(R)-1-(2,4-Difluorophenyl)ethanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(2,4-difluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPKWFKAYDHOQW-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791098-84-5 | |
| Record name | (1R)-1-(2,4-difluorophenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A-Z Guide to (R)-1-(2,4-Difluorophenyl)ethanamine: Properties, Synthesis, and Applications
An In-depth Technical Guide for Scientific Professionals
Abstract
(R)-1-(2,4-Difluorophenyl)ethanamine is a chiral amine that has garnered significant attention in the pharmaceutical and agrochemical industries due to its role as a key building block in the synthesis of complex, biologically active molecules. The presence of the difluorophenyl moiety and the specific stereochemistry at the ethylamine side chain bestow unique chemical and biological properties upon its derivatives. This guide provides a comprehensive overview of the chemical and physical properties of this compound, details common synthetic and analytical methodologies, and explores its applications in drug discovery and development. This document is intended to serve as a technical resource for researchers, chemists, and professionals in the field of medicinal and process chemistry.
Nomenclature and Chemical Structure
-
IUPAC Name: (1R)-1-(2,4-Difluorophenyl)ethanamine
-
Synonyms: (R)-1-(2,4-Difluorophenyl)ethylamine
-
CAS Number: 791098-84-5[1]
The structure of this compound is characterized by a 2,4-difluorinated benzene ring attached to a chiral ethylamine group. The "(R)" designation indicates the specific spatial arrangement of the substituents around the chiral carbon atom, which is crucial for its biological activity in many applications.
Chemical Structure:
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. The fluorine atoms on the phenyl ring significantly influence properties such as lipophilicity and metabolic stability.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 157.16 g/mol | [1][2][3] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [1] |
| LogP | 1.9845 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 1 | [1] |
| Storage Conditions | 4°C, protect from light | [1] |
| Purity | ≥97% | [1] |
Synthesis and Stereoselective Methodologies
The synthesis of enantiomerically pure this compound is a key challenge and an area of active research. The primary strategies involve either asymmetric synthesis or the resolution of a racemic mixture.
3.1. Asymmetric Synthesis from a Prochiral Ketone
A common and efficient method for the asymmetric synthesis of chiral amines is the reductive amination of a prochiral ketone. In this case, 2',4'-difluoroacetophenone serves as the starting material. This process can be catalyzed by chiral catalysts to achieve high enantioselectivity.
Experimental Protocol: Asymmetric Reductive Amination
-
Reaction Setup: A solution of 2',4'-difluoroacetophenone in a suitable solvent (e.g., methanol, isopropanol) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Amine Source: An amine source, such as ammonia or a protected amine, is introduced into the reaction mixture.
-
Catalyst Addition: A chiral catalyst, often a transition metal complex with a chiral ligand, is added.
-
Reduction: A reducing agent, such as hydrogen gas or a hydride source, is introduced to facilitate the reduction of the intermediate imine to the final amine.
-
Workup and Purification: After the reaction is complete, the catalyst is removed, and the product is isolated and purified, typically through distillation or chromatography.
Logical Workflow for Asymmetric Synthesis:
Caption: Asymmetric synthesis workflow.
3.2. Chiral Resolution of Racemic Amine
An alternative to asymmetric synthesis is the resolution of a racemic mixture of 1-(2,4-difluorophenyl)ethanamine. This is typically achieved by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.[4]
Experimental Protocol: Chiral Resolution
-
Salt Formation: The racemic 1-(2,4-difluorophenyl)ethanamine is dissolved in a suitable solvent and treated with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts.
-
Fractional Crystallization: The solvent is slowly evaporated, or the solution is cooled, to induce the crystallization of the less soluble diastereomeric salt.
-
Isolation: The crystallized salt is isolated by filtration.
-
Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base to liberate the enantiomerically pure amine.
-
Extraction and Purification: The free amine is extracted into an organic solvent and purified.
Reactivity and Synthetic Utility
This compound is a versatile intermediate in organic synthesis. The primary amine group can undergo a variety of chemical transformations.
-
Acylation: The amine readily reacts with acylating agents (e.g., acid chlorides, anhydrides) to form amides.[5]
-
Alkylation: It can be alkylated with alkyl halides to produce secondary or tertiary amines.[5]
-
Nucleophilic Substitution: The amine group serves as a nucleophile in substitution reactions with various electrophiles.[5]
These reactions are fundamental to incorporating the (R)-1-(2,4-difluorophenyl)ethyl moiety into larger, more complex molecules.
Applications in Drug Discovery
The unique structural features of this compound make it a valuable building block in the development of novel therapeutic agents. The difluorophenyl group can enhance metabolic stability and binding affinity to biological targets.
It is a key intermediate in the synthesis of various pharmaceuticals, including potential treatments for neurological conditions.[5] The specific stereochemistry is often critical for the desired pharmacological activity. For instance, derivatives of this amine have been investigated for their modulation of dopamine receptor-mediated neurotransmission.[5]
Illustrative Signaling Pathway Involvement:
Caption: Drug-receptor interaction pathway.
Analytical and Quality Control Methodologies
Ensuring the chemical purity and enantiomeric excess of this compound is paramount for its use in pharmaceutical applications. A combination of spectroscopic and chromatographic techniques is employed for its characterization.
6.1. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the chemical structure and assess purity.[6][7][8]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the N-H stretches of the primary amine and the C-F stretches of the difluorophenyl group.[6][7][8]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[6][7]
6.2. Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for determining the enantiomeric purity (enantiomeric excess, ee%) of the compound. A chiral stationary phase is used to separate the (R) and (S) enantiomers.[9][10][11]
-
Gas Chromatography (GC): GC can also be used for purity assessment, often after derivatization of the amine to a more volatile compound.
General Analytical Workflow:
Caption: Quality control analytical workflow.
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.
-
Hazards: May cause skin, eye, and respiratory irritation.[12][13]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors.[12][13][14]
-
Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]
In case of exposure, follow standard first-aid measures and seek medical attention if symptoms persist.[12][14]
Conclusion
This compound is a valuable chiral building block with significant applications in the pharmaceutical industry. Its synthesis, purification, and characterization require careful consideration of stereochemistry and purity. A thorough understanding of its chemical properties, reactivity, and handling is essential for its effective and safe use in research and development. This guide has provided a comprehensive overview of these key aspects to support the work of scientists and researchers in the field.
References
- 1. chemscene.com [chemscene.com]
- 2. CAS 603951-43-5 | 1-(2,4-Difluorophenyl)ethanamine - Synblock [synblock.com]
- 3. (R)-1-(2,5-Difluorophenyl)ethanamine | C8H9F2N | CID 40465568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buy 1-(2,4-Difluorophenyl)ethanamine hydrochloride | 276875-47-9 [smolecule.com]
- 6. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. cipac.org [cipac.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. fishersci.fr [fishersci.fr]
- 13. aksci.com [aksci.com]
- 14. combi-blocks.com [combi-blocks.com]
(R)-1-(2,4-Difluorophenyl)ethanamine CAS number 791098-84-5
An In-Depth Technical Guide to (R)-1-(2,4-Difluorophenyl)ethanamine (CAS: 791098-84-5)
Foreword
As Senior Application Scientists, we bridge the gap between theoretical chemistry and practical application. This guide is crafted not as a mere recitation of data but as a transfer of applied knowledge. This compound is more than a catalog number; it is a meticulously designed chiral building block, pivotal in modern drug discovery. The strategic placement of fluorine atoms confers unique electronic properties that can enhance metabolic stability and receptor binding affinity.[1] Understanding its synthesis, characterization, and application is crucial for any researcher aiming to leverage its potential. This document provides the foundational expertise to do so effectively and safely.
Molecular Identity and Physicochemical Profile
This compound is a chiral primary amine featuring a difluorinated phenyl ring. This substitution pattern is a key bioisosteric element in medicinal chemistry, often used to modulate pharmacokinetics and pharmacodynamics.[1] Its core properties are summarized below.
| Property | Value | Source |
| CAS Number | 791098-84-5 | [2][3] |
| Molecular Formula | C₈H₉F₂N | [2][3][4] |
| Molecular Weight | 157.16 g/mol | [2][3] |
| Appearance | Varies (typically a liquid) | N/A |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [3][4] |
| LogP (iLOGP) | 2.01 | [4] |
| SMILES | C--INVALID-LINK--C1=CC=C(F)C=C1F | [4] |
| InChI Key | VBPKWFKAYDHOQW-RXMQYKEDSA-N | [4] |
The Cornerstone of Utility: Asymmetric Synthesis
The biological activity of chiral molecules is critically dependent on their stereochemistry. Therefore, the synthesis of this compound with high enantiopurity is paramount. The most prevalent and industrially scalable strategy is the asymmetric reduction of the prochiral ketone, 2,4-difluoroacetophenone.
Rationale for Asymmetric Reduction
Directly producing the desired enantiomer via asymmetric synthesis is vastly more efficient than resolving a racemic mixture, which has a maximum theoretical yield of only 50% for the desired isomer.[5] Asymmetric reduction of the ketone precursor is favored for its atom economy and the high levels of stereocontrol achievable with modern catalysts.
Two primary methodologies dominate this field: chemocatalysis and biocatalysis.
-
Chemocatalysis: Often employs transition metal catalysts with chiral ligands or organocatalysts like Corey-Bakshi-Shibata (CBS) reagents. These methods are robust and well-understood.[6][7]
-
Biocatalysis: Utilizes enzymes such as ketoreductases (KREDs) or transaminases (TAs). This approach offers exceptional selectivity under mild, environmentally friendly conditions and is a cornerstone of green chemistry.[5][8][9][10]
Below is a generalized workflow illustrating the asymmetric synthesis and subsequent quality control validation.
References
- 1. Buy 1-(2,4-Difluorophenyl)ethanamine hydrochloride | 276875-47-9 [smolecule.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chemscene.com [chemscene.com]
- 4. 791098-84-5 | this compound | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 5. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Molecular Structure and Applications of (R)-1-(2,4-Difluorophenyl)ethanamine
This guide provides a comprehensive technical overview of (R)-1-(2,4-Difluorophenyl)ethanamine, a chiral amine of significant interest in modern pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, synthesis, and critical role as a building block in active pharmaceutical ingredients (APIs).
Introduction: The Significance of Chiral Amines in Medicinal Chemistry
Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and other bioactive molecules.[1][2] The specific three-dimensional arrangement of atoms, or stereochemistry, at a chiral center can profoundly influence a molecule's biological activity. It is well-established that different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[3] Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development, ensuring greater selectivity, improved therapeutic indices, and reduced side effects.[1][3]
This compound has emerged as a valuable chiral building block due to the unique properties conferred by its difluorinated phenyl ring and the stereodefined amine group. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule.[1] This guide will explore the synthesis, characterization, and application of this important chiral intermediate.
Molecular Structure and Physicochemical Properties
This compound is a primary amine with a chiral center at the carbon atom attached to the phenyl ring and the amino group. Its molecular structure dictates its reactivity and interactions with other molecules.
dot
Caption: 2D representation of this compound highlighting the chiral center (Cα).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 791098-84-5 | [3][4] |
| Molecular Formula | C₈H₉F₂N | [3] |
| Molecular Weight | 157.16 g/mol | [3] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [3] |
| logP | 1.9845 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
| Rotatable Bonds | 1 | [3] |
| Purity | ≥97% (commercially available) | [3] |
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.
Asymmetric Synthesis via Reductive Amination
Asymmetric reductive amination of the corresponding ketone, 2',4'-difluoroacetophenone, is a direct and efficient route to the chiral amine. This transformation is often catalyzed by enzymes or chiral metal complexes.
Biocatalytic approaches using transaminases or reductive aminases are gaining prominence due to their high enantioselectivity and environmentally benign reaction conditions.[1][2] For instance, reductive aminases can catalyze the reaction between a ketone and an amine donor (like ammonia) in the presence of a cofactor (such as NADPH) to yield the chiral amine with high conversion and enantiomeric excess.
dot
Caption: Workflow for the asymmetric synthesis of this compound.
A general experimental protocol for biocatalytic reductive amination is as follows:
Protocol 1: General Asymmetric Reductive Amination
-
Reaction Setup: In a suitable reaction vessel, combine 2',4'-difluoroacetophenone, an amine donor (e.g., ammonia or an ammonium salt), and a cofactor (e.g., NAD(P)H).
-
Enzyme Addition: Add the reductive aminase enzyme to the reaction mixture. The enzyme loading is typically determined based on activity units.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30-40 °C) and pH, with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by techniques such as HPLC or GC to determine conversion and enantiomeric excess.
-
Work-up and Purification: Once the reaction is complete, quench the reaction, extract the product with a suitable organic solvent, and purify by chromatography or distillation.
Chiral Resolution of Racemic 1-(2,4-Difluorophenyl)ethanamine
An alternative and widely used industrial method is the resolution of a racemic mixture of 1-(2,4-difluorophenyl)ethanamine. This involves the use of a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[5][6] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5]
Commonly used chiral resolving agents for amines include derivatives of tartaric acid, such as L-tartaric acid or (+)-di-p-toluoyl-D-tartaric acid.[5][6]
dot
Caption: General workflow for the chiral resolution of 1-(2,4-Difluorophenyl)ethanamine.
Protocol 2: General Chiral Resolution with L-Tartaric Acid
-
Salt Formation: Dissolve racemic 1-(2,4-difluorophenyl)ethanamine in a suitable solvent (e.g., methanol, ethanol). In a separate flask, dissolve an equimolar or sub-stoichiometric amount of L-tartaric acid in the same solvent, heating gently if necessary.
-
Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Isolate the crystalline salt by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., sodium hydroxide). Stir until the salt dissolves completely.
-
Extraction and Purification: Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
Enantiomeric Purity Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or by measuring the specific optical rotation.
Spectroscopic Characterization
The structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methine proton at the chiral center, the methyl protons, and the amine protons. The coupling patterns of the aromatic protons will be indicative of the 2,4-disubstitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons will be influenced by the fluorine substituents.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. It will show two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring, with characteristic coupling constants.[7][8]
-
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. The electron ionization (EI) mass spectrum of the starting material, 2',4'-difluoroacetophenone, is available in the NIST database.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-F stretching vibrations.
Applications in Drug Development
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[10] Its structural features make it particularly useful in the development of antiviral and other therapeutic agents.
A notable application is in the synthesis of antiviral prodrugs, specifically fluorinated nucleoside analogues.[1] The hydrochloride salt of 1-(2,4-difluorophenyl)ethanamine serves as a precursor in the synthesis of 6'-fluorinated aristeromycin analogues, which have demonstrated potent activity against a range of RNA viruses.[1] The difluorophenyl moiety in these compounds contributes to improved cellular uptake and metabolic stability.[1]
The amine functionality allows for its incorporation into larger molecules through various chemical transformations, such as amide bond formation, alkylation, and nucleophilic substitution reactions.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid contact with skin and eyes and to prevent inhalation of any vapors. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3]
Conclusion
This compound is a chiral building block of significant value to the pharmaceutical industry. Its unique combination of a stereodefined amine and a difluorinated aromatic ring provides a scaffold for the development of novel therapeutics with enhanced pharmacological properties. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective application in drug discovery and development. The methodologies outlined in this guide provide a framework for the preparation and utilization of this important chiral amine.
References
- 1. Buy 1-(2,4-Difluorophenyl)ethanamine hydrochloride | 276875-47-9 [smolecule.com]
- 2. biophysics.org [biophysics.org]
- 3. chemscene.com [chemscene.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. onyxipca.com [onyxipca.com]
- 7. researchgate.net [researchgate.net]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethanone, 1-(2,4-difluorophenyl)- [webbook.nist.gov]
- 10. Ticagrelor Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of (R)-1-(2,4-Difluorophenyl)ethanamine
Abstract
(R)-1-(2,4-Difluorophenyl)ethanamine is a critical chiral building block in modern medicinal chemistry, forming the backbone of numerous pharmaceutical compounds. Its stereochemical and structural integrity is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This in-depth guide provides a comprehensive overview of the essential spectroscopic techniques used to confirm the identity, structure, and purity of this key intermediate. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their projects forward.
Introduction: The "Why" of Spectroscopic Analysis
In the synthesis of complex molecules, particularly chiral amines, it is not enough to simply follow a reaction scheme. Each intermediate must be rigorously verified. Spectroscopic analysis provides a non-destructive "fingerprint" of a molecule, allowing us to confirm that the desired chemical transformation has occurred and that the product is free from significant impurities. For a molecule like this compound, with its distinct aromatic, aliphatic, and chiral centers, each spectroscopic technique offers a unique and complementary piece of the structural puzzle. This multi-faceted approach is the cornerstone of quality control and regulatory compliance in drug development.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Rationale & Field Insights
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of each proton, their connectivity through spin-spin coupling, and their relative abundance. For this compound, we expect to see distinct signals for the aromatic protons, the methine proton at the chiral center, the methyl protons, and the amine protons.
A key experimental choice is the solvent. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds. However, the amine protons (-NH₂) are exchangeable and their signal can be broad or even disappear depending on concentration, temperature, and the presence of trace amounts of water or acid.[1][2][3] Sometimes, a D₂O shake experiment is performed; adding a drop of D₂O to the NMR tube will cause the -NH₂ protons to exchange with deuterium, leading to the disappearance of their signal and confirming their identity.[1]
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Gently swirl or vortex the vial until the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Parameters: Typical acquisition parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans to ensure a good signal-to-noise ratio.
-
Processing: Process the resulting Free Induction Decay (FID) with a 0.3 Hz line broadening factor and reference the spectrum to the TMS signal at 0.00 ppm.
Data Interpretation & Analysis
The expected ¹H NMR spectrum will show signals corresponding to the 9 unique protons in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~ 7.35 | m | - | 1H | Ar-H (Position 6) |
| ~ 6.85 | m | - | 2H | Ar-H (Positions 3, 5) |
| ~ 4.20 | q | ~ 6.6 Hz | 1H | CH -NH₂ |
| ~ 1.60 | br s | - | 2H | NH ₂ |
| ~ 1.40 | d | ~ 6.6 Hz | 3H | CH ₃ |
Interpretation Notes:
-
The aromatic protons (~6.85-7.35 ppm) appear as complex multiplets due to coupling with each other and with the two fluorine atoms.
-
The methine proton (CH) at ~4.20 ppm is split into a quartet by the three adjacent methyl protons.
-
The methyl protons (CH₃) at ~1.40 ppm are split into a doublet by the single adjacent methine proton.
-
The amine protons (NH₂) typically appear as a broad singlet around 1.60 ppm.[1] Its chemical shift is highly variable and its integration can sometimes be unreliable due to proton exchange.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Rationale & Field Insights
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon environments. A key feature in the ¹³C NMR spectrum of this compound will be the splitting of carbon signals due to coupling with the fluorine atoms (¹JCF, ²JCF, etc.). This C-F coupling is a powerful diagnostic tool, confirming the positions of the fluorine substituents on the aromatic ring.
Experimental Protocol: ¹³C NMR Acquisition
The sample prepared for ¹H NMR analysis can be used directly for ¹³C NMR.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Parameters: Use a standard proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C. A wider spectral width (~0-200 ppm) is used.
-
Processing: Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Data Interpretation & Analysis
The molecule has 8 carbon atoms, but due to the complexity of C-F coupling and potential signal overlap, careful analysis is required.
| Chemical Shift (δ) ppm | C-F Coupling (JCF) Hz | Assignment |
| ~ 162 (dd) | ¹JCF ≈ 245, ²JCF ≈ 12 | C 2-F |
| ~ 159 (dd) | ¹JCF ≈ 248, ²JCF ≈ 12 | C 4-F |
| ~ 129 (dd) | ³JCF ≈ 15, ⁴JCF ≈ 5 | C 1 (ipso) |
| ~ 128 (dd) | ³JCF ≈ 9, ⁴JCF ≈ 4 | C 6 |
| ~ 111 (dd) | ²JCF ≈ 21, ⁴JCF ≈ 4 | C 5 |
| ~ 104 (t) | ²JCF ≈ 25 | C 3 |
| ~ 45 | - | C H-NH₂ |
| ~ 25 | - | C H₃ |
Interpretation Notes:
-
The carbons directly bonded to fluorine (C2, C4) show very large one-bond coupling constants (¹JCF) and appear as doublets of doublets.
-
Other aromatic carbons show smaller two-, three-, or four-bond couplings to the fluorine atoms, resulting in complex splitting patterns (dd = doublet of doublets, t = triplet).
-
The aliphatic carbons for the methine and methyl groups appear as sharp singlets in the upfield region of the spectrum (~25-45 ppm).[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale & Field Insights
FT-IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by molecular vibrations. For this primary amine, we are particularly interested in identifying the N-H stretches, C-H stretches (both aromatic and aliphatic), C=C stretches of the aromatic ring, and the characteristic C-F stretches.
Experimental Protocol: FT-IR Acquisition
-
Sample Preparation (Neat): Place one drop of the liquid sample directly onto the diamond crystal of an ATR (Attenuated Total Reflectance) FT-IR spectrometer.
-
Acquisition: Record the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be run first and automatically subtracted from the sample spectrum.
Data Interpretation & Analysis
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3300 - 3400 | Medium, two bands | N-H Stretch | Primary Amine (-NH₂)[4] |
| 3000 - 3100 | Medium-Weak | C-H Stretch | Aromatic C-H |
| 2850 - 2960 | Medium | C-H Stretch | Aliphatic C-H (CH, CH₃) |
| 1600 - 1650 | Medium, sharp | N-H Scissoring | Primary Amine (-NH₂)[4] |
| 1500 - 1600 | Strong | C=C Stretch | Aromatic Ring |
| 1100 - 1350 | Strong | C-N Stretch | Aliphatic Amine[4] |
| 1100 - 1250 | Very Strong | C-F Stretch | Aryl-Fluoride |
Interpretation Notes:
-
The presence of two distinct bands in the 3300-3400 cm⁻¹ region is a hallmark of a primary amine (symmetric and asymmetric N-H stretching).[4]
-
The very strong absorptions in the 1100-1250 cm⁻¹ range are highly characteristic of the C-F bonds.
Mass Spectrometry (MS)
Rationale & Field Insights
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. The "Nitrogen Rule" is a useful principle here, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[4] This provides an immediate check for the compound's identity.
Experimental Protocol: MS Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is a soft method ideal for generating the protonated molecular ion [M+H]⁺.
-
Analysis: Acquire the mass spectrum in positive ion mode.
Data Interpretation & Analysis
Expected Ions:
-
[M+H]⁺: The protonated molecular ion should be observed at m/z 158.17. This confirms the molecular weight.
-
Base Peak: The most abundant fragment is often due to the alpha-cleavage adjacent to the nitrogen atom.[4] This involves the loss of a methyl radical (•CH₃) to form a stable iminium cation.
-
m/z 142: [M - CH₃]⁺. This fragment, C₇H₆F₂N⁺, is expected to be the base peak.
-
Conclusion
The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique provides critical, orthogonal data points that, when taken together, confirm the molecular structure, functional group composition, and molecular weight. This rigorous analytical workflow is essential for ensuring the quality and consistency of this vital pharmaceutical intermediate, thereby upholding the principles of scientific integrity and supporting the development of safe and effective medicines.
References
Introduction: The Significance of (R)-1-(2,4-Difluorophenyl)ethanamine in Medicinal Chemistry
An In-Depth Technical Guide to the Physical Properties of (R)-1-(2,4-Difluorophenyl)ethanamine for Advanced Research and Development
This compound is a chiral primary amine that serves as a critical building block in modern medicinal chemistry. Its structural motif is incorporated into a variety of pharmacologically active agents, where the specific stereochemistry of the amine and the electronic properties of the difluorinated phenyl ring are crucial for target binding and metabolic stability. The fluorine atoms at the 2 and 4 positions create a unique electronic environment, influencing the compound's pKa, lipophilicity, and metabolic pathways, making it a valuable synthon for drug discovery programs.
For researchers, scientists, and drug development professionals, a thorough understanding of the fundamental physical properties of this intermediate, such as its melting and boiling points, is not merely academic. These parameters are foundational to process development, purification, formulation, and ensuring the quality and consistency of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of the physical properties of this compound, focusing on the experimental methodologies required for their precise determination.
Physicochemical Data Summary
While specific experimental data for the melting point of the pure (R)-enantiomer is not widely published, its common description as an oil or liquid indicates a melting point below ambient temperature. The boiling point for the racemic mixture has been predicted computationally. This data provides a baseline for experimental verification.
| Physical Property | Value | Source |
| Molecular Formula | C₈H₉F₂N | ChemScene[1] |
| Molecular Weight | 157.16 g/mol | ChemScene[1] |
| Appearance | Clear Light Yellow Oil | ChemicalBook[2][3] |
| Predicted Boiling Point | 175.4 ± 25.0 °C (for the racemic mixture) | ChemicalBook[2][3] |
| Melting Point | Not specified; presumed to be sub-ambient | Inferred from physical state |
Part 1: Melting Point Determination for a Low-Melting Amine
The observation that this compound is an oil at room temperature necessitates a sub-ambient melting point determination. The melting point is a critical indicator of purity; a sharp melting range typically signifies a highly pure compound, whereas a broad and depressed range suggests the presence of impurities.[4][5]
Causality Behind Experimental Choices
For a substance that is liquid at room temperature, a standard melting point apparatus must be equipped with a cooling system. A cryo-bath or a specialized low-temperature stage is essential. The core principle remains the same: to observe the phase transition from solid to liquid upon a slow, controlled temperature ramp.[6] The choice of a slow heating rate (e.g., 0.5-1.0 °C/min) is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer, thereby yielding an accurate reading.
Self-Validating Protocol for Sub-Ambient Melting Point Determination
This protocol is designed to be self-validating by incorporating a preliminary rapid determination to estimate the melting range, followed by a meticulous, slower analysis for accuracy.
Step 1: Sample Preparation
-
Ensure the this compound sample is anhydrous. Moisture can act as an impurity, depressing and broadening the melting range.
-
Place a small, representative sample (2-3 µL) into a glass capillary tube.
-
Seal the open end of the capillary tube using a flame. This is crucial to prevent atmospheric moisture from contaminating the sample during cooling and heating.
-
Flash-freeze the sample by dipping the bottom of the capillary tube into liquid nitrogen or a dry ice/acetone bath until the amine solidifies into a crystalline or glassy solid.
Step 2: Apparatus Setup
-
Utilize a melting point apparatus equipped with a cooling stage or a Thiele tube setup with a suitable low-temperature circulating fluid.
-
Calibrate the thermometer or temperature probe using known standards in the expected temperature range.
-
Cool the apparatus to at least 10-15 °C below the anticipated melting point.
Step 3: Measurement
-
Insert the prepared capillary tube into the apparatus.
-
Initiate a rapid heating ramp (~5-10 °C/min) to obtain an approximate melting range.
-
Prepare a new sample and cool the apparatus again to below the approximate range.
-
Begin a slow heating ramp (0.5-1.0 °C/min) through the expected melting range.
-
Record the temperature at which the first droplet of liquid appears (T₁).
-
Record the temperature at which the last crystal of solid melts (T₂). The melting range is T₁ to T₂.
Workflow Visualization
References
Mastering Solubility: A Comprehensive Technical Guide to the Solubility Profile of (R)-1-(2,4-Difluorophenyl)ethanamine
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive framework for characterizing the aqueous solubility profile of (R)-1-(2,4-Difluorophenyl)ethanamine, a chiral building block with increasing relevance in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring that the generated data is robust, reproducible, and directly applicable to drug discovery and development workflows.
Introduction: The Critical Role of Solubility in Drug Discovery
Solubility is a critical physicochemical parameter that profoundly influences a compound's lifecycle in drug discovery and development.[1] For this compound, a molecule with a basic amine functional group, understanding its solubility behavior under various pH conditions is paramount. Poor aqueous solubility can lead to a cascade of challenges, including unreliable in vitro assay results, diminished in vivo efficacy due to poor absorption, and significant formulation hurdles.[2] This guide will delineate the methodologies to construct a comprehensive solubility profile, enabling informed decisions from hit-to-lead optimization to preclinical development.
The strategic incorporation of fluorine atoms, as seen in this compound, is a common tactic in medicinal chemistry to modulate properties like metabolic stability and receptor binding affinity. However, it also influences fundamental properties like pKa and lipophilicity, which are key determinants of solubility. The hydrochloride salt of this compound is often used to enhance its water solubility.[3]
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential for designing relevant solubility studies.
| Property | Value | Source |
| Molecular Formula | C₈H₉F₂N | [4][5] |
| Molecular Weight | 157.16 g/mol | [4][5] |
| Predicted pKa | 8.56 ± 0.10 | [4] |
| LogP | 1.9845 | [5] |
| Appearance | Clear Light Yellow Oil | [4] |
| Preliminary Solubility | Slightly soluble in DMSO and Methanol | [4] |
The predicted pKa of 8.56 is of particular importance. As an amine, this compound will be protonated and exist as a more water-soluble cation at pH values significantly below its pKa.[6] Conversely, at pH values above the pKa, the uncharged, free base form will predominate, which is expected to be less soluble in aqueous media.[6][7] This pH-dependent solubility is a key focus of this guide.
Experimental Design: Kinetic vs. Thermodynamic Solubility
Two primary types of solubility measurements are employed in drug discovery, each providing distinct and valuable insights.[8]
-
Kinetic Solubility: This high-throughput screening method measures the concentration of a compound that remains in solution after a short incubation period following its addition from a concentrated DMSO stock to an aqueous buffer.[1][9][10] It reflects the solubility under non-equilibrium conditions and is particularly useful for the rapid assessment of large numbers of compounds in early discovery phases.[9][10]
-
Thermodynamic Solubility: This method determines the equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the solid, undissolved material.[2][11][12] It is a more time- and resource-intensive measurement but provides the "true" solubility of the compound, which is critical for later-stage development and formulation activities.[11][12]
This guide will provide protocols for both kinetic and thermodynamic solubility assays to generate a complete profile for this compound.
Logical Workflow for Solubility Profiling
The following diagram illustrates the decision-making process and workflow for a comprehensive solubility assessment.
Caption: Workflow for Solubility Profiling.
Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls and calibration standards.
Kinetic Solubility Assay Protocol
This protocol is adapted from standard high-throughput screening methodologies.[9][10]
Objective: To rapidly determine the kinetic solubility of this compound in a physiologically relevant buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent)
-
Microplate reader with UV-Vis capabilities
-
Multichannel pipettes
-
Thermomixer or plate shaker
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Compound Addition: Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a new 96-well plate.
-
Buffer Addition: Add 198 µL of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 1%. This will result in a range of test compound concentrations.
-
Incubation: Seal the plate and incubate at room temperature (25°C) for 2 hours with gentle shaking.[10]
-
Precipitation Assessment: Measure the absorbance of each well at a wavelength where the compound has a maximum absorbance (determined by a prior UV scan) and also at a non-absorbing wavelength (e.g., 600 nm) to detect light scattering from any precipitate.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer blank.
Thermodynamic (Equilibrium) Solubility Assay Protocol
This protocol is based on the shake-flask method, which is considered the gold standard for thermodynamic solubility determination.[2][11][12]
Objective: To determine the equilibrium solubility of this compound at various pH values relevant to the physiological range, in accordance with ICH guidelines.[13][14][15]
Materials:
-
This compound (solid form)
-
Aqueous buffers: pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), pH 6.8 (phosphate buffer), and a buffer at the predicted pKa (pH 8.56, borate buffer).
-
Glass vials with screw caps
-
Thermostated shaker incubator (set to 25°C or 37°C)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.[11]
-
Buffer Addition: Add a known volume (e.g., 1 mL) of the desired aqueous buffer to the vial.
-
Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C) for at least 24 hours to allow the solution to reach equilibrium.[11] Longer incubation times (e.g., 48-72 hours) may be necessary and should be validated.
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
pH Verification: Measure the pH of the remaining solution in the vial to ensure it has not significantly changed during the experiment.[13][15]
pH-Dependent Solubility Profile Construction
By performing the thermodynamic solubility assay at different pH values (e.g., 1.2, 4.5, 6.8, and 8.56), a pH-solubility profile can be constructed. This profile is critical for predicting the compound's behavior in the gastrointestinal tract and for formulation development.
Caption: Thermodynamic Solubility Experimental Workflow.
Data Interpretation and Application
The generated solubility data will be crucial for several aspects of drug development:
-
Biopharmaceutics Classification System (BCS): The aqueous solubility over the pH range of 1.2-6.8 is a key component of the BCS, which classifies drugs based on their solubility and permeability.[13][14][15] A drug substance is considered highly soluble if the highest single therapeutic dose is soluble in 250 mL or less of aqueous media over this pH range.[13][14][15]
-
Formulation Development: If the intrinsic solubility is low, the data will guide the selection of appropriate formulation strategies, such as salt formation, pH adjustment, or the use of co-solvents and solubilizing excipients.
-
In Vivo Predictions: The pH-solubility profile provides insights into where the compound is likely to dissolve in the gastrointestinal tract, which is a critical factor for oral absorption.
Conclusion
A thorough understanding of the solubility profile of this compound is not merely an academic exercise but a fundamental necessity for its successful development as a potential therapeutic agent. By employing both kinetic and thermodynamic solubility assays across a physiologically relevant pH range, researchers can generate a comprehensive dataset that informs critical decisions, mitigates risks, and ultimately accelerates the journey from the laboratory to the clinic. The protocols and rationale presented in this guide provide a robust framework for achieving this essential characterization.
References
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. evotec.com [evotec.com]
- 3. Buy 1-(2,4-Difluorophenyl)ethanamine hydrochloride | 276875-47-9 [smolecule.com]
- 4. 1-(2',4'-DIFLUOROPHENYL)ETHYLAMINE CAS#: 603951-43-5 [m.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. reddit.com [reddit.com]
- 7. issr.edu.kh [issr.edu.kh]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. enamine.net [enamine.net]
- 11. In-vitro Thermodynamic Solubility [protocols.io]
- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 13. database.ich.org [database.ich.org]
- 14. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
Navigating the Nuances of (R)-1-(2,4-Difluorophenyl)ethanamine: A Technical Guide to Safe Handling and Application
Introduction: The Significance of (R)-1-(2,4-Difluorophenyl)ethanamine in Modern Drug Discovery
This compound is a chiral amine that serves as a critical building block in the synthesis of a multitude of pharmacologically active molecules. Its structural motif is prevalent in compounds targeting a range of therapeutic areas, underscoring the importance of its safe and effective handling in research and development laboratories. The presence of fluorine atoms can significantly influence the metabolic stability, lipophilicity, and binding affinity of the final drug candidate, making this intermediate particularly valuable.[1] However, these same properties necessitate a thorough understanding of its potential hazards and the implementation of robust safety protocols.
This guide provides an in-depth, experience-driven perspective on the safe handling, storage, and disposal of this compound, moving beyond generic safety data sheet (SDS) recommendations to explain the rationale behind each procedural step. Our aim is to empower researchers, scientists, and drug development professionals with the knowledge to work with this compound confidently and safely, ensuring both personal safety and the integrity of their research.
Hazard Identification and Risk Assessment: Understanding the "Why"
While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, its structural similarity to other substituted phenethylamines provides a basis for a cautious approach. Substituted phenethylamines can exhibit a range of physiological effects, and it is prudent to handle all novel compounds of this class with a high degree of care.[2][3] The difluoro-substitution on the phenyl ring further warrants attention due to the potential for altered metabolic pathways and toxicological endpoints.[1][4]
Key Hazard Considerations:
-
Skin and Eye Irritation: As with many amines, this compound is expected to be a skin and eye irritant. The basic nature of the amine group can disrupt the lipid bilayers of cell membranes, leading to irritation and potential burns upon prolonged contact.
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols can cause irritation to the respiratory tract. The volatility of the freebase form, although not high, can be sufficient to generate hazardous atmospheric concentrations in poorly ventilated areas.
-
Potential for Systemic Toxicity: While specific data is lacking, the general class of phenethylamines can have systemic effects. Absorption through the skin or inhalation could potentially lead to unforeseen toxicological consequences. The introduction of fluorine can impact the psychoactivity and potency of phenethylamines.[1]
-
Chiral Specificity: The biological activity of chiral molecules can differ significantly between enantiomers. While one enantiomer may have the desired therapeutic effect, the other could be inactive or even toxic.[5][6] Therefore, it is crucial to handle each enantiomer with the same high level of precaution.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₉F₂N | [7][8] |
| Molecular Weight | 157.16 g/mol | [7][8] |
| Appearance | Clear Light Yellow Oil | [9] |
| Storage Temperature | 2-8°C, under inert gas | [7][9] |
Personal Protective Equipment (PPE): A Self-Validating System of Defense
The selection of appropriate PPE is the cornerstone of safe laboratory practice. The following recommendations are based on a risk-assessed approach to handling this compound, designed to create a multi-layered defense against potential exposure.
Core PPE Requirements:
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing, such as during transfers of larger quantities or when working with heated solutions.
-
Skin Protection:
-
Gloves: Nitrile gloves provide adequate protection for incidental contact. For prolonged handling or in the case of a spill, heavier-duty butyl rubber or Viton™ gloves are recommended. It is critical to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contamination.
-
Lab Coat: A flame-resistant lab coat should be worn at all times and should be fully buttoned.
-
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Caption: PPE selection workflow based on risk assessment.
Experimental Protocols: Step-by-Step Methodologies for Safe Handling
The following protocols are designed to provide a framework for the safe handling of this compound in a research setting.
Protocol 1: Weighing and Dispensing
-
Preparation: Ensure the chemical fume hood is certified and functioning correctly. Gather all necessary equipment, including a calibrated balance, spatulas, weighing paper, and appropriate containers.
-
Personal Protective Equipment: Don all required PPE as outlined above.
-
Procedure: a. Perform all weighing and dispensing operations within the chemical fume hood. b. Use a disposable weighing paper or a tared container to avoid contamination of the balance. c. Slowly and carefully transfer the desired amount of the compound to the reaction vessel. d. Clean any residual material from the spatula and weighing paper with a suitable solvent-moistened wipe, and dispose of it as hazardous waste.
-
Post-Procedure: Tightly cap the stock container and return it to its designated storage location. Clean the work area thoroughly.
Protocol 2: Spill and Emergency Response
A prompt and well-rehearsed emergency response plan is critical to mitigating the consequences of a spill.
-
Immediate Actions: a. Evacuate: Immediately evacuate the affected area. b. Alert: Notify colleagues and the laboratory supervisor. c. Isolate: If safe to do so, close the fume hood sash and restrict access to the area.
-
Spill Cleanup (for trained personnel only): a. PPE: Don appropriate PPE, including respiratory protection and heavy-duty gloves. b. Containment: For small spills, use an inert absorbent material such as vermiculite or sand to contain the liquid. c. Neutralization (if applicable and safe): For larger spills, a neutralizing agent may be considered, but only by personnel with specific training. d. Collection: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal. e. Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Caption: Emergency response workflow for a chemical spill.
Storage and Disposal: Ensuring Long-Term Safety and Environmental Responsibility
Proper storage and disposal are critical to maintaining a safe laboratory environment and complying with environmental regulations.
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 2-8°C.[7][9]
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this chemical down the drain or in the regular trash.
Conclusion: A Culture of Safety in Drug Discovery
The responsible use of this compound is paramount to both the safety of laboratory personnel and the advancement of pharmaceutical research. By understanding the underlying principles of its potential hazards and adhering to the detailed protocols outlined in this guide, researchers can confidently and safely unlock the potential of this valuable chiral building block. A proactive and informed approach to safety is not merely a regulatory requirement but a fundamental component of scientific excellence.
References
- 1. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 3. med.virginia.edu [med.virginia.edu]
- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. chemscene.com [chemscene.com]
- 8. CAS 603951-43-5 | 1-(2,4-Difluorophenyl)ethanamine - Synblock [synblock.com]
- 9. 1-(2',4'-DIFLUOROPHENYL)ETHYLAMINE | 603951-43-5 [amp.chemicalbook.com]
The Emergence of a Key Chiral Intermediate: A Technical Guide to (R)-1-(2,4-Difluorophenyl)ethanamine
Executive Summary: (R)-1-(2,4-Difluorophenyl)ethanamine has emerged as a critical chiral building block in modern medicinal chemistry. Its discovery was not a singular event but rather an evolution driven by the need for structurally precise intermediates in the synthesis of complex pharmaceutical agents. The strategic placement of two fluorine atoms on the phenyl ring significantly enhances metabolic stability and binding affinity in target molecules, making this amine a valuable component in drug design. This guide provides an in-depth analysis of the synthetic pathways to obtain this enantiomerically pure amine, focusing on both classical resolution and modern asymmetric synthesis techniques. It further details the analytical methods required for its characterization and quality control, underscoring its importance for researchers and professionals in drug development.
Introduction: The Strategic Value of Fluorinated Chiral Amines
In the landscape of pharmaceutical development, chiral amines are indispensable structural motifs. The precise three-dimensional arrangement of substituents around a stereogenic amine center is often pivotal for biological activity. Furthermore, the incorporation of fluorine atoms into drug candidates has become a cornerstone of medicinal chemistry.[1] The 2,4-difluorophenyl moiety, in particular, offers a unique combination of electronic and steric properties that can enhance a molecule's metabolic stability, lipophilicity, and ability to penetrate the blood-brain barrier.[1] this compound (C₈H₉F₂N) represents the convergence of these two powerful strategies, making it a highly sought-after intermediate for synthesizing targeted therapeutics.[2][3][4]
Pathways to Enantiopurity: Synthesis and Resolution
The industrial and laboratory-scale production of enantiomerically pure this compound relies on two primary strategies: the separation of a racemic mixture (chiral resolution) and the direct synthesis of the desired enantiomer (asymmetric synthesis). The choice of method often depends on factors like cost, scale, and desired purity.
Classical Chiral Resolution: The Diastereomeric Salt Crystallization Method
Chiral resolution is a robust and time-tested technique for separating enantiomers.[5] This method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most importantly solubility, which allows for their separation by fractional crystallization.[5][6]
A widely used and economically viable resolving agent for primary amines is tartaric acid.[5][7] The process leverages the formation of a less soluble diastereomeric salt between one enantiomer of the amine and the chiral acid, which preferentially crystallizes from the solution.
Protocol 2.1.1: Resolution of Racemic 1-(2,4-Difluorophenyl)ethanamine using L-(+)-Tartaric Acid
Objective: To isolate this compound from a racemic mixture.
Materials:
-
Racemic 1-(2,4-Difluorophenyl)ethanamine
-
L-(+)-Tartaric acid (0.5 equivalents)
-
Methanol
-
10% Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Filter paper and funnel
-
Crystallization dish
-
Rotary evaporator
Procedure:
-
Salt Formation: Dissolve racemic 1-(2,4-Difluorophenyl)ethanamine in methanol. In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in a minimal amount of warm methanol.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with gentle stirring. Allow the mixture to cool to room temperature, then place it in an ice bath or refrigerator (4°C) to facilitate crystallization of the diastereomeric salt.[6] The (R)-amine-(L)-tartrate salt is typically the less soluble diastereomer and will precipitate.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol to remove the more soluble (S)-amine-(L)-tartrate salt.
-
Liberation of the Free Amine: Dissolve the isolated diastereomeric salt crystals in water. Add 10% NaOH solution dropwise until the pH is strongly basic (pH > 11) to deprotonate the amine.[6]
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated free amine with dichloromethane (3x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the enantiomerically enriched this compound.
-
Purity Analysis: Determine the enantiomeric excess (e.e.) of the product using Chiral HPLC.
Asymmetric Synthesis: Direct Enantioselective Routes
While resolution is effective, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer without a racemization process for the unwanted enantiomer.[5][8] Modern synthetic chemistry often favors asymmetric methods that directly produce the target enantiomer in high yield and purity. Asymmetric reductive amination is a powerful tool for this purpose.[9][10]
This approach typically involves the reaction of a prochiral ketone (2,4-difluoroacetophenone) with an ammonia source in the presence of a chiral catalyst and a reducing agent (e.g., H₂ gas).[10] Iridium or Ruthenium complexes with chiral phosphine ligands are often employed as catalysts to control the stereochemical outcome of the reduction.[9]
Analytical Characterization and Quality Control
Confirming the identity and purity of this compound is critical. A combination of spectroscopic and chromatographic techniques is employed.
| Technique | Purpose | Typical Observations |
| ¹H NMR | Structural elucidation and confirmation. | Signals corresponding to the aromatic protons, the methine (CH) proton, the methyl (CH₃) protons, and the amine (NH₂) protons with characteristic chemical shifts and coupling patterns. |
| ¹³C NMR | Carbon skeleton confirmation. | Resonances for the distinct carbon atoms in the molecule. |
| Mass Spectrometry | Molecular weight determination. | A molecular ion peak corresponding to the mass of the compound (approx. 157.16 g/mol ).[3][11] |
| Chiral HPLC/GC | Enantiomeric excess (e.e.) determination. | Separation of the (R) and (S) enantiomers into two distinct peaks using a chiral stationary phase. The ratio of the peak areas is used to calculate the e.e.[6] |
Table 1: Key Analytical Techniques for Characterization.
Applications in Drug Development
This compound is not an end product itself but a vital starting material for synthesizing more complex active pharmaceutical ingredients (APIs). Its structural features are found in a variety of therapeutic candidates, from antiviral agents to central nervous system drugs.[1] The amine group provides a reactive handle for further chemical modifications, such as acylation or alkylation, allowing for its incorporation into a larger molecular framework.[1]
Conclusion
The "discovery" of this compound is a story of enabling technology in chemical synthesis. Its value is defined by its utility as a chiral building block. The development of efficient and scalable methods for its production, whether through classical resolution or advanced asymmetric catalysis, has been crucial for advancing drug discovery programs. As medicinal chemists continue to leverage the benefits of fluorination and stereochemical control, the demand for high-purity intermediates like this compound will undoubtedly persist, cementing its role as a key component in the synthesis of next-generation therapeutics.
References
- 1. Buy 1-(2,4-Difluorophenyl)ethanamine hydrochloride | 276875-47-9 [smolecule.com]
- 2. 791098-84-5 | this compound | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 3. chemscene.com [chemscene.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Chiral_resolution [chemeurope.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Collection - Highly Enantioselective Direct Asymmetric Reductive Amination of 2âAcetyl-6-Substituted Pyridines - Organic Letters - Figshare [figshare.com]
- 11. CAS 603951-43-5 | 1-(2,4-Difluorophenyl)ethanamine - Synblock [synblock.com]
Introduction: The Strategic Importance of Fluorinated Chiral Amines
An In-depth Technical Guide to (R)-1-(2,4-Difluorophenyl)ethanamine: Synthesis, Properties, and Applications in Drug Discovery
In modern medicinal chemistry, the strategic incorporation of fluorine atoms and the control of stereochemistry are two of the most powerful tools for optimizing drug candidates.[1][2] Fluorine substitution can profoundly influence a molecule's pharmacokinetic and physicochemical properties, enhancing metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] Simultaneously, as most biological targets are chiral, the stereoisomers of a drug can exhibit vastly different pharmacological activities and safety profiles. Chiral amines, in particular, are a ubiquitous structural motif found in over 80% of all drugs and drug candidates.[3]
This compound emerges at the intersection of these critical design principles. As a chiral, fluorinated building block, it provides a unique combination of steric and electronic properties that make it a highly valuable intermediate in the synthesis of novel therapeutics.[4] This guide offers a comprehensive overview of its synthesis, key properties, and applications, providing researchers and drug development professionals with a technical resource for leveraging this important synthon.
Physicochemical and Structural Properties
This compound is a chiral primary amine featuring a difluorinated phenyl ring. The specific placement of fluorine atoms at the 2 and 4 positions creates a distinct electronic environment that modulates the basicity of the amine and influences intermolecular interactions.[4]
| Property | Value | Source(s) |
| CAS Number | 791098-84-5 | [5] |
| Molecular Formula | C₈H₉F₂N | [5][6] |
| Molecular Weight | 157.16 g/mol | [5][6] |
| IUPAC Name | (1R)-1-(2,4-difluorophenyl)ethanamine | [7] |
| SMILES | FC1=C(--INVALID-LINK--N)C=CC(F)=C1 | [5] |
| Purity | ≥97% (Typical) | [5] |
| Storage | 4°C, protect from light | [5] |
Strategic Synthesis of an Enantiopure Amine
The synthesis of enantiomerically pure this compound is a critical step for its application in pharmaceutical development. The primary strategies employed are the chiral resolution of a racemic mixture and, more efficiently, direct asymmetric synthesis.
Chiral Resolution via Diastereomeric Salt Formation
A classical and robust method for obtaining a single enantiomer is the resolution of a racemic mixture.[8] This process involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts.[8] These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[8] The desired diastereomer is then isolated, and the chiral resolving agent is removed to yield the enantiopure amine.
Caption: Workflow for Chiral Resolution.
Protocol: Example of Chiral Resolution
This protocol is a representative example and may require optimization based on specific laboratory conditions and scale.
-
Salt Formation: Dissolve one equivalent of racemic 1-(2,4-difluorophenyl)ethanamine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4°C) to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent to remove impurities from the mother liquor.
-
Enantiomeric Purity Check: Analyze a small sample of the crystalline salt. The amine can be liberated with a base and analyzed by chiral HPLC to determine the diastereomeric excess. Recrystallization may be necessary to improve purity.
-
Liberation of Free Amine: Suspend the purified diastereomeric salt in water and add an immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Add a strong base (e.g., 2M NaOH solution) dropwise with vigorous stirring until the aqueous layer is basic (pH > 11).
-
Extraction and Isolation: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiopure this compound.
Asymmetric Synthesis
While effective, chiral resolution has a theoretical maximum yield of 50%. Asymmetric synthesis, which creates the desired enantiomer directly from a prochiral precursor, is a more atom-economical and often preferred industrial approach.[3][8]
Reductive Amination: A common method starts with the corresponding ketone, 1-(2,4-difluorophenyl)ethan-1-one. This prochiral ketone is reacted with an ammonia source in the presence of a chiral catalyst and a reducing agent. The catalyst, often a transition metal complex with a chiral ligand, directs the reaction to selectively produce the (R)-enantiomer.
Enzymatic Synthesis: Biocatalysis offers a highly selective and sustainable route to chiral amines.[9] Engineered enzymes, such as transaminases (TAs) or amine dehydrogenases (AmDHs), can convert a prochiral ketone into the desired amine with exceptionally high enantiomeric excess (>99% ee) under mild reaction conditions.[9][10] This approach is increasingly favored for its green credentials and high efficiency.
Caption: General Scheme for Asymmetric Synthesis.
Applications in Drug Development
The unique structure of this compound makes it a valuable precursor for drugs targeting a range of conditions, particularly those related to the central nervous system (CNS) and infectious diseases.
Modulation of Dopamine Receptors
The difluorinated phenethylamine scaffold is a key pharmacophore for interacting with dopamine receptors.[4] Research has shown that the 2,4-difluoro substitution pattern can enhance binding affinity and selectivity for dopamine D2-like receptors.[4] The (R)-stereochemistry is often crucial for achieving the correct orientation within the receptor's binding pocket, leading to potent and selective modulation of dopamine-mediated neurotransmission. This makes the title compound a critical building block for developing novel treatments for neurological and psychiatric conditions.[4]
Antiviral Prodrugs
This chiral amine has also been utilized in the synthesis of antiviral agents.[4] For instance, it serves as a precursor in the development of 6′-fluorinated aristeromycin analogues, which have demonstrated potent activity against a variety of RNA viruses. The amine moiety provides a handle for attaching the pharmacophore to other parts of the drug molecule, and its specific stereochemistry and fluorination pattern contribute to the overall efficacy and pharmacokinetic profile of the final compound.[4]
Analytical Methods for Enantiomeric Purity
Ensuring the enantiomeric purity of the final product is paramount in pharmaceutical synthesis. The primary analytical technique for this purpose is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).
Protocol: General Steps for Chiral HPLC Method Development
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for separating chiral amines.
-
Mobile Phase Screening: Start with a normal-phase eluent system, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. A small amount of an amine additive (e.g., diethylamine, DEA) is usually required to improve peak shape and prevent tailing.
-
Optimization: Adjust the ratio of the alcohol modifier to optimize the separation (resolution) and retention time. Lower alcohol content generally increases retention and may improve resolution.
-
Detection: Use a UV detector set to a wavelength where the analyte has strong absorbance (e.g., ~254 nm).
-
Quantification: Once baseline separation of the two enantiomers is achieved, the enantiomeric excess (ee) can be calculated from the peak areas of the (R) and (S) isomers: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100.
Conclusion
This compound stands as a testament to the power of combining fluorine chemistry with stereochemical control in drug design. Its strategic synthesis, either through classical resolution or modern asymmetric methods, provides access to a building block with significant potential. The documented applications in modulating CNS targets and developing antiviral therapies highlight its versatility and importance. For researchers in drug discovery, a thorough understanding of this compound's synthesis and properties is essential for unlocking its full potential in the creation of next-generation pharmaceuticals.
References
- 1. mdpi.com [mdpi.com]
- 2. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 4. Buy 1-(2,4-Difluorophenyl)ethanamine hydrochloride | 276875-47-9 [smolecule.com]
- 5. chemscene.com [chemscene.com]
- 6. CAS 603951-43-5 | 1-(2,4-Difluorophenyl)ethanamine - Synblock [synblock.com]
- 7. scbt.com [scbt.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Abstract
(R)-1-(2,4-Difluorophenyl)ethanamine is a pivotal chiral building block in contemporary medicinal chemistry. The strategic incorporation of the 2,4-difluorophenyl motif offers significant advantages in drug design, including enhanced metabolic stability and improved pharmacokinetic profiles.[1] This guide provides an in-depth technical overview of the synthesis, chiral resolution, and derivatization of this compound, tailored for researchers, scientists, and drug development professionals. It further explores the applications of its derivatives in various therapeutic areas and outlines key analytical techniques for their characterization.
Core Compound Profile: this compound
This compound is a chiral primary amine with the molecular formula C8H9F2N and a molecular weight of 157.16 g/mol .[2] The presence of two fluorine atoms on the phenyl ring at positions 2 and 4 significantly influences its electronic properties and biological activity.[1] The hydrochloride salt form is often utilized to improve aqueous solubility.[1]
| Property | Value | Reference |
| CAS Number | 791098-84-5 | [3][4] |
| Molecular Formula | C8H9F2N | [2] |
| Molecular Weight | 157.16 g/mol | [2] |
| IUPAC Name | (1R)-1-(2,4-difluorophenyl)ethanamine | [5] |
Synthesis and Chiral Resolution
The enantiomerically pure (R)-isomer is crucial for many pharmaceutical applications. The primary methods for its preparation are chiral resolution of the racemic mixture and asymmetric synthesis.
Chiral Resolution of Racemic 1-(2,4-Difluorophenyl)ethanamine
Chiral resolution is a widely employed technique for separating a racemic mixture into its constituent enantiomers.[6] This is commonly achieved by forming diastereomeric salts with a chiral resolving agent.
Key Principles of Diastereomeric Salt Crystallization:
-
Formation of Diastereomers: The racemic amine is reacted with a chiral acid (e.g., tartaric acid, camphorsulfonic acid) to form a pair of diastereomeric salts.[6]
-
Differential Solubility: These diastereomers exhibit different physical properties, most importantly, different solubilities in a given solvent system.
-
Fractional Crystallization: Through careful selection of solvents and crystallization conditions, one diastereomer can be selectively precipitated.
-
Liberation of the Enantiomer: The desired enantiomer is then recovered by treating the isolated diastereomeric salt with a base to remove the chiral resolving agent.[6]
Protocol: Chiral Resolution via Diastereomeric Salt Formation
Caption: Workflow for Chiral Resolution.
Asymmetric Synthesis
Asymmetric synthesis offers a more direct route to the desired enantiomer, often with higher yields and atom economy compared to chiral resolution.[6] Various methods have been developed, including the use of chiral auxiliaries, catalysts, and enzymes.
Common Asymmetric Synthesis Strategies:
-
Catalytic Asymmetric Reduction: The reduction of a corresponding ketimine precursor using a chiral catalyst.
-
Asymmetric Amination: The introduction of an amino group to a prochiral substrate in an enantioselective manner.
-
Enzymatic Kinetic Resolution: The use of enzymes to selectively react with one enantiomer of a racemic mixture.
Derivatives of this compound in Drug Development
The primary amine functionality of this compound serves as a versatile handle for the synthesis of a wide range of derivatives with diverse pharmacological activities.
Amides and Sulfonamides
Acylation of the amine with carboxylic acids or sulfonic acids yields amides and sulfonamides, respectively.[1] These derivatives are prevalent in drug candidates due to the stability of the resulting bond and its ability to participate in hydrogen bonding interactions with biological targets.
Ureas and Thioureas
Reaction with isocyanates or isothiocyanates produces urea and thiourea derivatives. These functional groups are known for their strong hydrogen bonding capabilities and are often found in enzyme inhibitors.
N-Alkylation and N-Arylation
The amine can undergo alkylation or arylation to form secondary or tertiary amines.[1] These modifications can fine-tune the lipophilicity, basicity, and steric profile of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.
Applications in Medicinal Chemistry
The unique structural features of this compound and its derivatives make them valuable in various therapeutic areas.
Central Nervous System (CNS) Disorders
The difluorophenyl group can enhance blood-brain barrier penetration, making these compounds promising candidates for CNS-acting drugs.[1] Derivatives have been investigated for their potential in treating neurological conditions through modulation of neurotransmitter receptors.[1]
Antiviral Agents
This chemical moiety has been incorporated into antiviral prodrugs, particularly those targeting viral polymerases.[1] The fluorine atoms can improve cellular uptake and metabolic stability of the resulting antiviral compounds.[1]
Other Therapeutic Areas
The versatility of this building block has led to its exploration in a wide range of other therapeutic areas, including oncology and infectious diseases.[7]
Illustrative Synthetic Pathway to a Bioactive Derivative
References
- 1. Buy 1-(2,4-Difluorophenyl)ethanamine hydrochloride | 276875-47-9 [smolecule.com]
- 2. CAS 603951-43-5 | 1-(2,4-Difluorophenyl)ethanamine - Synblock [synblock.com]
- 3. 791098-84-5 | this compound | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 4. jk-sci.com [jk-sci.com]
- 5. scbt.com [scbt.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. China (r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride CAS:1218935-60-4 Manufacturer, Supplier | Zhonghan [xsu.com]
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Using (R)-1-(2,4-Difluorophenyl)ethanamine
Introduction: The Strategic Advantage of (R)-1-(2,4-Difluorophenyl)ethanamine in Asymmetric Synthesis
This compound is a chiral primary amine that has emerged as a valuable building block and stereodirecting agent in modern asymmetric synthesis. Its utility is anchored in a combination of structural features: a stereochemically defined center at the C1 position, and a difluorophenyl ring which imparts unique steric and electronic properties. These attributes make it a powerful tool for researchers in medicinal chemistry and drug development, particularly in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Chiral amines are foundational components in over 40% of small-molecule pharmaceuticals, underscoring the importance of robust methods for their stereoselective synthesis.[1][2]
The fluorine atoms on the phenyl ring are not merely passive substituents. Their strong electron-withdrawing nature can influence the reactivity of adjacent functional groups and provide opportunities for specific, noncovalent interactions that can enhance stereochemical control in synthetic transformations.[3] This guide provides an in-depth exploration of the applications of this compound, focusing on its role as a chiral auxiliary in the diastereoselective synthesis of β-amino acids, a critical structural motif in numerous pharmaceuticals, including dipeptidyl peptidase-4 (DPP-4) inhibitors like Sitagliptin.
Core Applications and Mechanistic Principles
The primary applications of this compound in asymmetric synthesis can be categorized into three main areas:
-
Chiral Auxiliary: The amine is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary can be cleaved and potentially recycled.[3]
-
Chiral Resolving Agent: It can be used to separate enantiomers of a racemic carboxylic acid through the formation of diastereomeric salts, which often exhibit different solubilities, allowing for separation by crystallization.
-
Chiral Building Block: The amine itself can be incorporated as a permanent part of the final target molecule, directly contributing its inherent chirality to the product.
This document will focus on its most intricate application: its use as a chiral auxiliary. The underlying principle involves converting a prochiral substrate, such as a β-ketoester, into a chiral enamine or imine. The steric bulk and electronic nature of the difluorophenyl group on the amine directs the approach of a reagent (e.g., a hydride source) to one face of the molecule, leading to the preferential formation of one diastereomer.
Application I: Diastereoselective Synthesis of a Chiral β-Amino Acid Derivative
Chiral β-amino acids are key components of many therapeutic agents, including the anti-diabetic drug Sitagliptin. The following protocol describes a representative method for the asymmetric synthesis of a protected β-amino acid ester using this compound as a chiral auxiliary. The strategy involves a diastereoselective reductive amination of a β-ketoester.
Logical Workflow for Diastereoselective Reductive Amination
The overall process involves three key stages: formation of a chiral enamine, diastereoselective reduction, and subsequent separation of diastereomers, followed by the cleavage of the auxiliary group.
Caption: Workflow for β-amino acid synthesis.
Detailed Experimental Protocol
This protocol is a representative example based on established methods for the synthesis of Sitagliptin intermediates, adapted for the use of this compound.[3][4]
Step 1: Formation of the Chiral Enamine Amide
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add methyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate (1.0 eq), this compound (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Solvent: Add toluene as the solvent to a concentration of approximately 0.5 M.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction by TLC or LC-MS until the starting ketoester is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral enamine, which can often be used in the next step without further purification.
Causality: The use of a Dean-Stark trap is crucial for removing water, which is a byproduct of the condensation reaction. This shifts the equilibrium towards the formation of the enamine, ensuring a high conversion rate. Toluene is a suitable solvent as it forms an azeotrope with water, facilitating its removal.
Step 2: Diastereoselective Reduction of the Enamine
-
Setup: Dissolve the crude enamine from Step 1 in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C. Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for the reduction of imines and enamines in the presence of other functional groups.[5]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Causality: Sodium triacetoxyborohydride is chosen for its mildness and selectivity. Unlike stronger reducing agents like sodium borohydride, it is less likely to reduce the ester functionality.[5] The stereochemical outcome of the reduction is directed by the chiral auxiliary. The bulky (R)-1-(2,4-difluorophenyl)ethyl group sterically hinders one face of the enamine, forcing the hydride to attack from the less hindered face, thus creating the desired stereocenter in the β-position.
Step 3: Isolation of the Desired Diastereomer
The product of the reduction is a mixture of two diastereomers. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or HPLC analysis. Separation can be achieved by one of two primary methods:
-
Method A: Diastereoselective Crystallization
-
Dissolve the crude diastereomeric mixture in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethyl acetate/heptane mixtures).
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator.
-
One diastereomer will often crystallize preferentially due to lower solubility.[6][7]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
-
The diastereomeric purity of the crystals and the mother liquor should be assessed to determine the efficiency of the separation.
-
-
Method B: Column Chromatography
-
If crystallization is not effective, the diastereomers can be separated by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Step 4: Cleavage of the Chiral Auxiliary
-
Setup: Dissolve the purified diastereomer in a suitable solvent such as methanol or isopropanol.
-
Catalyst: Add a palladium on carbon catalyst (10% Pd/C, ~5 mol% Pd).
-
Reaction: Subject the mixture to hydrogenolysis under a hydrogen atmosphere (typically 50-100 psi) at a slightly elevated temperature (e.g., 50-70 °C).[4]
-
Monitoring: Monitor the reaction until the starting material is fully consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Rinse the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting product is the desired enantiomerically pure β-amino ester. The chiral auxiliary, this compound, can be recovered from the reaction mixture if desired.
Causality: Hydrogenolysis is a common and effective method for cleaving N-benzyl groups (and related benzylic amines). The Pd/C catalyst facilitates the cleavage of the C-N bond under a hydrogen atmosphere, liberating the desired primary amine and regenerating the chiral auxiliary.[4]
Expected Results and Data
The efficiency of this asymmetric synthesis is evaluated based on the yield and the diastereomeric/enantiomeric purity of the product.
| Step | Transformation | Typical Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) of Final Product |
| 1 & 2 | Ketoester to Diastereomeric Amides | 80-95% | 85:15 to >95:5 | - |
| 3 | Diastereomer Separation | >90% recovery of major isomer | >99:1 | - |
| 4 | Auxiliary Cleavage | 85-95% | - | >99% |
Note: Yields and selectivities are representative and can vary based on the specific substrate and optimization of reaction conditions.
Application II: Synthesis of Chiral Precursors for Janus Kinase (JAK) Inhibitors
Janus kinases are a family of enzymes that play a critical role in signaling pathways involved in inflammation and immunity.[2][8] Consequently, JAK inhibitors have emerged as an important class of drugs for treating autoimmune diseases like rheumatoid arthritis. The synthesis of many JAK inhibitors involves chiral amine fragments. This compound can be employed as a chiral building block in the synthesis of these complex molecules.
Synthetic Strategy Overview
A common strategy involves the coupling of the chiral amine with a heterocyclic core structure, often via nucleophilic aromatic substitution or amide bond formation.
Caption: Synthesis of a JAK inhibitor precursor.
Representative Protocol: Nucleophilic Aromatic Substitution
-
Setup: In a reaction vessel, dissolve the heterocyclic core containing a suitable leaving group (e.g., a chloro- or fluoro-substituted pyrimidine) (1.0 eq) and this compound (1.2 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Base: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to scavenge the acid generated during the reaction.
-
Reaction: Heat the mixture to 80-120 °C and stir for 4-12 hours, monitoring by LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water to precipitate the product or prepare for extraction.
-
Purification: Extract the aqueous phase with ethyl acetate. Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield the desired chiral intermediate.
Causality: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient heterocyclic ring is activated towards attack by the nucleophilic amine. The use of a polar aprotic solvent helps to stabilize the charged intermediate (Meisenheimer complex), and heating provides the necessary activation energy for the reaction. DIPEA is used to neutralize the generated HCl or HF without interfering with the primary reaction.
Conclusion
This compound is a versatile and powerful tool for asymmetric synthesis. Its application as a chiral auxiliary provides an efficient and cost-effective strategy for producing enantiomerically pure compounds, such as β-amino acids, by leveraging diastereoselective transformations. Furthermore, its role as a chiral building block is crucial in the synthesis of complex pharmaceutical agents like JAK inhibitors. The protocols and principles outlined in this guide demonstrate the practical utility of this reagent and provide a solid foundation for its application in research and development settings.
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Crystallization-induced diastereoselection: asymmetric synthesis of substance P inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly diastereoselective crystallization-induced asymmetric transformation of 1,3-disubstituted-tetrahydro-β-carbolines in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: (R)-1-(2,4-Difluorophenyl)ethanamine as a Chiral Auxiliary in Asymmetric Synthesis
Abstract
Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals, with their stereochemistry often dictating biological activity.[1][2] Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, is therefore a cornerstone of modern drug development.[2] This guide provides a detailed exploration of (R)-1-(2,4-Difluorophenyl)ethanamine, a versatile chiral auxiliary, outlining its strategic advantages and providing robust protocols for its application in the diastereoselective synthesis of valuable chiral molecules. We will delve into the mechanistic basis for its high stereocontrol, present step-by-step experimental procedures, and discuss the critical step of auxiliary cleavage and recovery.
Introduction: The Strategic Role of Chiral Auxiliaries
In the landscape of stereoselective synthesis, a chiral auxiliary is a powerful tool. It is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of a new stereocenter with a high degree of selectivity.[3] After the desired stereochemistry is established, the auxiliary is removed and can ideally be recovered for reuse. This strategy circumvents the need for often complex asymmetric catalysts or challenging chiral resolutions.[4]
This compound has emerged as a valuable auxiliary and building block. Its utility is enhanced by the presence of the 2,4-difluorophenyl moiety. The strategic incorporation of fluorine atoms can significantly modulate a molecule's properties, including metabolic stability and blood-brain barrier penetration, making this auxiliary particularly relevant for medicinal chemistry and drug development.[5]
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₉F₂N | [6] |
| Molecular Weight | 157.16 g/mol | [6] |
| CAS Number | 791098-84-5 | [6][7] |
| Appearance | Typically a liquid or low-melting solid | N/A |
| Chirality | (R)-enantiomer | N/A |
Core Application: Asymmetric Alkylation via Chiral Amide Enolates
A primary application for this compound is in the asymmetric alkylation of carboxylic acid derivatives. The overall workflow involves three key stages: amide formation, diastereoselective enolate alkylation, and auxiliary cleavage. This process allows for the creation of α-substituted chiral carboxylic acids, which are precursors to a wide range of biologically active molecules.
References
- 1. Electrochemical synthesis of chiral amines and amino acid derivatives - American Chemical Society [acs.digitellinc.com]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Buy 1-(2,4-Difluorophenyl)ethanamine hydrochloride | 276875-47-9 [smolecule.com]
- 6. chemscene.com [chemscene.com]
- 7. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Chiral Resolution of 1-(2,4-Difluorophenyl)ethanamine
Introduction: The Significance of Chiral 1-(2,4-Difluorophenyl)ethanamine in Modern Drug Discovery
In the landscape of pharmaceutical development, the synthesis of enantiomerically pure compounds is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation and individual evaluation. 1-(2,4-Difluorophenyl)ethanamine is a key chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs), where its specific stereochemistry is often critical to therapeutic efficacy. The presence of two fluorine atoms on the phenyl ring can enhance metabolic stability and binding affinity to biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective chiral resolution of racemic 1-(2,4-difluorophenyl)ethanamine, focusing on two robust and widely applicable methods: classical resolution via diastereomeric salt formation and enzymatic kinetic resolution.
Method 1: Classical Resolution via Diastereomeric Salt Formation
This method remains a cornerstone of industrial-scale chiral separations due to its scalability and cost-effectiveness. The underlying principle is the reaction of a racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.
The Causality Behind Diastereomeric Salt Resolution
The success of this method hinges on the formation of a well-defined crystalline lattice with significant differences in the lattice energies of the two diastereomeric salts. The choice of the resolving agent and the solvent system is critical. A suitable resolving agent, such as a derivative of tartaric acid, provides multiple hydrogen bonding sites and rigid stereochemical features that lead to a more ordered and less soluble crystal lattice with one of the amine enantiomers. The solvent influences the solubility of both the diastereomeric salts and the starting materials, and its polarity can be fine-tuned to maximize the difference in solubility between the two diastereomeric salts.
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Detailed Protocol: Resolution with a Tartaric Acid Derivative
This protocol is adapted from methodologies for structurally similar fluoro-substituted phenylethylamines and provides a robust starting point for optimization.
Materials:
-
Racemic 1-(2,4-difluorophenyl)ethanamine
-
(+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) or other suitable tartaric acid derivative
-
Methanol
-
Deionized water
-
Dichloromethane (DCM)
-
2M Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, filtration apparatus, and rotary evaporator
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 1-(2,4-difluorophenyl)ethanamine in 100 mL of methanol.
-
In a separate beaker, dissolve an equimolar amount of (+)-dibenzoyl-D-tartaric acid in 50 mL of methanol, warming gently if necessary.
-
Slowly add the tartaric acid solution to the stirred amine solution at room temperature. A precipitate may begin to form.
-
-
Crystallization:
-
Gently heat the mixture on a hot plate with stirring until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature. To promote crystallization, the inside of the flask can be scratched with a glass rod.
-
Once crystals begin to form, place the flask in an ice bath for 1-2 hours to maximize precipitation.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol, followed by cold diethyl ether to remove any adhering mother liquor.
-
Dry the crystals under vacuum to a constant weight.
-
-
Liberation of the Free Amine:
-
Suspend the dried diastereomeric salt in 50 mL of deionized water.
-
Cool the suspension in an ice bath and, with vigorous stirring, add 2M NaOH solution dropwise until the pH of the aqueous layer is >11. This will liberate the free amine.
-
Transfer the mixture to a separatory funnel and extract the liberated amine with dichloromethane (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 1-(2,4-difluorophenyl)ethanamine.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the recovered amine using chiral HPLC.
-
Data Presentation: Performance of Chiral Resolving Agents
| Chiral Resolving Agent | Amine:Agent Molar Ratio | Solvent System | Temperature (°C) | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered Amine |
| (R,R)-4-chlorotartranilic acid | 1:1 | Methanol/Water | 20-25 | High | >98% |
| (R,R)-di-p-toluoyl-tartaric acid | 1:1 | Ethanol | 20-25 | Moderate | ~95% |
Method 2: Enzymatic Kinetic Resolution
Enzymatic methods offer high selectivity under mild reaction conditions. Kinetic resolution (KR) relies on an enzyme, typically a lipase, to selectively catalyze the acylation of one enantiomer of the racemic amine at a much higher rate than the other. This results in a mixture of the acylated amine and the unreacted, enantiomerically enriched amine, which can then be easily separated. Candida antarctica Lipase B (CAL-B) is a highly effective and widely used biocatalyst for the resolution of chiral amines.
The Causality Behind Enzymatic Resolution
The enantioselectivity of lipases arises from the three-dimensional structure of their active site, which creates a chiral environment. One enantiomer of the substrate fits more snugly into the active site, allowing for a more favorable transition state for the acylation reaction. The choice of acyl donor and solvent is also crucial. The acyl donor must be reactive enough to acylate the amine but not so reactive that it leads to non-enzymatic acylation. The solvent must maintain the enzyme's activity and facilitate the reaction.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution of a chiral amine.
Detailed Protocol: Lipase-Catalyzed Resolution
This protocol is based on established procedures for the kinetic resolution of chiral amines using immobilized Candida antarctica Lipase B (Novozym 435).
Materials:
-
Racemic 1-(2,4-difluorophenyl)ethanamine
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Ethyl acetate (as acyl donor and solvent) or another suitable acyl donor like isopropyl 2-ethoxyacetate in a solvent like methyl tert-butyl ether (MTBE)
-
Standard laboratory glassware, orbital shaker, and filtration apparatus
Procedure:
-
Reaction Setup:
-
To a 50 mL screw-capped flask, add 1.0 g of racemic 1-(2,4-difluorophenyl)ethanamine.
-
Add 20 mL of ethyl acetate (or another suitable solvent/acyl donor system).
-
Add 200 mg of immobilized Candida antarctica Lipase B.
-
-
Enzymatic Reaction:
-
Seal the flask and place it in an orbital shaker set to 200 rpm and a constant temperature of 40°C.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining amine. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining substrate.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, remove the immobilized enzyme by filtration and wash it with a small amount of the solvent. The enzyme can often be reused.
-
The filtrate contains the acylated amine and the unreacted amine. These can be separated by column chromatography on silica gel or by an acid-base extraction procedure.
-
For extraction:
-
Evaporate the solvent from the filtrate.
-
Dissolve the residue in dichloromethane and extract with 1M HCl (aq). The unreacted amine will move to the aqueous layer as its hydrochloride salt.
-
The organic layer contains the acylated amine.
-
Basify the aqueous layer with NaOH to a pH >11 and extract with dichloromethane to recover the enantiomerically enriched unreacted amine.
-
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the unreacted amine and the amine obtained after hydrolysis of the acylated product using chiral HPLC.
-
Analysis and Quality Control: Determination of Enantiomeric Excess
Accurate determination of the enantiomeric excess is crucial for validating the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for this purpose.
General Chiral HPLC Method:
-
Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for the separation of chiral amines.
-
Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol or ethanol. A small amount of a basic additive, such as diethylamine (DEA), is often necessary to improve peak shape and resolution for amines.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) is commonly used.
-
Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Conclusion and Further Considerations
Both classical diastereomeric salt formation and enzymatic kinetic resolution are powerful techniques for obtaining enantiomerically pure 1-(2,4-difluorophenyl)ethanamine. The choice of method will depend on factors such as the desired scale of the reaction, cost considerations, and the required level of enantiopurity. For large-scale industrial production, classical resolution is often favored, while enzymatic methods can be advantageous for their high selectivity and mild reaction conditions. It is essential to perform initial screening experiments to identify the optimal resolving agent, solvent system, or enzyme and reaction conditions for the specific application. The analytical monitoring of the resolution process by chiral HPLC is critical for achieving high enantiomeric purity.
Application Notes & Protocols: (R)-1-(2,4-Difluorophenyl)ethanamine in Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Chiral Amines
In contemporary drug discovery, the precise three-dimensional arrangement of atoms within a molecule is paramount to achieving desired pharmacological activity and a favorable safety profile. Chiral amines, in particular, are foundational building blocks for a vast array of therapeutics, with an estimated 40-45% of small-molecule drugs containing a chiral amine fragment.[1] The strategic incorporation of fluorine atoms into these chiral scaffolds further enhances their utility by modulating key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[2]
(R)-1-(2,4-Difluorophenyl)ethanamine is a prime example of such a high-value building block. Its rigid phenyl ring, substituted with two electron-withdrawing fluorine atoms, combined with a chiral ethylamine side chain, makes it a versatile synthon for creating complex molecular architectures with tailored biological functions. This guide provides an in-depth overview of its application, focusing on its role in the synthesis of targeted therapies and providing detailed protocols for its use.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties is critical for its effective and safe use in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉F₂N | [3][4] |
| Molecular Weight | 157.16 g/mol | [3][4] |
| Appearance | Not specified, typically a liquid or low-melting solid | - |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [5] |
| LogP | 1.9845 | [5] |
| Hydrogen Bond Donors | 1 | [3][5] |
| Hydrogen Bond Acceptors | 1 (N atom), 2 (F atoms) - Total 3 in some models | [3] |
| Rotatable Bonds | 1 | [3][5] |
| CAS Number | 791098-84-5 | [5] |
Safety & Handling: this compound and its salts should be handled with care in a well-ventilated fume hood. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[6][7] Standard personal protective equipment (PPE), including safety goggles, laboratory coat, and chemically resistant gloves, is mandatory.[6] Store in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[6][8] For detailed information, consult the Safety Data Sheet (SDS) from the supplier.[6][7][8][9][10]
Core Application: Synthesis of Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors, a class of drugs that block the action of protein kinases and are crucial in oncology and inflammatory disease treatment. The difluorophenyl moiety can engage in specific binding interactions within the kinase active site, while the chiral amine provides a critical anchor point for building out the rest of the molecule.
Case Study: Synthesis of TAS-115 (Pamufetinib)
TAS-115 is a novel, orally active multi-kinase inhibitor that targets VEGFR, MET, PDGFR, and FMS, all of which are implicated in tumor growth, angiogenesis, and bone remodeling.[11][12] While the full patented synthesis is complex, the core structure strongly suggests the use of this compound or a closely related precursor to establish the crucial chiral center and the difluorophenyl group. The amine would typically be involved in forming an amide or a similar linkage to the main heterocyclic core of the inhibitor.
Below is a logical workflow illustrating how this building block would be incorporated into a synthetic route for a complex molecule like TAS-115.
Caption: Synthetic workflow for kinase inhibitor synthesis.
Experimental Protocols
The following protocols are detailed, representative procedures for key transformations involving this compound. These are based on established, authoritative methods for N-acylation and reductive amination and have been adapted for this specific substrate.
Protocol 1: N-Acylation via Mixed Anhydride Method
This protocol describes the formation of an amide bond between this compound and a generic carboxylic acid. This is a foundational step for linking the amine to a core molecular scaffold. The mixed anhydride method is chosen for its high efficiency and minimal racemization.[13]
Objective: To synthesize N-[(1R)-1-(2,4-Difluorophenyl)ethyl]acetamide as a model reaction.
Reaction Scheme: (2,4-Difluorophenyl)CH(CH₃)NH₂ + (CH₃CO)₂O → (2,4-Difluorophenyl)CH(CH₃)NHCOCH₃ + CH₃COOH
Materials:
-
Acetic Anhydride (1.2 equiv.)
-
This compound (1.0 equiv.)
-
Triethylamine (Et₃N) or N-methylmorpholine (NMM) (1.5 equiv.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (10 mmol, 1.57 g) and dissolve it in anhydrous DCM (30 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (15 mmol, 2.1 mL) dropwise to the stirred solution.
-
Acylating Agent Addition: Add acetic anhydride (12 mmol, 1.13 mL) dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature remains at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water (20 mL).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL).[13]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization, if necessary.
Causality and Justification:
-
The reaction is performed at low temperature to control the reactivity of the anhydride and prevent side reactions.[13]
-
A tertiary amine base is used to neutralize the carboxylic acid byproduct, driving the reaction to completion.
-
The aqueous work-up removes the base, unreacted anhydride, and salts, simplifying purification.
Protocol 2: Direct Reductive Amination of an Aromatic Ketone
This protocol outlines the synthesis of a secondary amine by reacting this compound with a ketone. Direct reductive amination is a highly efficient, one-pot procedure.[14] This method is valuable for adding further complexity to the molecule.
Objective: To synthesize (R)-N-[1-(2,4-Difluorophenyl)ethyl]-1-phenylethanamine.
Reaction Scheme: (2,4-Difluorophenyl)CH(CH₃)NH₂ + PhC(O)CH₃ --[Reducing Agent]--> (2,4-Difluorophenyl)CH(CH₃)NH-CH(CH₃)Ph
Materials:
-
Acetophenone (1.0 equiv.)
-
This compound (1.1 equiv.)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, catalytic amount)
-
Saturated NaHCO₃ (aq), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add acetophenone (10 mmol, 1.20 g), this compound (11 mmol, 1.73 g), and anhydrous DCE (40 mL).
-
Imine Formation (in situ): Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation, particularly with less reactive ketones.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (15 mmol, 3.18 g) to the mixture in portions over 10 minutes. The reaction may be mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the formation of the product.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 40 mL).
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality and Justification:
-
Sodium triacetoxyborohydride is a mild and selective reducing agent that reduces the in situ-formed imine faster than the starting ketone, preventing the formation of alcohol side products.
-
DCE is a common solvent for this reaction, but THF is also effective.[15]
-
The basic quench neutralizes the acidic reaction byproducts and any remaining acetic acid.
Caption: Experimental workflows for key reactions.
Conclusion
This compound is a strategically important chiral building block in medicinal chemistry. Its difluorinated phenyl ring offers opportunities for enhanced metabolic stability and target engagement, while its chiral primary amine serves as a versatile handle for constructing complex molecules. As demonstrated by its potential role in the synthesis of kinase inhibitors like TAS-115, and the robust protocols for its derivatization, this compound is a valuable tool for researchers and scientists dedicated to the development of next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 791098-84-5 | this compound | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 4. CAS 603951-43-5 | 1-(2,4-Difluorophenyl)ethanamine - Synblock [synblock.com]
- 5. chemscene.com [chemscene.com]
- 6. aksci.com [aksci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. fishersci.fr [fishersci.fr]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. jocpr.com [jocpr.com]
The Pivotal Role of (R)-1-(2,4-Difluorophenyl)ethanamine in Bioactive Molecule Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Chiral Amines
(R)-1-(2,4-Difluorophenyl)ethanamine is a chiral primary amine that serves as a crucial building block in the synthesis of complex bioactive molecules. Its utility in drug discovery and agrochemical research stems from the unique combination of a stereochemically defined ethylamine side chain and a difluorinated phenyl ring. The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal and agrochemical chemistry to enhance a compound's metabolic stability, binding affinity to target proteins, and lipophilicity, which can significantly improve its pharmacokinetic and pharmacodynamic properties.[1][2] The specific (R)-enantiomer is often essential for precise interaction with chiral biological targets like enzymes and receptors, making asymmetric synthesis a critical aspect of its application.
This guide provides a detailed overview of the applications of this compound, focusing on its role in the synthesis of bioactive compounds. It includes step-by-step protocols for its asymmetric synthesis and a representative derivatization reaction, offering practical insights for researchers in the field.
Application in the Synthesis of Bioactive Agrochemicals
While initially explored in various contexts, a significant and well-documented application of 1-(2,4-difluorophenyl)ethanamine derivatives is in the development of novel agrochemicals, particularly fungicides and acaricides. The difluorophenyl moiety is a common feature in many modern pesticides, contributing to their enhanced efficacy and stability.
A notable example is the synthesis of N-substituted phenyl-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylcarbamates.[3] These compounds have been investigated for their potent fungicidal activity against a range of plant pathogens and their acaricidal effects. The this compound core provides the necessary scaffold to which other pharmacologically active groups, such as the triazole and substituted phenyl carbamate moieties, are attached. The specific stereochemistry of the amine is crucial for the biological activity of the final compound.
The following diagram illustrates the general synthetic workflow for accessing these bioactive carbamate derivatives, starting from the chiral amine.
References
Application Note & Protocols: Strategic Synthesis of (R)-1-(2,4-Difluorophenyl)ethanamine for Pharmaceutical Intermediate Production
Abstract
(R)-1-(2,4-Difluorophenyl)ethanamine is a critical chiral building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of various high-value active pharmaceutical ingredients (APIs). The strategic incorporation of the difluorophenyl moiety can enhance the metabolic stability and pharmacokinetic profile of drug candidates.[1] This guide provides an in-depth exploration of the primary synthetic strategies for producing this intermediate with high enantiopurity. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for asymmetric reductive amination and enzymatic kinetic resolution, offering researchers and drug development professionals a comprehensive resource for the efficient and scalable synthesis of this compound.
Introduction: The Significance of Chiral Amines in Drug Development
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and natural products.[2][3] The specific stereochemistry of an amine can be paramount to its biological activity, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. This compound serves as a quintessential example of a high-value chiral intermediate, where its precise three-dimensional arrangement is crucial for the efficacy of the final drug product. Its synthesis, therefore, demands methods that can reliably deliver high enantiomeric excess (ee).
The development of robust and scalable synthetic routes to enantiopure amines is a central theme in process chemistry.[4] This document will focus on two predominant and highly effective strategies: asymmetric reductive amination and enzymatic kinetic resolution, providing both the theoretical basis and practical execution for each.
Strategic Approaches to the Synthesis of this compound
The synthesis of enantiomerically pure this compound can be broadly categorized into two main approaches: asymmetric synthesis, which creates the desired enantiomer from a prochiral precursor, and resolution, which separates a racemic mixture of the amine.
Asymmetric Reductive Amination: A Direct and Atom-Economical Approach
Asymmetric reductive amination has emerged as a powerful and efficient method for the direct synthesis of chiral primary amines from ketones.[4][5] This one-pot reaction combines a carbonyl compound (2,4-difluoroacetophenone) with an amine source (ammonia or an ammonium salt) and a reducing agent in the presence of a chiral catalyst.[6][7] The key to success lies in the chiral catalyst, which directs the reduction of the transiently formed imine intermediate to yield one enantiomer preferentially.
The primary advantage of this method is its atom economy, as it avoids the need for pre-forming and isolating the imine, and in many cases, can utilize simple and inexpensive starting materials.[6] Ruthenium-based catalysts with chiral phosphine ligands have shown particular promise in this area, achieving high enantioselectivity for a range of alkyl aryl ketones.[5]
Diagram 1: Asymmetric Reductive Amination Workflow
References
- 1. Buy 1-(2,4-Difluorophenyl)ethanamine hydrochloride | 276875-47-9 [smolecule.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jocpr.com [jocpr.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
Protocol for the synthesis of (R)-1-(2,4-Difluorophenyl)ethanamine derivatives
Application Note & Protocol
Topic: High-Yield, Enantioselective Synthesis of (R)-1-(2,4-Difluorophenyl)ethanamine via Biocatalytic Asymmetric Amination
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a critical chiral building block in medicinal chemistry, valued for its role in constructing active pharmaceutical ingredients (APIs). The strategic incorporation of fluorine atoms can enhance metabolic stability and binding affinity of drug candidates.[1][2] Traditional synthetic routes often involve challenging resolutions or multi-step processes. This application note details a robust and highly selective protocol for the synthesis of this compound using a biocatalytic approach. By employing an (R)-selective amine transaminase (ATA), this method converts the prochiral ketone, 2,4-difluoroacetophenone, into the desired chiral amine with high enantiomeric excess (e.e.) and yield under mild, environmentally friendly conditions.[3][4][5] This protocol offers a streamlined, efficient, and scalable alternative to conventional chemical methods.
Introduction & Significance
Chiral amines are foundational components in a vast number of pharmaceuticals, with an estimated 40-50% of all APIs containing this motif.[3][6] The specific stereochemistry of these amines is often crucial for therapeutic efficacy and safety. This compound, in particular, is a valuable precursor for various drug development programs, including antiviral prodrugs.[1]
The challenge in synthesizing such molecules lies in controlling the stereochemistry at the newly formed chiral center. While classical methods like chiral resolution or asymmetric synthesis using chiral auxiliaries are established, they can be inefficient or require harsh conditions.[7] Biocatalysis, utilizing enzymes as natural catalysts, has emerged as a powerful green technology for producing enantiopure compounds.[5][8] Amine transaminases (ATAs), specifically, are highly effective for the asymmetric synthesis of chiral amines from prochiral ketones, demonstrating exceptional enantioselectivity and operating under mild aqueous conditions.[4][8]
This protocol leverages the catalytic power of an (R)-selective ATA to perform an asymmetric reductive amination of 2,4-difluoroacetophenone, providing a direct and efficient route to the target (R)-amine.
Synthetic Strategy & Rationale
The core of this protocol is an enzyme-catalyzed asymmetric transamination. This reaction involves the transfer of an amino group from a donor molecule to a ketone acceptor, creating a new chiral amine.
Key Components:
-
Prochiral Substrate: 2,4-Difluoroacetophenone serves as the ketone acceptor.
-
Biocatalyst: An (R)-selective Amine Transaminase (ATA). These enzymes are pyridoxal 5'-phosphate (PLP) dependent.[9][10]
-
Amine Donor: Isopropylamine is a commonly used, cost-effective amine donor. It is converted to acetone as a byproduct.
-
Equilibrium Shift: The reaction is reversible. To drive the reaction towards the product, the acetone byproduct is typically removed, often by using a lactate dehydrogenase (LDH) and NADH cofactor regeneration system or simply by using a large excess of the amine donor.
The choice of a biocatalytic route is deliberate. ATAs offer near-perfect stereocontrol, minimizing the formation of the undesired (S)-enantiomer and eliminating the need for subsequent chiral resolution steps.[4] Furthermore, the reaction is conducted in an aqueous buffer at or near physiological pH and ambient temperature, reducing energy consumption and avoiding the use of hazardous organic solvents and reagents common in traditional organic synthesis.[8]
Experimental Workflow Overview
The overall process is a one-pot synthesis followed by extraction and purification.
References
- 1. Buy 1-(2,4-Difluorophenyl)ethanamine hydrochloride | 276875-47-9 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 8. diva-portal.org [diva-portal.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. academic.oup.com [academic.oup.com]
Application Note: Enantioselective Synthesis of (R)-1-(2,4-Difluorophenyl)ethanamine
Introduction: The Significance of a Chiral Amine
(R)-1-(2,4-Difluorophenyl)ethanamine is a chiral primary amine of significant interest in the pharmaceutical industry. Its structural motif is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The precise stereochemistry of this amine is often crucial for the efficacy and safety of the final drug substance, making its enantioselective synthesis a critical aspect of drug development and manufacturing. This application note provides detailed protocols for the enantioselective synthesis of this compound via two distinct and powerful methodologies: biocatalytic asymmetric reductive amination using a reductive aminase (RedAm) and transition metal-catalyzed asymmetric reductive amination (ARA).
Chiral amines are ubiquitous in pharmaceuticals and agrochemicals.[1] The development of efficient and highly selective methods for their synthesis is a central goal in modern organic chemistry.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering both the practical steps and the underlying scientific principles to achieve high yields and excellent enantioselectivity for the target molecule.
Strategic Approaches to Enantioselectivity
The synthesis of this compound commences from the prochiral ketone, 2,4-difluoroacetophenone. The key challenge lies in the stereoselective introduction of the amine group to form the desired (R)-enantiomer. This can be achieved through different catalytic strategies, each with its own set of advantages.
Biocatalysis, particularly the use of enzymes like transaminases and reductive aminases, has emerged as a powerful tool for the synthesis of chiral amines due to its exceptional selectivity, mild reaction conditions, and environmentally friendly nature.[1][4] Reductive aminases (RedAms), which are NADPH-dependent enzymes, are particularly well-suited for the asymmetric reductive amination of ketones.[2][4]
Alternatively, transition metal-catalyzed asymmetric reductive amination offers a versatile and highly efficient chemical approach.[3][5] Catalysts based on metals like ruthenium, rhodium, and iridium, in combination with chiral ligands, can facilitate the highly enantioselective hydrogenation of in situ-formed imines.[5]
This application note will detail protocols for both a biocatalytic and a chemical synthesis route, providing researchers with a choice of methodologies to suit their specific needs and available resources.
Protocol 1: Biocatalytic Asymmetric Reductive Amination using a Reductive Aminase
This protocol is adapted from established procedures for the reductive amination of fluorinated acetophenones using fungal reductive aminases.[4] It employs a whole-cell biocatalyst expressing a reductive aminase, coupled with a glucose/glucose dehydrogenase (GDH) system for cofactor (NADPH) regeneration.
Workflow for Biocatalytic Synthesis
Figure 1: Workflow for the biocatalytic synthesis of this compound.
Materials
-
2,4-Difluoroacetophenone
-
Ammonium chloride (NH₄Cl)
-
Tris-HCl buffer
-
Reductive aminase (RedAm) whole-cell biocatalyst (e.g., from Aspergillus oryzae)
-
D-Glucose
-
Glucose dehydrogenase (GDH)
-
NADP⁺ (Nicotinamide adenine dinucleotide phosphate)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Step-by-Step Protocol
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a 100 mM Tris-HCl buffer (pH 9.0).
-
To the buffer, add D-glucose to a final concentration of 30 mM and NADP⁺ to a final concentration of 1 mM.
-
Add glucose dehydrogenase (GDH) to a final activity of 2 U/mL.
-
Add the RedAm whole-cell biocatalyst to a final concentration of 10 mg/mL.
-
Add ammonium chloride to a final concentration of 0.5 M as the amine source.
-
Initiate the reaction by adding 2,4-difluoroacetophenone (dissolved in a minimal amount of a co-solvent like DMSO if necessary, keeping the final co-solvent concentration ≤ 2% v/v) to a final concentration of 10 mM.
-
-
Incubation:
-
Maintain the reaction mixture at 37°C with gentle agitation (e.g., 150 rpm) to ensure homogeneity.
-
Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 4-6 hours) and analyzing them by HPLC or GC to determine the conversion of the ketone.
-
-
Work-up:
-
Once the reaction has reached completion (typically >95% conversion, 24-48 hours), cool the mixture to room temperature.
-
Adjust the pH of the mixture to >10 with 1 M NaOH.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude amine by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Expected Results
| Parameter | Expected Value |
| Conversion | >95% |
| Enantiomeric Excess (ee) | >99% |
| Isolated Yield | 85-95% |
Protocol 2: Asymmetric Reductive Amination via Transition Metal Catalysis
This protocol is based on established methods for the direct asymmetric reductive amination of ketones using a ruthenium catalyst.[5] It involves the in situ formation of an imine from 2,4-difluoroacetophenone and an ammonia source, followed by asymmetric hydrogenation.
Reaction Scheme
Figure 2: Asymmetric Reductive Amination of 2,4-Difluoroacetophenone.
Materials
-
2,4-Difluoroacetophenone
-
Ammonium chloride (NH₄Cl)
-
Ammonium bicarbonate (NH₄HCO₃)
-
[RuCl(p-cymene){(S)-da-binap}]Cl or a similar chiral ruthenium catalyst
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol
-
Reaction Setup:
-
In a high-pressure autoclave, charge 2,4-difluoroacetophenone (1.0 eq), ammonium chloride (1.5 eq), ammonium bicarbonate (0.5 eq), and the chiral ruthenium catalyst (0.1-0.5 mol%).
-
Add anhydrous methanol as the solvent.
-
Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 5 MPa.
-
-
Reaction:
-
Heat the reaction mixture to 95°C with vigorous stirring.
-
Maintain the temperature and pressure for 24 hours.
-
Monitor the reaction by taking aliquots (after careful depressurization) and analyzing by HPLC or GC.
-
-
Work-up:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Expected Results
| Parameter | Expected Value |
| Conversion | >99% |
| Enantiomeric Excess (ee) | >95% |
| Isolated Yield | 80-90% |
Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of the synthesized this compound should be confirmed by ¹H and ¹³C NMR spectroscopy.
-
¹H NMR (400 MHz, CDCl₃) δ (Predicted): 7.35-7.25 (m, 1H, Ar-H), 6.85-6.75 (m, 2H, Ar-H), 4.20 (q, J = 6.8 Hz, 1H, CH), 1.65 (s, 2H, NH₂), 1.40 (d, J = 6.8 Hz, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (Predicted): 162.5 (dd, J = 248.5, 12.1 Hz, C-F), 160.0 (dd, J = 248.5, 12.1 Hz, C-F), 130.5 (dd, J = 9.1, 4.0 Hz, Ar-C), 128.0 (dd, J = 15.2, 4.0 Hz, Ar-C), 111.0 (dd, J = 21.2, 3.0 Hz, Ar-C), 103.5 (t, J = 26.3 Hz, Ar-C), 45.0 (CH), 24.5 (CH₃).
Chiral High-Performance Liquid Chromatography (HPLC)
The enantiomeric excess (ee) of the product is a critical quality attribute and should be determined by chiral HPLC.
-
Column: Chiralcel® OD-H or a similar cellulose-based chiral stationary phase.[6]
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic additive like diethylamine (DEA) (e.g., n-hexane/isopropanol/DEA = 90/10/0.1).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
The retention times of the (R) and (S) enantiomers should be well-resolved, allowing for accurate integration of the peak areas to calculate the enantiomeric excess.
Conclusion
This application note provides two robust and highly enantioselective methods for the synthesis of this compound. The biocatalytic approach offers exceptional selectivity under mild conditions, while the transition metal-catalyzed method provides a highly efficient chemical alternative. The choice of method will depend on the specific requirements of the laboratory, including available equipment, cost considerations, and scalability. Both protocols, when executed with care, will yield the desired chiral amine in high yield and excellent enantiomeric purity, suitable for use in pharmaceutical research and development.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. 791098-84-5 | this compound | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 3. scbt.com [scbt.com]
- 4. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]
- 5. jk-sci.com [jk-sci.com]
- 6. CAS 603951-43-5 | 1-(2,4-Difluorophenyl)ethanamine - Synblock [synblock.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (R)-1-(2,4-Difluorophenyl)ethanamine
Welcome, researchers and drug development professionals. This technical support center is designed to provide in-depth guidance and troubleshooting for the synthesis of (R)-1-(2,4-Difluorophenyl)ethanamine, a crucial chiral building block. Our focus is on optimizing yield and enantioselectivity through a critical analysis of the asymmetric reductive amination of 2,4-difluoroacetophenone.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially viable method is the direct asymmetric reductive amination (DARA) of 2,4-difluoroacetophenone. This one-pot reaction combines the ketone with an ammonia source in the presence of a chiral catalyst and a reducing agent, typically hydrogen gas. This approach is favored for its efficiency and atom economy, avoiding the need to isolate the intermediate imine.[1][2][3]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in reductive amination often stem from two main issues: inefficient imine formation or premature reduction of the starting ketone. The equilibrium between the ketone and amine to form the imine can be unfavorable. To drive this equilibrium forward, the removal of water is critical. Additionally, the choice of reducing agent and reaction conditions must favor the reduction of the imine over the ketone.
Q3: I'm observing poor enantioselectivity. How can I improve the stereochemical outcome?
A3: Enantioselectivity is dictated by the chiral catalyst and the reaction environment. The choice of chiral ligand is paramount. For this specific transformation, ruthenium and iridium complexes with chiral phosphine ligands have shown significant promise.[4] Furthermore, the solvent can have a profound impact on enantioselectivity. It's crucial to screen different solvents to find the optimal medium for your catalytic system. Additives, such as titanium(IV) isopropoxide, can also enhance enantioselectivity by facilitating the formation of a more stereochemically defined imine intermediate.[5]
Q4: What are the common impurities I should be aware of, and how can I minimize them?
A4: A common side-product is the corresponding alcohol, 1-(2,4-difluorophenyl)ethanol, formed from the reduction of the starting ketone. Isomeric impurities in the 2,4-difluoroacetophenone starting material can also lead to the formation of undesired regioisomers of the final product. Over-alkylation, leading to secondary amines, is a possibility if the newly formed primary amine reacts with another molecule of the ketone. Using a large excess of the ammonia source can help to minimize this.
Q5: How can I accurately determine the enantiomeric excess (ee) of my product?
A5: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess of chiral amines.[6][7][8][9] You will need a chiral stationary phase (CSP) column. The choice of the specific chiral column and the mobile phase composition (typically a mixture of hexane and isopropanol with a basic additive like diethylamine) will need to be optimized to achieve baseline separation of the two enantiomers.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Explanation |
| Inefficient Imine Formation | The formation of the imine from 2,4-difluoroacetophenone and ammonia is a reversible reaction that produces water. According to Le Chatelier's principle, removing water will drive the equilibrium towards the imine product. Consider adding a dehydrating agent like titanium(IV) isopropoxide (Ti(OiPr)₄) or molecular sieves to the reaction mixture before introducing the reducing agent.[5] Ti(OiPr)₄ also acts as a Lewis acid, activating the ketone towards nucleophilic attack by ammonia. |
| Premature Ketone Reduction | The reducing agent may be too reactive, leading to the reduction of 2,4-difluoroacetophenone to the corresponding alcohol. If using a hydride source like sodium borohydride, consider switching to a milder reagent such as sodium triacetoxyborohydride, which is known to selectively reduce imines in the presence of ketones.[10] When using catalytic hydrogenation, ensure the reaction conditions are optimized to favor imine reduction. |
| Catalyst Poisoning | Amines can act as ligands and poison the metal catalyst, inhibiting its activity. Ensure high-purity reagents and solvents are used. In some cases, increasing the catalyst loading or adding a co-catalyst might be necessary. |
| Incomplete Reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. If the reaction stalls, a slight increase in temperature or pressure (for hydrogenation) may be beneficial. |
Problem 2: Poor Enantioselectivity (<90% ee)
| Potential Cause | Troubleshooting Steps & Explanation |
| Suboptimal Chiral Catalyst/Ligand | The choice of the chiral ligand is the most critical factor for enantioselectivity. For asymmetric reductive amination of aryl ketones, ligands such as (S,S)-f-binaphane in combination with a ruthenium precursor have shown success.[3] It is essential to screen a variety of chiral ligands to find the one that provides the best stereochemical control for this specific substrate. |
| Incorrect Solvent Choice | The solvent can significantly influence the conformation of the catalyst-substrate complex, thereby affecting the enantioselectivity. Screen a range of solvents with varying polarities, such as methanol, ethanol, dichloromethane, and toluene. |
| Inappropriate Reaction Temperature | Lowering the reaction temperature can sometimes enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this may also decrease the reaction rate. A careful balance must be found. |
| Racemization of Product | Although less common for this type of product, harsh reaction or work-up conditions (e.g., high temperatures or extreme pH) could potentially lead to racemization. Ensure the work-up procedure is performed under mild conditions. |
Experimental Protocols
Protocol 1: Asymmetric Reductive Amination using a Ruthenium Catalyst
This protocol is a representative example based on established methods for the direct asymmetric reductive amination of aryl ketones.[2][3]
Materials:
-
2,4-Difluoroacetophenone
-
Ammonium iodide (NH₄I)
-
Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) ([RuH(CO)Cl(PPh₃)₃])
-
(S,S)-f-binaphane
-
Methanol (anhydrous)
-
Hydrogen gas (H₂)
-
Dodecane (internal standard for GC analysis)
Procedure:
-
Catalyst Preparation: In a glovebox, add carbonylchlorohydridotris(triphenylphosphine)ruthenium(II), (S,S)-f-binaphane, and ammonium iodide to a stainless steel autoclave.
-
Reaction Setup: Add anhydrous methanol, 2,4-difluoroacetophenone, and dodecane (as an internal standard) to the autoclave.
-
Reaction: Seal the autoclave, remove it from the glovebox, and pressurize with ammonia gas (e.g., 6 bar). Then, pressurize with hydrogen gas to the desired total pressure (e.g., 45-50 bar).
-
Heating and Stirring: Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the specified time (e.g., 18 hours).
-
Work-up: After cooling to room temperature, carefully vent the autoclave. Take an aliquot for GC analysis to determine conversion. Evaporate the solvent from the remaining reaction mixture.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Analysis: Determine the enantiomeric excess by chiral HPLC analysis after derivatization (e.g., with benzoyl chloride).[11]
Workflow for Asymmetric Reductive Amination:
Caption: Workflow for the asymmetric synthesis of this compound.
Data Presentation
Table 1: Representative Results for Asymmetric Reductive Amination of Aryl Ketones
| Catalyst System | Substrate | Amine Source | Yield (%) | ee (%) | Reference |
| [RuH(CO)Cl(PPh₃)₃] / (S,S)-f-binaphane | Acetophenone | NH₃/H₂ | >99 | 91 | [2][3] |
| [Ir(COD)Cl]₂ / (S)-SegPhos | 2-Acetyl-6-methoxynaphthalene | NH₄OAc/H₂ | 95 | 96 | [5] |
| Iridium-Phosphoramidite Complex | Aromatic Ketones | Diphenylmethanamine/H₂ | up to 99 | up to 99 | [12] |
Note: The data in Table 1 are for analogous aryl ketones and serve as a starting point for optimization. The specific yield and enantiomeric excess for 2,4-difluoroacetophenone will need to be determined experimentally.
Logical Relationships
Causality in Asymmetric Reductive Amination:
References
- 1. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 2. Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl-Aryl Ketones with Ammonia and Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. Item - Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of AlkylâAryl Ketones with Ammonia and Hydrogen - American Chemical Society - Figshare [acs.figshare.com]
- 12. Iridium-catalyzed direct asymmetric reductive amination of aromatic ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of (R)-1-(2,4-Difluorophenyl)ethanamine
Welcome to the technical support center for the purification of (R)-1-(2,4-Difluorophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the isolation and purification of this critical chiral amine. This compound is a key building block in the synthesis of various pharmaceuticals, including triazole antifungal agents like Voriconazole[1]. Achieving high enantiomeric purity is paramount for drug safety and efficacy, yet its purification is often non-trivial. This document provides practical, experience-driven advice in a direct question-and-answer format.
Part 1: Foundational Strategy - Selecting the Right Purification Path
The first and most critical decision is the selection of the primary purification methodology. The choice between classical diastereomeric salt resolution and modern chiral chromatography depends on scale, available equipment, cost, and the specific impurity profile of your crude material.
FAQ: How do I choose between diastereomeric salt resolution and chiral HPLC for my purification?
Answer: This decision involves a trade-off between throughput, scale, and development time.
-
Diastereomeric Salt Resolution is a classical, cost-effective method ideal for large-scale production.[2] It involves reacting the racemic amine with a chiral resolving agent (typically a chiral acid like tartaric acid) to form a pair of diastereomeric salts.[2] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3] However, this method can be laborious to develop, may result in the loss of at least half of the starting material, and is highly dependent on finding the right combination of resolving agent and solvent.[2][4]
-
Chiral Column Chromatography (HPLC) offers high-resolution separation and is excellent for analytical-scale and small-to-medium preparative-scale purification.[5] It provides direct separation of enantiomers without derivatization. The primary drawbacks are the high cost of chiral stationary phases (CSPs) and solvents, making it less economical for large-scale industrial production.[6]
Below is a decision-making workflow to guide your choice.
Caption: Decision workflow for purification method selection.
Part 2: Troubleshooting Diastereomeric Salt Resolution
This technique is powerful but requires careful optimization. Below are common issues and their solutions.
Question 1: My diastereomeric salt crystallization results in a low yield of the desired (R)-amine salt. What's going wrong?
Answer: Low yield is a frequent problem and can stem from several factors related to solubility and crystallization kinetics.
-
Causality: The fundamental principle of this separation is the solubility difference between the two diastereomeric salts ((R)-amine-(R)-acid vs. (S)-amine-(R)-acid, for example).[7] If this difference is not sufficiently large in your chosen solvent, or if crystallization conditions are not optimal, you will get poor separation and yield.
-
Troubleshooting Steps:
-
Re-evaluate the Solvent System: The solvent plays a critical role in the resolution efficiency.[4] For amine resolutions with tartaric acid, methanol is often a good starting point.[3][4] However, you should screen a panel of solvents (e.g., ethanol, isopropanol, acetonitrile) and solvent/water mixtures. The presence of water can sometimes be beneficial by incorporating into the crystal structure and stabilizing the salt.[4]
-
Control Cooling Rate: Rapid cooling often leads to the co-precipitation of both diastereomers, trapping the more soluble salt and reducing the purity and apparent yield of the desired product. Employ a slow, controlled cooling profile.
-
Check Stoichiometry: Ensure you are using the correct molar ratio of the resolving agent to the racemic amine. While a 1:1 ratio is common, sometimes a sub-stoichiometric amount of the resolving agent can improve the enantiomeric excess of the crystallized product, albeit at the expense of yield.
-
Seeding: If you have a small amount of the pure desired diastereomeric salt, use it to seed the solution as it cools. This can significantly improve crystallization kinetics and selectivity.[2]
-
Question 2: The enantiomeric excess (ee) of my recovered (R)-amine is consistently low after crystallization. How can I improve it?
Answer: Low enantiomeric excess indicates poor selectivity during crystallization.
-
Causality: The less soluble diastereomeric salt should crystallize preferentially. If the more soluble salt is co-precipitating, your ee will be low. This can happen if the solubility difference is minimal or if the system reaches equilibrium too quickly.
-
Troubleshooting Steps:
-
Perform Recrystallization: A single crystallization is rarely sufficient to achieve >99% ee.[3] The isolated salt should be recrystallized, often multiple times, from the same or a different solvent system to upgrade its diastereomeric purity.
-
Screen Different Resolving Agents: The interaction between the amine and the chiral acid is highly specific.[7] If (2R,3R)-tartaric acid is not effective, consider other common resolving agents for amines, such as (1S)-(+)-10-camphorsulfonic acid or (R)-(-)-mandelic acid.[2]
-
Analyze the Eutectic Composition: The achievable purity can be limited by the eutectic composition of the diastereomeric salt mixture.[8] Understanding the phase diagram of your salt system can provide insight into the maximum achievable purity under given conditions.[8]
-
Experimental Protocol: General Diastereomeric Salt Resolution
-
Salt Formation: Dissolve 1.0 equivalent of racemic 1-(2,4-Difluorophenyl)ethanamine in a suitable solvent (e.g., methanol, start with ~5-10 mL per gram of amine). Heat the solution to a gentle reflux. In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent (e.g., (2R,3R)-tartaric acid) in a minimum amount of the same hot solvent.
-
Crystallization: Add the resolving agent solution to the amine solution. If solids crash out immediately, add more solvent until the solution is clear at reflux. Allow the solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4°C) over several hours.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Salt Breaking (Liberation of Free Amine): Suspend the crystalline salt in water and add an aqueous base (e.g., 2M NaOH) until the pH is >11. Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess using chiral HPLC or NMR with a chiral derivatizing agent.
Caption: Workflow for diastereomeric salt resolution.
Part 3: Troubleshooting Chiral HPLC
When direct separation is preferred, chiral HPLC is the method of choice. However, it comes with its own set of challenges.
Question 1: I'm seeing poor resolution or peak tailing for my amine on a polysaccharide-based chiral column (e.g., CHIRALPAK®). What should I do?
Answer: This is a common issue for basic analytes like amines. The problem usually lies with unwanted secondary interactions between the basic amine and acidic sites on the silica support of the chiral stationary phase (CSP).
-
Causality: The nitrogen atom of the amine can interact strongly with residual silanol groups on the silica surface, leading to peak tailing and poor peak shape. This disrupts the specific chiral recognition interactions required for separation.
-
Troubleshooting Steps:
-
Use a Basic Additive: The most effective solution is to add a small amount of a basic modifier to the mobile phase.[9] This additive competes with your analyte for the acidic sites on the stationary phase, improving peak shape.
-
Column Conditioning: New columns or columns that have been stored or used with acidic modifiers may require extensive conditioning.[10] Flush the column with your mobile phase (including the additive) for an extended period (several column volumes) until a stable baseline and consistent retention times are achieved.[9]
-
Beware of "Additive Memory Effect": Chiral columns can "remember" previous additives, which can affect reproducibility.[11] If switching between methods that use different additives (e.g., acidic to basic), a thorough column cleaning and regeneration procedure is essential. A recommended general flush involves ethanol, followed by a stronger solvent like THF or DMF, and then re-equilibration.[9][10]
-
| Additive Type | Examples | Concentration | Purpose |
| Basic | Diethylamine (DEA), Butylamine (BA), Ethanolamine (EA) | 0.1% - 0.5% (v/v) | Suppresses interaction of basic analytes (amines) with the stationary phase, improving peak shape.[9] |
| Acidic | Trifluoroacetic Acid (TFA), Acetic Acid | 0.1% - 0.5% (v/v) | Used for acidic analytes to improve peak shape by suppressing their ionization. Avoid for amine analysis. |
Question 2: My column performance (efficiency, resolution) has degraded over time. Can it be restored?
Answer: Yes, in many cases, performance can be restored through proper cleaning.
-
Causality: Performance loss is often due to the accumulation of strongly adsorbed impurities from the sample at the head of the column or blockage of the inlet frit.[10]
-
Troubleshooting Steps:
-
Sample Filtration: Always filter your samples through a 0.45 µm or 0.22 µm filter before injection to prevent particulates from clogging the column frit.[9]
-
Guard Column: Use a guard column to protect the more expensive analytical column from irreversible contamination.
-
Column Reversal: As a first step, you can try reversing the column (disconnect from the detector) and flushing it with a strong solvent. This can dislodge particulates from the inlet frit.[10]
-
Regeneration Protocol: For immobilized polysaccharide columns (e.g., CHIRALPAK IA, IB, IC), a robust regeneration is possible. A typical procedure involves flushing with ethanol, then a strong solvent like THF or DMF, followed by ethanol again, and finally re-equilibration with the mobile phase.[9] Always consult the manufacturer's specific instructions for your column.
-
Part 4: FAQs on Analytical & Quality Control
Accurate determination of purity is as important as the purification itself.
Question 1: How can I accurately determine the enantiomeric excess (ee) of my purified sample?
Answer: Several reliable methods are available, with chiral HPLC being the gold standard.
-
Chiral HPLC/GC: This is the most direct and accurate method. It physically separates the enantiomers, and the ee is calculated from the relative peak areas.
-
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): This is a powerful alternative when a chiral chromatography method is not available.[12] The chiral amine is reacted with an enantiomerically pure CDA (e.g., Mosher's acid chloride, (R)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) to form a mixture of diastereomers.[13] These diastereomers will exhibit distinct signals (e.g., in ¹H, ¹⁹F, or ³¹P NMR), which can be integrated to determine the diastereomeric ratio, and thus the original ee.[12]
-
Optical Rotation: While historically important, determining ee from specific rotation can be unreliable.[14] The measurement is highly sensitive to concentration, solvent, temperature, and the presence of even small amounts of optically active impurities.[14] It should be used as a qualitative check rather than for precise ee determination unless a rigorous, validated method is established.
Question 2: What are the likely process-related impurities I should look for?
Answer: Besides the unwanted (S)-enantiomer, you should be aware of impurities from the synthetic route.
-
Starting Material Carryover: The precursor ketone, 1-(2,4-difluorophenyl)ethan-1-one, may be present if the reductive amination was incomplete.
-
Positional Isomers: During the synthesis of the starting ketone via Friedel-Crafts acylation, other isomers (e.g., 1-(3,4-difluorophenyl) or 1-(2,5-difluorophenyl) derivatives) can form.[1] These isomeric amines can be difficult to separate from the desired product and may have similar properties.
-
Des-fluoro Impurities: Incomplete fluorination of the starting benzene can lead to the presence of 1-(4-fluorophenyl)ethanamine or 1-(2-fluorophenyl)ethanamine.[1]
These impurities should be monitored by a suitable achiral method (e.g., reverse-phase HPLC) in addition to the chiral analysis for enantiomeric purity.
References
- 1. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. ct-k.com [ct-k.com]
- 10. chiraltech.com [chiraltech.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-performance liquid chromatographic resolution of enantiomers of 1-phenyl-2-aminopropanes (amphetamines) with four chiral reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Synthesis of (R)-1-(2,4-Difluorophenyl)ethanamine
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the synthesis of (R)-1-(2,4-Difluorophenyl)ethanamine. This chiral amine is a critical building block in the pharmaceutical industry, most notably as a key intermediate for the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin.[1][2] The primary challenge in its synthesis is achieving high enantiopurity and chemical yield, which often involves asymmetric reductive amination or the asymmetric hydrogenation of an imine intermediate.[3][4][5]
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common side reactions and troubleshooting scenarios encountered in the lab. We will delve into the mechanistic origins of these issues and provide field-proven strategies to mitigate them, ensuring your synthesis is both successful and reproducible.
Frequently Asked Questions & Troubleshooting Guides
Q1: My reaction is producing the target amine with low enantiomeric excess (% ee). What are the most common causes and how can I improve stereoselectivity?
A1: This is the most prevalent issue in this synthesis. Low enantioselectivity is rarely caused by a single factor; it's often a combination of suboptimal conditions. A systematic approach is required to pinpoint the root cause.
Core Causality: The enantiomeric excess is dictated by the energetic difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers. Your goal is to maximize this difference. Factors like catalyst integrity, solvent choice, and temperature directly influence the stability and accessibility of these transition states.[6][7]
Troubleshooting Workflow:
We recommend a logical, stepwise investigation to diagnose the problem. The following workflow illustrates the key decision points and experimental branches for optimizing your reaction's enantioselectivity.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of (R)-1-(2,4-Difluorophenyl)ethanamine
Welcome to the technical support center for the synthesis of (R)-1-(2,4-Difluorophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for the successful scale-up of this critical chiral amine. Our focus is on providing practical, field-proven insights to anticipate and resolve challenges during your synthetic process.
I. Overview of Synthetic Strategies
This compound is a key chiral building block in the synthesis of various pharmaceuticals. Its stereochemical purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). Two primary scalable routes for its synthesis are asymmetric reductive amination and biocatalytic transamination.
Diagram of Synthetic Pathways
Caption: High-level overview of the two primary synthetic routes to this compound.
II. Troubleshooting Guide: Asymmetric Reductive Amination
Asymmetric reductive amination of 2,4-difluoroacetophenone is a common and effective method for producing this compound. However, scaling up this reaction can present several challenges.
Experimental Workflow
Caption: Workflow for Asymmetric Reductive Amination.
Troubleshooting Q&A
Question: My reaction has stalled, and I see a significant amount of unreacted 2,4-difluoroacetophenone. What could be the cause?
Answer:
-
Inactive Catalyst: The chiral catalyst may have degraded. Ensure it was handled under inert conditions and stored properly. If using a pre-catalyst, ensure the activation procedure was followed correctly.
-
Insufficient Reducing Agent: If using a hydride source like sodium borohydride, it may have decomposed due to moisture.[1] Use freshly opened or properly stored reagents. For catalytic hydrogenation, ensure the hydrogen pressure is maintained and that there are no leaks in the system.
-
Poor Imine Formation: The equilibrium for imine formation might not be favorable. Ensure the ammonia source is adequate and that any water formed during imine formation is effectively removed, if the reaction conditions are sensitive to it.
Question: The enantiomeric excess (ee) of my product is lower than expected. How can I improve it?
Answer:
-
Catalyst Loading: Inadequate catalyst loading can lead to a competing non-asymmetric background reaction. Consider slightly increasing the catalyst loading.
-
Reaction Temperature: Temperature can significantly impact enantioselectivity. A lower temperature often favors higher ee. Experiment with a temperature gradient to find the optimal balance between reaction rate and enantioselectivity.
-
Solvent Effects: The choice of solvent can influence the catalyst's chiral environment. Screen different solvents to see if enantioselectivity can be improved.
-
Racemization: The product amine could be undergoing racemization under the reaction or work-up conditions. Analyze the ee at different time points to check for this possibility. If racemization is occurring, consider milder work-up conditions.
Question: I am observing a significant side product. What is it likely to be and how can I minimize it?
Answer:
-
Over-reduction: A common side product is the corresponding alcohol, 1-(2,4-difluorophenyl)ethanol, from the reduction of the starting ketone. This can happen if the reduction of the ketone is faster than imine formation and subsequent reduction. To minimize this, ensure efficient imine formation before introducing the reducing agent, or use a reducing agent that is more selective for the imine over the ketone, such as sodium triacetoxyborohydride.[2]
-
Dimerization: Secondary amine impurities can form. This can be more prevalent at higher temperatures. Optimizing the stoichiometry of the ammonia source and controlling the temperature can help minimize these impurities.
Question: My work-up is difficult, and I'm getting emulsions during extraction. What can I do?
Answer:
-
pH Adjustment: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to ensure the amine is in its free base form and soluble in the organic solvent.
-
Salting Out: Adding brine (saturated NaCl solution) to the aqueous layer can help break up emulsions by increasing the ionic strength of the aqueous phase.
-
Solvent Choice: If emulsions persist, consider using a different extraction solvent.
III. Troubleshooting Guide: Biocatalytic Transamination
Biocatalysis using ω-transaminases offers a green and highly selective route to this compound. However, enzyme activity and reaction equilibrium are critical parameters to control.
Experimental Workflow
Caption: Workflow for Biocatalytic Transamination.
Troubleshooting Q&A
Question: The enzyme activity is low, and the reaction is very slow. What are the possible reasons?
Answer:
-
Sub-optimal pH and Temperature: Every enzyme has an optimal pH and temperature range for activity. Ensure your reaction buffer is at the correct pH and the incubation temperature is optimal for the specific transaminase you are using.
-
Cofactor Limitation: Transaminases require pyridoxal-5'-phosphate (PLP) as a cofactor.[3] Ensure that a sufficient concentration of PLP is present in the reaction mixture.
-
Enzyme Inhibition: High concentrations of the substrate (2,4-difluoroacetophenone) or the product amine can inhibit the enzyme.[4] Consider a fed-batch approach for the substrate and in-situ product removal strategies.
-
Poor Enzyme Quality: The enzyme preparation may have lost activity due to improper storage or handling. Use a fresh batch of enzyme or one that has been stored according to the manufacturer's recommendations.
Question: The reaction stops at around 50% conversion. How can I drive it to completion?
Answer:
-
Unfavorable Equilibrium: The transamination reaction is reversible. The equilibrium may not favor product formation.[5] To shift the equilibrium, you can:
-
Use a large excess of the amine donor (e.g., isopropylamine).
-
Remove the ketone byproduct (e.g., acetone) as it is formed. This can be done by sparging with an inert gas or by using a two-phase system where the byproduct partitions into the organic phase.
-
Use "smart" amine donors that form a byproduct that is irreversibly removed from the reaction.[3]
-
Question: I am getting the wrong enantiomer or a racemic mixture. What went wrong?
Answer:
-
Incorrect Enzyme: Double-check that you are using an (R)-selective transaminase.
-
Contamination: Microbial contamination can introduce other enzymes that may produce the opposite enantiomer or racemize the product. Ensure sterile or clean reaction conditions.
IV. Purification and Analysis
Purification at Scale: Diastereomeric Salt Resolution
For large-scale purification and enantiomeric enrichment, diastereomeric salt resolution is a robust and cost-effective method.[6]
Question: I am having trouble getting the diastereomeric salt to crystallize. What should I do?
Answer:
-
Solvent Screening: The choice of solvent is critical for successful crystallization.[6] Screen a variety of solvents with different polarities.
-
Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals. Avoid crash cooling.
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, use it to seed the solution to induce crystallization.
-
Concentration: The concentration of the salt in the solution is important. If it is too dilute, it may not crystallize. If it is too concentrated, it may "oil out."
Question: The yield of the resolved amine is low after liberation from the diastereomeric salt. How can I improve it?
Answer:
-
Incomplete Liberation: Ensure the pH is sufficiently basic (for an amine) or acidic (for an acid) to fully liberate the free base or acid from the salt.
-
Extraction Efficiency: Perform multiple extractions with the organic solvent to ensure complete recovery of the product from the aqueous layer.
Analytical Methods for Quality Control
Accurate determination of chemical and chiral purity is essential.
| Parameter | Method | Typical Conditions |
| Chemical Purity | HPLC-UV, GC-FID | Gradient or isocratic elution with a suitable C18 or similar column. |
| Enantiomeric Excess (ee) | Chiral HPLC, Chiral SFC | Chiral stationary phases (e.g., polysaccharide-based) with a suitable mobile phase (e.g., hexane/isopropanol for HPLC).[7] |
| Residual Solvents | Headspace GC | Standard methods for detecting and quantifying residual solvents from the synthesis and purification process. |
| Structure Confirmation | NMR, Mass Spectrometry | 1H NMR, 13C NMR, and mass spectrometry to confirm the structure of the final product. |
V. Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the synthesis of this compound?
A1: When using asymmetric reductive amination with hydride reducing agents like sodium borohydride, be aware of its reactivity with water, which produces flammable hydrogen gas.[8] Handle in a dry, inert atmosphere. If using catalytic hydrogenation, proper handling of flammable hydrogen gas under pressure is crucial. The product amine itself may be corrosive and should be handled with appropriate personal protective equipment (PPE).
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be monitored by taking small aliquots at regular intervals and analyzing them by HPLC or GC. This will allow you to track the disappearance of the starting material (2,4-difluoroacetophenone) and the appearance of the product amine.
Q3: What are some common impurities that I should look for in the final product?
A3: Besides the starting material and the (S)-enantiomer, potential impurities include the over-reduced alcohol (1-(2,4-difluorophenyl)ethanol) and any side products from dimerization or other side reactions. If the starting material, 1,3-difluorobenzene, contains other isomers, you may also see positional isomers of the final product.[8]
Q4: Can I recycle the chiral catalyst or the enzyme?
A4: Some homogeneous chiral catalysts can be challenging to recycle on a large scale. However, heterogeneous catalysts can be recovered by filtration. Enzymes can be immobilized on a solid support, which allows for easier recovery and reuse, making the process more cost-effective.[3]
VI. References
-
Benchchem. (2025). Application Notes and Protocols for Large-Scale Chiral Resolution Using (-)-Menthyloxyacetic Acid.
-
Benchchem. (2025). Application Notes and Protocols for Reductive Amination using Boc-eda-ET HCl.
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale.
-
TCI. (2024). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride.
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
-
ResearchGate. (2025). Chiral Resolution of Racemic Amines in µ-Reactor-Crystallizer.
-
PMC. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
-
ResearchGate. (n.d.). Transaminases - A Biosynthetic Route for Chiral Amines: From Fundamental Science to Industrial Applications.
-
Merck Millipore. (2024). SAFETY DATA SHEET - Sodium borohydride.
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET - Raney®-Nickel.
-
CoLab. (n.d.). Transaminases for chiral amine synthesis.
-
Benchchem. (2025). Technical Support Center: Scaling Up Chiral Resolution of Amines.
-
ResearchGate. (n.d.). Reductive Amination Bicarbonate Quench: Gas Evolving Waste Stream Near Miss Investigation.
-
University of California. (2012). Sodium borohydride - Standard Operating Procedure.
-
ResearchGate. (2017). Amine transaminases in chiral amines synthesis: recent advances and challenges.
-
Chemistry Stack Exchange. (2022). Why adding sodium bicarbonate quenches a reductive amination using sodium triacetoxyborohydride?.
-
Sigma-Aldrich. (n.d.). Sodium borohydride - Safety Data Sheet.
-
University of California. (n.d.). Sodium Borohydride SOP.
-
Benchchem. (2025). Application Notes and Protocols: Transaminase-Mediated Amination for Chiral Amine Synthesis.
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3].
-
Santa Cruz Biotechnology. (n.d.). (1R)-1-(2,4-difluorophenyl)ethanamine.
-
ACS Publications. (n.d.). Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi.
-
Shimadzu Corporation. (n.d.). C190-E170 Technical Report: Rapid Method Scouting of Chiral Compounds.
-
MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
-
The Royal Society of Chemistry. (n.d.). A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters.
-
University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
-
HPLC.eu. (n.d.). chiral columns.
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
-
PubChem. (n.d.). (R)-1-(2,5-Difluorophenyl)ethanamine.
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
-
The Royal Society of Chemistry. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. mdpi.com [mdpi.com]
- 8. merckmillipore.com [merckmillipore.com]
Common impurities in (R)-1-(2,4-Difluorophenyl)ethanamine and their removal
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with (R)-1-(2,4-Difluorophenyl)ethanamine. As a key chiral building block in pharmaceutical synthesis, its purity is paramount. This resource provides in-depth troubleshooting advice and frequently asked questions to help you identify and resolve common impurity-related challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter in this compound?
A1: Impurities in this compound can be broadly categorized into four main types:
-
Enantiomeric Impurity: The most critical impurity is the undesired (S)-enantiomer, (S)-1-(2,4-Difluorophenyl)ethanamine. Since enantiomers often have nearly identical physical properties in an achiral environment, their separation requires specialized chiral techniques.[1][2]
-
Process-Related Impurities (Starting Materials & Byproducts): These are impurities derived from the synthetic route. A common synthesis involves the reductive amination of 2,4-difluoroacetophenone. Therefore, potential impurities include:
-
Unreacted Starting Material: 2,4-difluoroacetophenone.
-
Intermediate Byproducts: The corresponding ketimine intermediate.
-
Over-reduction Products: Potential minor byproducts from the reduction step.
-
-
Reagent-Related Impurities: Impurities originating from the reagents used during synthesis, such as catalysts or reducing agents.
-
Residual Solvents: Solvents used during the reaction or purification (e.g., methanol, toluene, THF) that are not completely removed.
Q2: Why is controlling the enantiomeric purity so critical?
A2: In a biological system, enantiomers of a chiral drug can exhibit significantly different pharmacological activities, metabolic pathways, and toxicities.[3] One enantiomer may be therapeutically active while the other could be inactive, less active, or even contribute to adverse effects. Regulatory agencies like the FDA and EMA strongly favor the development of single-enantiomer drugs to ensure optimal efficacy and safety.[3] Therefore, accurately quantifying and controlling the enantiomeric impurity is a critical aspect of quality control in drug development.
Q3: What analytical techniques are best for assessing the purity of my sample?
A3: A multi-technique approach is recommended for comprehensive purity analysis.[4]
| Analytical Technique | Primary Application for This Compound | Key Insights Provided |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric Purity (ee%) | Quantifies the ratio of the (R)- and (S)-enantiomers. The most crucial method for determining enantiomeric excess.[1][5] |
| Gas Chromatography (GC) | Achiral Purity & Residual Solvents | Detects volatile impurities, including residual starting materials (e.g., 2,4-difluoroacetophenone) and solvents.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation | Confirms the chemical structure of the desired compound and can help identify major structural impurities. |
| Mass Spectrometry (MS) | Molecular Weight Verification | Confirms the molecular weight of the compound and can be coupled with LC or GC (LC-MS, GC-MS) to identify unknown impurities.[6] |
Troubleshooting Guides
Problem 1: My enantiomeric excess (ee) is low after synthesis. How can I improve it?
This is the most common challenge. The primary method for separating enantiomers of a chiral amine on a preparative scale is through diastereomeric salt crystallization . This technique involves reacting the racemic or enantiomerically-enriched amine with a chiral acid to form two diastereomeric salts with different solubilities, allowing one to be selectively crystallized.
Troubleshooting Diastereomeric Salt Resolution
Q: I'm not getting good separation of my diastereomeric salts. What factors should I investigate?
A: Optimizing a diastereomeric salt resolution is often an empirical process. Here are the key variables to screen:
-
Choice of Resolving Agent: The interaction between the chiral amine and the chiral acid is highly specific. If one agent doesn't work, try another.
-
Common Choices for Chiral Amines: Tartaric acid derivatives (e.g., L- or D-Tartaric acid, Di-p-toluoyl-tartaric acid), Mandelic acid derivatives (e.g., (S)-Mandelic acid), or Camphorsulfonic acid.
-
-
Solvent Selection: The solvent has a profound impact on the differential solubility of the diastereomeric salts.
-
Solution: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, and aqueous mixtures). A solvent switch method can sometimes be effective, where one diastereomer crystallizes from one solvent and the other from a different solvent system.[7]
-
-
Stoichiometry of Resolving Agent: A 1:1 molar ratio is not always optimal.
-
Solution: Experiment with different ratios. Often, using 0.5 molar equivalents of the resolving agent can be a good starting point for screening.[7]
-
-
Crystallization Conditions: Temperature, cooling rate, and agitation are critical.
-
Solution: Attempt both rapid cooling to induce precipitation and slow, controlled cooling to promote the growth of high-purity crystals. Ensure sufficient equilibration time for the system to reach thermodynamic equilibrium.[7]
-
Workflow: Diastereomeric Salt Resolution
Caption: Workflow for enantiomeric enrichment via diastereomeric salt crystallization.
Problem 2: My sample shows a peak corresponding to the starting material, 2,4-difluoroacetophenone, in GC/LC analysis.
This indicates an incomplete reaction or inefficient initial purification. Because the starting material is a neutral ketone and the product is a basic amine, this separation is straightforward.
Recommended Removal Protocol: Acid-Base Extraction
This method leverages the difference in chemical properties between the basic amine product and the neutral ketone impurity.
-
Dissolution: Dissolve the crude amine product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will react to form a water-soluble ammonium salt and move to the aqueous layer, while the neutral ketone impurity remains in the organic layer.
-
Causality: The protonation of the amine's nitrogen atom makes it ionic and thus highly soluble in the aqueous phase.
-
-
Separation: Separate the two layers. Discard the organic layer containing the impurity.
-
Liberation of Free Amine: Basify the aqueous layer by adding a base (e.g., 2M NaOH) until the pH is >12. The ammonium salt is deprotonated back to the free amine, which will precipitate or form an oily layer.
-
Re-extraction: Extract the liberated free amine back into a fresh portion of organic solvent.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified amine.
Decision Tree: Choosing a Purification Method
Caption: Decision tree for selecting an appropriate purification strategy.
Problem 3: I need a high-purity analytical standard. Is chromatography a viable option?
A: Absolutely. For achieving the highest levels of enantiomeric and chemical purity, chromatographic techniques are unparalleled.
-
Preparative Chiral HPLC/SFC: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using a chiral stationary phase (CSP) can physically separate the (R)- and (S)-enantiomers.[] While often more expensive and lower-yielding than crystallization for large-scale work, it is an excellent method for producing highly pure material for analytical standards or early-stage research.[9]
-
Advantages: Provides very high enantiomeric purity (>99.9% ee is often achievable), applicable when crystallization fails.[5]
-
Considerations: Requires specialized equipment and method development.
-
Protocol: Analytical Chiral HPLC Method Development Outline
-
Column Selection: Choose a chiral stationary phase (CSP) known to be effective for amines. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are a common starting point.[1]
-
Mobile Phase Screening:
-
Normal Phase: Typically use a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).
-
Reversed Phase: Use mixtures of water/buffers and acetonitrile or methanol.
-
-
Additive Screening: Add a small amount of an acidic or basic additive to the mobile phase (e.g., 0.1% trifluoroacetic acid for acidic or 0.1% diethylamine for basic) to improve peak shape and resolution. For a basic amine like this one, a basic additive is often beneficial.
-
Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation (Resolution > 1.5) between the enantiomer peaks in the shortest possible time.
References
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for (R)-1-(2,4-Difluorophenyl)ethanamine
Welcome to the technical support center for the synthesis of (R)-1-(2,4-Difluorophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. We will address common challenges in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to enantiomerically pure this compound?
The most prevalent and industrially scalable method for synthesizing chiral amines like this compound is through the asymmetric reductive amination (ARA) of the corresponding prochiral ketone, 2',4'-difluoroacetophenone.[1][2] This approach is favored for its operational simplicity and high atom economy, often proceeding in a single pot.[3][4]
The core transformation involves two key steps:
-
Imine Formation: Condensation of 2',4'-difluoroacetophenone with an amine source (commonly ammonia or an ammonia equivalent) to form an intermediate imine.[5]
-
Asymmetric Reduction: Enantioselective reduction of the C=N bond of the imine, guided by a chiral catalyst, to yield the desired (R)-amine.[1][6]
Alternative strategies include the resolution of a racemic mixture of 1-(2,4-difluorophenyl)ethanamine, often through the formation of diastereomeric salts with a chiral resolving agent, or biocatalytic methods using enzymes like imine reductases (IREDs) or transaminases.[7][8][9]
Q2: What are the most critical parameters for achieving high enantioselectivity in the asymmetric reductive amination?
Achieving high enantiomeric excess (ee) is paramount and depends on a synergistic interplay of several factors. The choice of the chiral catalyst is the most critical decision.[3][10]
Key parameters include:
-
Catalyst System: The combination of a transition metal (e.g., Iridium, Ruthenium, Rhodium) and a chiral ligand dictates the stereochemical outcome.[1][2][10] The ligand creates a chiral environment around the metal center, forcing the hydride transfer to occur on one face of the imine intermediate.
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the conformation of the catalyst-substrate complex in the transition state, thereby impacting enantioselectivity.[11]
-
Temperature: Lower reaction temperatures generally lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this often comes at the cost of a slower reaction rate.[11]
-
Pressure (for Hydrogenation): When using H₂ as the reductant, pressure can influence reaction rates and, in some cases, selectivity.
Q3: How can I accurately monitor reaction progress and determine the enantiomeric excess (ee)?
Accurate monitoring is crucial for optimization. For reaction conversion, Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) are effective for tracking the disappearance of the starting ketone.
For determining the stereochemical outcome, the gold standard is chiral chromatography.[11]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[][13] A chiral stationary phase (CSP) is used to separate the two enantiomers, allowing for precise quantification of the ee.
-
Chiral Supercritical Fluid Chromatography (SFC): Offers faster analysis times and is considered a greener alternative to HPLC.[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not as direct as chromatography, using chiral shift reagents or chiral solvating agents can induce a chemical shift difference between the signals of the two enantiomers, allowing for ee determination.[11]
Troubleshooting Guide: From Low Yields to Poor Selectivity
This section addresses specific experimental issues you may encounter.
Problem 1: Low Yield & Incomplete Conversion
Q: My reductive amination of 2',4'-difluoroacetophenone has stalled with significant starting material remaining. What are the likely causes and how can I improve the yield?
A: Low conversion in reductive amination is a common issue that can often be traced back to the equilibrium of imine formation or the efficacy of the reduction step.[6]
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting logic for low reaction yield.
Detailed Analysis & Solutions:
-
Unfavorable Imine Equilibrium: The initial condensation of a ketone and ammonia to form an imine is a reversible reaction that produces water.[4][5] If water is not removed, the equilibrium may lie heavily on the side of the starting materials.
-
Solution: Incorporate a dehydrating agent like molecular sieves into the reaction mixture to sequester water as it forms, driving the equilibrium towards the imine.[6]
-
-
Inefficient Reducing Agent: The chosen reducing agent may be inappropriate for the substrate or may have degraded. For direct (one-pot) reductive aminations, the reducing agent must be selective for the imine over the ketone.[4]
-
Solution: Sodium triacetoxyborohydride (STAB) is an excellent choice as it is a mild reductant that preferentially reduces imines/iminium ions over ketones.[4] If using catalytic hydrogenation, ensure the hydrogen source is pure and the catalyst has not been poisoned.
-
-
Catalyst Deactivation: The amine substrate or product can sometimes act as a ligand and poison the metal catalyst, slowing or halting the reaction.[6] Impurities in the solvent or starting materials can also deactivate the catalyst.
-
Solution: Ensure all reagents and solvents are of high purity and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation of the catalyst.
-
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| H₂/Chiral Catalyst | 10-50 bar H₂, 25-50 °C, Chiral Ir, Ru, or Rh catalyst | High enantioselectivity, clean byproduct (none) | Requires specialized high-pressure equipment; catalyst can be sensitive |
| NaBH(OAc)₃ (STAB) | CH₂Cl₂, rt | Mild, selective for imines over ketones, good for one-pot reactions | Stoichiometric waste, can be slow |
| NaBH₃CN | MeOH, pH 6-7 | Effective in one-pot reactions | Highly toxic (releases HCN at low pH), less selective than STAB |
| Hantzsch Ester | Chiral Phosphoric Acid Catalyst | Metal-free organocatalytic option | Often requires specific aniline derivatives, may not be general |
Problem 2: Poor Enantiomeric Excess (ee)
Q: I have successfully synthesized the amine, but the enantiomeric excess is consistently below my target of >95% ee. How can I improve the stereoselectivity?
A: Low enantioselectivity points directly to the efficiency of the chiral induction step. The catalyst system and reaction conditions must be finely tuned to create a highly ordered transition state.[11]
Detailed Analysis & Solutions:
-
Suboptimal Catalyst/Ligand: The most significant factor is the "match" between the substrate and the chiral ligand. Not all ligands are universally effective.
-
Solution: Screen a panel of chiral ligands. For iridium-catalyzed reactions, ligands from the Feringa phosphoramidite family or Josiphos-type ligands are often successful. For ruthenium, BINAP derivatives are a common starting point.[6]
-
-
Incorrect Temperature: Asymmetric reactions are highly sensitive to temperature.
-
Solution: Decrease the reaction temperature. Running the reaction at 0 °C or even lower can dramatically improve ee, though it will extend the reaction time. A temperature screening study is highly recommended.[11]
-
-
Solvent Effects: The solvent can influence the catalyst's active conformation.
-
Solution: Experiment with different solvents. A switch from a polar aprotic solvent like THF to a non-polar one like toluene can have a profound impact on enantioselectivity.[11]
-
-
Product Racemization: While less common for this specific amine under typical reductive amination conditions, it's possible for the product to racemize if the workup or purification involves harsh pH or high temperatures.
-
Solution: Ensure the workup is performed under mild conditions (e.g., avoiding strong, hot acid or base) and that purification methods like distillation are carried out at the lowest possible temperature.
-
Problem 3: Formation of Alcohol Byproduct
Q: My main byproduct is 1-(2,4-difluorophenyl)ethanol, resulting from the reduction of the starting ketone. How can this be suppressed?
A: This is a classic chemoselectivity challenge in reductive amination.[6] It occurs when the rate of ketone reduction is competitive with the rate of imine formation and/or reduction.
Reaction Pathway Visualization
Caption: Competing reaction pathways in reductive amination.
Detailed Analysis & Solutions:
-
Direct Ketone Reduction: If the reducing agent is too reactive (e.g., NaBH₄) or if the imine forms too slowly, the ketone will be reduced directly.
-
Solution (One-Pot): Use a more selective reducing agent like STAB, which reduces the iminium ion much faster than the ketone.[4]
-
Solution (Two-Step): Change to a two-step, one-pot protocol. First, mix the ketone and ammonia source (e.g., ammonium acetate) with a dehydrating agent and stir for several hours at room temperature to pre-form the imine. Then, add the reducing agent or introduce the hydrogenation catalyst and hydrogen. This ensures a high concentration of the imine before the reduction begins.
-
Experimental Protocols
Protocol 1: Asymmetric Reductive Amination using a Chiral Iridium Catalyst
This protocol is a general guideline and should be optimized for your specific setup.
-
Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add the Iridium catalyst precursor [Ir(COD)Cl]₂ and the chosen chiral phosphine ligand (e.g., a Josiphos or BINAP derivative) in a 1:2.2 molar ratio relative to the dimer. Add degassed, anhydrous solvent (e.g., CH₂Cl₂ or Toluene) and stir for 30 minutes to form the active catalyst.
-
Reaction Setup: To a separate flame-dried autoclave or high-pressure vessel equipped with a stirrer bar, add 2',4'-difluoroacetophenone (1.0 equiv), an ammonia source such as ammonium acetate (1.5 equiv), and any additives (e.g., I₂ or an acid).
-
Reaction Execution: Transfer the pre-formed catalyst solution to the reaction vessel via cannula. Seal the vessel, purge several times with Argon, and then with hydrogen gas.
-
Pressurization & Heating: Pressurize the vessel to the desired hydrogen pressure (e.g., 20-50 bar) and begin stirring. Heat the reaction to the optimized temperature (e.g., 25-40 °C).
-
Monitoring: Monitor the reaction progress by periodically taking samples (after safely venting and purging) for GC or TLC analysis.
-
Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure. Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine can be purified by flash column chromatography on silica gel or by diastereomeric salt formation if necessary.[7]
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation: Prepare a stock solution of the purified amine in the mobile phase (e.g., 1 mg/mL in Hexane/Isopropanol).
-
HPLC Conditions (Example):
-
Column: Chiralcel OD-H or equivalent cellulose-based chiral stationary phase.
-
Mobile Phase: A mixture of Hexane and Isopropanol (e.g., 95:5 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: 25 °C.
-
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample. The two enantiomers should elute at different retention times.
-
Calculation: Integrate the peak areas for both the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula:
-
ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-1-(2,4-Difluorophenyl)ethanamine Synthesis
Welcome to the technical support center for the synthesis of (R)-1-(2,4-Difluorophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for common challenges encountered during its synthesis, with a primary focus on minimizing byproduct formation and maximizing enantiomeric purity. As Senior Application Scientists, we have structured this guide to explain not just the "how," but the critical "why" behind each experimental choice.
Troubleshooting Guide
This section addresses specific problems you may encounter during the asymmetric synthesis of this compound, typically via the reductive amination of 2',4'-difluoroacetophenone.
Issue 1: Low Enantiomeric Excess (% ee) - Contamination with (S)-enantiomer
Question: My final product shows a low enantiomeric excess. What are the primary causes, and how can I increase the selectivity for the desired (R)-enantiomer?
Root Cause Analysis: Low enantioselectivity is the most common challenge in asymmetric synthesis. The enantiomeric excess is dictated by the energy difference between the two transition states leading to the (R) and (S) products. This energy difference is influenced by the catalyst's chiral environment, reaction temperature, solvent, and hydrogen pressure.
Recommended Solutions & Protocols:
-
Catalyst and Ligand Integrity: The performance of the chiral catalyst is paramount. Many chiral phosphorus ligands are air-sensitive and can oxidize, leading to a loss of enantiocontrol.[1][2]
-
Protocol: Always handle chiral phosphine ligands (e.g., f-spiroPhos, P-stereogenic phosphines) and their metal complexes in an inert atmosphere (glovebox or Schlenk line).[1][3] Use freshly opened or properly stored ligands. If catalyst degradation is suspected, verify its purity by ³¹P NMR spectroscopy.
-
-
Optimization of Reaction Parameters: Temperature and hydrogen pressure have a significant impact on the catalyst's ability to differentiate between the diastereomeric transition states.
-
Protocol: Perform a systematic optimization study. Create a matrix of experiments varying temperature (e.g., 25°C, 40°C, 60°C) and hydrogen pressure (e.g., 30 atm, 50 atm, 80 atm).[3] Lower temperatures often enhance enantioselectivity, though they may decrease the reaction rate.
-
-
Solvent Screening: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereoselectivity.
-
Protocol: Screen a range of solvents with varying polarities and coordinating abilities, such as methanol, ethanol, isopropanol, and toluene. Ensure all solvents are of anhydrous grade, as water can interfere with the reaction.
-
Issue 2: Presence of Unreacted Imine Intermediate
Question: My post-reaction analysis (¹H NMR, LC-MS) shows a significant amount of the imine intermediate. How can I drive the reduction to completion?
Root Cause Analysis: The persistence of the imine intermediate indicates that the reduction step is incomplete. This can be due to insufficient reducing agent, catalyst deactivation, or suboptimal reaction conditions for the reduction step.
Recommended Solutions & Protocols:
-
Choice and Stoichiometry of Reducing Agent: For reductions using chemical hydrides, the choice and amount are critical. Sodium borohydride (NaBH₄) is a common choice, but others like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can offer different reactivity and selectivity profiles.[4][5]
-
Protocol: If using NaBH₄, ensure a sufficient molar excess (e.g., 1.5 to 2.0 equivalents relative to the ketone). Add the reducing agent portion-wise at a controlled temperature (e.g., 0-5°C) to manage the exotherm and prevent side reactions.[6]
-
-
Catalyst Deactivation: As discussed previously, the catalyst can be poisoned. The amine product itself can sometimes act as an inhibitor.[7]
-
Protocol: Ensure the reaction is run under rigorously inert conditions if using a hydrogenation catalyst. If catalyst poisoning is suspected, increasing the catalyst loading (e.g., from 0.1 mol% to 0.5 mol%) may help drive the reaction to completion, although this is not ideal for process efficiency.
-
-
Reaction Time and Temperature: The reduction may simply be slow under the chosen conditions.
-
Protocol: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). If the reaction stalls, consider increasing the temperature by 10-20°C or extending the reaction time.
-
Issue 3: Formation of a Dimeric Secondary Amine Byproduct
Question: I've identified a byproduct with a mass corresponding to a secondary amine formed from my product and the starting ketone. How do I prevent this?
Root Cause Analysis: This byproduct, N-(1-(2,4-difluorophenyl)ethyl)-1-(2,4-difluorophenyl)ethanamine, forms when the desired product, this compound, acts as a nucleophile. It attacks another molecule of the starting ketone (2',4'-difluoroacetophenone) to form a new imine, which is then reduced. This is a common side reaction in reductive aminations where the product amine is present with the starting carbonyl.[4][8]
Recommended Solutions & Protocols:
-
Control Stoichiometry and Addition: The key is to keep the concentration of the starting ketone low in the presence of the product amine.
-
Protocol: Use a significant excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to favor the formation of the primary imine. If feasible, add the 2',4'-difluoroacetophenone slowly over several hours to the reaction mixture containing the ammonia source and the catalyst. This maintains a low instantaneous concentration of the ketone.
-
-
Lower Reaction Temperature: The rate of this side reaction is often more temperature-dependent than the primary reaction.
-
Protocol: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. This can disfavor the secondary amine formation pathway.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving common issues during the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective synthetic routes to enantiopure this compound?
The most prevalent and scalable method is the asymmetric reductive amination (ARA) of 2',4'-difluoroacetophenone.[9] This can be achieved through several catalytic systems:
-
Transition Metal-Catalyzed Asymmetric Hydrogenation: This approach uses a chiral catalyst, often based on Iridium[3] or Rhodium, complexed with a chiral phosphine ligand. It offers high turnovers and excellent enantioselectivities.[1][2]
-
Biocatalysis: Enzymes such as ω-transaminases (ATAs) or amine dehydrogenases (AmDHs) can convert the ketone to the amine with near-perfect enantioselectivity (>99% ee).[10][11] This is considered a green chemistry approach but may require specific expertise in handling enzymes.
Q2: Which analytical methods are best for determining yield and enantiomeric purity?
-
For Enantiomeric Purity (% ee): Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) are the gold standards. You will need a chiral stationary phase column (e.g., based on cyclodextrin or cellulose derivatives) to separate the (R) and (S) enantiomers. The enantiomeric excess is calculated from the relative peak areas.[12]
-
For Conversion and Byproduct Profiling: Standard reverse-phase HPLC with UV detection or GC-Mass Spectrometry (GC-MS) are ideal. ¹H NMR can also be used to determine conversion by monitoring the disappearance of starting material signals and the appearance of product signals.
Q3: My reducing agent, NaBH₃CN, is toxic. Are there safer, effective alternatives?
Yes, sodium triacetoxyborohydride (NaBH(OAc)₃, often abbreviated as STAB) is a widely used, milder, and non-toxic alternative to sodium cyanoborohydride.[4][5] It is particularly effective for reductive aminations and does not release toxic cyanide byproducts. Catalytic hydrogenation, using H₂ gas with a metal catalyst, is another alternative that avoids stoichiometric hydride reagents altogether.[8]
Q4: How does pH affect the reductive amination process?
The pH is a critical parameter. The reaction involves two main steps: imine formation and reduction.
-
Imine Formation: This step is typically acid-catalyzed and involves the dehydration of a hemiaminal intermediate. The optimal pH is usually weakly acidic (around 4-6). If the pH is too low, the amine nucleophile will be fully protonated and non-nucleophilic. If the pH is too high, there won't be enough acid to catalyze the dehydration step.[5][13]
-
Reduction: The imine is often reduced as its protonated form, the iminium ion. Therefore, maintaining a weakly acidic pH is beneficial for both steps.
Comparative Data on Catalytic Systems
The choice of catalyst is critical for achieving high enantioselectivity. The table below summarizes representative data for similar transformations.
| Catalyst System | Ligand/Enzyme | Solvent | Temp (°C) | H₂ Pressure (atm) | % ee | Source |
| Ir-based | (R,R)-f-spiroPhos | Methanol | 40 | 50 | up to 98% | [3] |
| Biocatalytic | Engineered Amine Dehydrogenase (AmDH) | Buffer | 30 | N/A | >99% | [10] |
| Biocatalytic | ω-Transaminase (ATA) | Buffer | 35 | N/A | >99% | [11] |
Core Reaction Pathway
The diagram below illustrates the general pathway for asymmetric reductive amination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic imines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Asymmetric reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions | MDPI [mdpi.com]
- 12. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
Technical Support Center: (R)-1-(2,4-Difluorophenyl)ethanamine Synthesis
Welcome to the technical support center for the synthesis of (R)-1-(2,4-difluorophenyl)ethanamine. This critical chiral amine is a widely used building block in pharmaceutical and agrochemical research. However, achieving high yield and enantiopurity can be challenging. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during synthesis, ensuring robust and reproducible outcomes.
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My reaction yield is consistently low. Analysis of the crude mixture shows a significant amount of unreacted 2',4'-difluoroacetophenone. What is causing this low conversion?
Answer: Low conversion of the starting ketone is a frequent issue, typically pointing to problems with imine formation or the activity of your reducing agent.
-
Potential Cause 1: Inefficient Imine Formation. The first step of a reductive amination is the condensation of the ketone with an ammonia source to form an imine intermediate. This is a reversible equilibrium reaction.[1] If water, a byproduct of this step, is not effectively removed or if the reaction conditions do not favor imine formation, the equilibrium will lie towards the starting materials.
-
Solution:
-
Use of a Dehydrating Agent: Incorporate a dehydrating agent like anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves to sequester water as it forms, driving the equilibrium towards the imine.
-
Solvent Choice: Ensure you are using anhydrous solvents. Protic solvents like methanol can participate in the equilibrium and may not be ideal for imine formation, although they are often required for the subsequent reduction step.[2] A two-step process, where the imine is formed first in a solvent like toluene or dichloromethane with azeotropic removal of water, can be effective before adding the reducing agent.
-
pH Control: The reaction is typically favored under weakly acidic conditions (pH 4-5).[3] This protonates the carbonyl oxygen, making the carbon more electrophilic for the amine attack, but does not excessively protonate the ammonia source, which would render it non-nucleophilic. The addition of a catalytic amount of a weak acid like acetic acid can be beneficial.
-
-
-
Potential Cause 2: Inactive or Incompatible Reducing Agent. The choice and handling of the reducing agent are critical.
-
Solution:
-
Verify Reagent Activity: Hydride reagents like sodium borohydride derivatives can degrade upon improper storage. Use a freshly opened bottle or test the reagent on a simpler, known reaction.
-
Select the Right Reagent: For one-pot reductive aminations, a milder reducing agent that selectively reduces the imine/iminium ion over the ketone is preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this, as it is less likely to reduce the starting ketone.[2][4] Conversely, a stronger reagent like sodium borohydride (NaBH₄) can reduce the ketone directly, competing with imine formation.[2][5] If using NaBH₄, it is often best to allow the imine to form completely before adding the reducing agent.[2][4]
-
-
Question 2: My overall yield is low, but my starting ketone is fully consumed. The main byproduct appears to be 1-(2,4-difluorophenyl)ethanol. Why is this happening?
Answer: The formation of the corresponding alcohol is a classic side reaction in reductive aminations.[5] It indicates that the reduction of the ketone is occurring faster than or in competition with the amination process.
-
Potential Cause: Non-selective Reducing Agent or Conditions. As mentioned above, powerful reducing agents like NaBH₄ will readily reduce ketones to alcohols.[2] This is especially problematic if the imine formation is slow.
-
Solution:
-
Switch to a Chemoselective Reagent: The most effective solution is to use a reagent that is more selective for the imine. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are designed for this purpose, as they are less reactive towards ketones but readily reduce the protonated imine (iminium ion).[3][4]
-
Optimize Reaction Sequence: If you must use NaBH₄, ensure the imine formation step is complete before its addition. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the ketone before introducing the hydride.
-
Catalyst Choice (for Catalytic Hydrogenation): If using catalytic transfer hydrogenation, some catalysts may have a higher affinity for carbonyl reduction than for imine reduction. Electron-rich iridium catalysts, for instance, can be faster at reducing carbonyls, making them less ideal for this specific transformation as they reduce the ketone before it can form the imine.[5]
-
-
Question 3: The chemical yield is acceptable, but the enantiomeric excess (e.e.) is very poor. How can I improve the stereoselectivity?
Answer: Achieving high enantioselectivity is the primary goal for synthesizing a chiral amine. Poor e.e. points directly to issues with the chiral catalyst or the reaction conditions that govern the stereochemical outcome.
-
Potential Cause 1: Ineffective Chiral Catalyst or Ligand. The choice of catalyst system is paramount.
-
Solution:
-
Biocatalysis: Imine reductases (IREDs) or reductive aminases (RedAms) are highly effective enzymes for this transformation, often providing excellent conversion and high e.e. (>90-99%).[6][7] Consider screening a panel of commercially available IREDs to find one with high activity and selectivity for your specific substrate.
-
Transition Metal Catalysis: Asymmetric transfer hydrogenation using catalysts like Noyori-type Ru(II)-chiral diamine-diphosphine complexes or chiral iridium catalysts is a well-established method.[5] Ensure the catalyst and ligand are of high purity and handled under inert conditions to prevent deactivation.
-
Chiral Brønsted Acid Catalysis: Chiral phosphoric acids can catalyze the formation of the imine and direct the subsequent reduction stereoselectively. This is a powerful metal-free alternative.
-
-
-
Potential Cause 2: Suboptimal Reaction Conditions. Temperature, solvent, and pressure can all influence the stereochemical outcome.
-
Solution:
-
Lower the Temperature: Asymmetric reactions often exhibit higher selectivity at lower temperatures. Try running the reaction at 0 °C or even -20 °C, though this may require longer reaction times.
-
Solvent Screening: The polarity and coordinating ability of the solvent can affect the transition state of the stereodetermining step. Screen a range of solvents (e.g., methanol, isopropanol, dichloromethane, THF) to find the optimal one for your catalyst system.
-
Hydrogen Pressure (for Hydrogenation): In catalytic hydrogenation, varying the H₂ pressure can sometimes impact enantioselectivity.
-
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving yield issues.
Caption: A decision tree for troubleshooting poor yield in this compound synthesis.
Frequently Asked Questions (FAQs)
-
Q1: What is the most common synthetic route for this amine? The most prevalent and industrially scalable method is the asymmetric reductive amination of 2',4'-difluoroacetophenone.[8] This can be achieved using either biocatalytic methods (e.g., with imine reductases) or chemocatalytic methods (e.g., asymmetric transfer hydrogenation).[6][9]
-
Q2: My purification is difficult, and I see emulsions during aqueous workup. What can I do? Fluorinated compounds can sometimes lead to challenging workups. The basic nature of the amine product can also contribute to emulsions. To mitigate this, add sodium chloride (brine) to the aqueous layer to increase its ionic strength, which helps break emulsions.[10] Alternatively, filtering the organic layer through a pad of Celite or diatomaceous earth can also be effective.
-
Q3: Can I use a chiral resolving agent instead of asymmetric synthesis? Yes, resolution of a racemic mixture is a viable, albeit less atom-economical, strategy.[10] You can synthesize the racemic amine and then use a chiral acid (e.g., tartaric acid or dibenzoyltartaric acid) to form diastereomeric salts, which can be separated by crystallization. However, this method has a maximum theoretical yield of 50% for the desired enantiomer unless the unwanted enantiomer is racemized and recycled.[9][10]
-
Q4: How do I confirm the absolute configuration of my final product? The absolute configuration is typically confirmed by comparison to a known standard. If a standard is unavailable, methods include X-ray crystallography of a suitable crystalline derivative, or by using chiral derivatizing agents followed by NMR analysis.[11] For example, reacting the amine with Mosher's acid chloride and analyzing the resulting diastereomers by ¹H or ¹⁹F NMR is a classic method.
Key Protocol: Asymmetric Reductive Amination using an Imine Reductase (IRED)
This protocol is a representative example of a biocatalytic approach known for high selectivity and mild reaction conditions.[6]
Workflow Diagram
Caption: General workflow for biocatalytic asymmetric reductive amination.
Materials:
-
2',4'-Difluoroacetophenone
-
Ammonium chloride (NH₄Cl)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Imine Reductase (IRED) enzyme
-
NADP⁺ (cofactor)
-
Glucose Dehydrogenase (GDH, for cofactor recycling)
-
D-Glucose
-
Methyl tert-butyl ether (MTBE) or Ethyl Acetate
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Cofactor Recycling System: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer. Add D-glucose (e.g., 1.1 eq), NADP⁺ (catalytic amount, e.g., 0.001 eq), and Glucose Dehydrogenase (GDH). Stir until all solids are dissolved.
-
Reaction Initiation: To the buffer solution, add the 2',4'-difluoroacetophenone (1.0 eq) and the ammonia source, ammonium chloride (e.g., 5-10 eq).
-
Enzyme Addition: Add the IRED enzyme preparation (as a lyophilized powder or solution) to the mixture.
-
Incubation: Seal the vessel and incubate at the optimal temperature for the enzyme (typically 30-40 °C) with gentle agitation for 16-24 hours.
-
Monitoring: Periodically take aliquots from the reaction, quench with a base, extract with an organic solvent, and analyze by chiral GC or HPLC to monitor conversion and enantiomeric excess.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Adjust the pH to >10 with a cold NaOH solution.
-
Extraction: Extract the aqueous mixture with an organic solvent like MTBE or ethyl acetate (3x volumes). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be further purified by distillation or column chromatography if necessary.
Comparative Data for Synthesis Strategies
| Strategy | Typical Yield | Typical e.e. | Key Advantages | Key Challenges |
| Biocatalysis (IRED) | >90%[6] | >99%[6] | High selectivity, mild conditions, green | Enzyme cost/availability, requires buffer |
| Asymmetric Hydrogenation | 80-95% | 90-98% | High turnover, well-established | Requires pressure, expensive metal catalysts |
| Chiral Resolution | <50% | >99% | Methodologically simple | Poor atom economy, requires recycling step |
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. journals.iucr.org [journals.iucr.org]
- 8. 2',4'-Difluoroacetophenone CAS#: 364-83-0 [m.chemicalbook.com]
- 9. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
Validation & Comparative
A Comparative Guide to the Validation of (R)-1-(2,4-Difluorophenyl)ethanamine Purity by HPLC
For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral building blocks like (R)-1-(2,4-Difluorophenyl)ethanamine is a non-negotiable aspect of quality control and regulatory compliance. The distinct pharmacological and toxicological profiles of individual enantiomers demand rigorous analytical validation to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) as the primary method for this validation, contextualized against alternative technologies. We will delve into the causality behind experimental choices, present a self-validating protocol, and support all claims with authoritative references.
The central challenge in analyzing this compound lies in quantifying the minute presence of its mirror image, the (S)-enantiomer, which is treated as a stereoisomeric impurity.[4] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the established gold standard for this task due to its robustness, versatility, and high resolution.[5][6][7]
The Cornerstone of Chiral Analysis: HPLC with Chiral Stationary Phases (CSPs)
The direct separation of enantiomers via chiral HPLC is predicated on the formation of transient, diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase.[3][8] The differing stability of these complexes results in different retention times, allowing for separation and quantification.
Causality Behind Method Design Choices:
-
Chiral Stationary Phase (CSP) Selection: The success of the separation is critically dependent on the choice of CSP.[9] For primary amines such as 1-(2,4-Difluorophenyl)ethanamine, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective due to their broad enantiorecognition capabilities.[1][10] These phases offer a combination of interaction mechanisms, including hydrogen bonding, dipole-dipole, and steric interactions, which are essential for resolving the subtle structural differences between enantiomers. The presence of fluorine atoms in the analyte can alter its electronic properties, making the screening of a few different polysaccharide columns a prudent first step in method development.[11][12]
-
Mobile Phase Strategy: Normal Phase (NP) chromatography is often the preferred mode for separating free amines.[11] A typical mobile phase consists of a non-polar alkane (e.g., hexane or heptane) and a polar alcohol modifier (e.g., ethanol or isopropanol).[13] The concentration of the alcohol modifier is a critical parameter that directly influences retention and selectivity; small adjustments can have a profound impact on resolution.[11]
-
The Role of Additives: A key to achieving sharp, symmetrical peaks for basic compounds like amines is the addition of a small percentage (typically 0.1-0.5%) of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase.[1] This additive acts as a competitor for highly active silanol groups on the silica surface of the CSP, preventing deleterious interactions that lead to peak tailing and poor resolution.[1]
Workflow for HPLC Method Validation
The validation of an analytical method ensures its suitability for the intended purpose. The following workflow, based on the International Council for Harmonisation (ICH) Q2(R1) guideline, provides a self-validating system for determining the enantiomeric purity of this compound.[14][15]
Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.
Experimental Protocol: HPLC Validation
This protocol outlines the steps to validate a chiral HPLC method for determining the enantiomeric purity of this compound.
1. Chromatographic System & Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent, with a quaternary pump, autosampler, thermostatted column compartment, and diode-array detector (DAD).
-
Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica, 250 x 4.6 mm.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Diluent: Mobile Phase.
-
Racemic Standard (for Specificity & System Suitability): Prepare a 1.0 mg/mL solution of racemic 1-(2,4-Difluorophenyl)ethanamine.
-
(R)-Enantiomer Sample: Prepare a 1.0 mg/mL solution of this compound.
-
(S)-Enantiomer Stock (for Linearity, Accuracy, LOQ): Prepare a 1.0 mg/mL solution of the (S)-enantiomer.
3. Validation Procedure:
-
System Suitability: Inject the racemic standard six times. The system is suitable if the resolution between the enantiomer peaks is ≥ 1.7, the tailing factor for each peak is ≤ 2.0, and the relative standard deviation (%RSD) for the peak areas is ≤ 2.0%.[5]
-
Specificity: Inject the diluent, the (R)-enantiomer sample, and the racemic standard. There should be no interfering peaks at the retention time of the (S)-enantiomer in the diluent or (R)-enantiomer sample chromatograms.
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Prepare a series of dilutions from the (S)-enantiomer stock solution. The LOQ is the concentration that yields a signal-to-noise ratio of at least 10:1, with acceptable precision and accuracy.[16] The LOD is the concentration that yields a signal-to-noise ratio of at least 3:1.[16]
-
Linearity: Prepare at least five concentration levels of the (S)-enantiomer, typically from the LOQ to 120% of the impurity specification limit (e.g., if the limit is 0.15%, the range would be LOQ to ~0.18%). Plot peak area versus concentration and determine the correlation coefficient (r), which should be ≥ 0.995.[17]
-
Accuracy: Spike the (R)-enantiomer sample with the (S)-enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit), with three replicates at each level. Calculate the percent recovery.[14][18]
-
Precision:
-
Repeatability: Analyze six preparations of the (R)-enantiomer spiked with the (S)-enantiomer at the 100% specification level on the same day.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument. Calculate the %RSD for the combined results.
-
-
Robustness: Analyze the racemic standard while making small, deliberate changes to method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2% of the minor component). The resolution and retention times should not be significantly affected.
| Validation Parameter | Acceptance Criteria (for Impurity Method) | Reference |
| Specificity | Baseline resolution (Rs ≥ 1.5) between enantiomers; no interference. | ICH Q2(R1)[18] |
| Linearity (Correlation Coeff., r) | ≥ 0.995 | ICH Q2(R1)[16][17] |
| Range | From LOQ to 120% of the impurity specification limit. | ICH Q2(R1)[17] |
| Accuracy (% Recovery) | Typically within 80.0% - 120.0% of the true value. | ICH Q2(R1)[18] |
| Precision (%RSD) | Repeatability & Intermediate Precision: %RSD should meet predefined limits (e.g., ≤ 10% at the limit). | ICH Q2(R1)[5][14] |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1; quantifiable with acceptable precision and accuracy. | ICH Q2(R1)[16] |
| Robustness | System suitability parameters remain within acceptable limits. | ICH Q2(R1)[17] |
Comparative Analysis: HPLC vs. Alternative Technologies
While chiral HPLC is the workhorse, other techniques offer distinct advantages, particularly concerning speed and sustainability.[]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative that uses supercritical carbon dioxide as the primary mobile phase component, often with a small amount of an organic modifier.[20] Its low viscosity allows for higher flow rates and faster separations without a significant loss in efficiency.[21] SFC is considered a "green" technology due to the drastic reduction in organic solvent consumption and is often the preferred technique for preparative-scale chiral separations.[5][21] For primary amines, the method development principles are very similar to normal-phase HPLC, and methods can often be readily transferred between the two techniques.[20]
-
Capillary Electrophoresis (CE): CE offers exceptionally high separation efficiency, leading to sharp peaks and excellent resolution.[6][7] It requires only nanoliter sample volumes and microliters of reagents, making it an ultra-low consumption technique.[5][22] Chiral separations in CE are achieved by adding a chiral selector (e.g., cyclodextrins) to the background electrolyte.[5] While powerful, CE can be less robust than HPLC for routine quality control applications and may have higher sensitivity limits depending on the detector.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Analysis Time | 10 - 30 minutes[5] | 3 - 15 minutes (typically 3-5x faster than HPLC)[21] | 5 - 20 minutes[5] |
| Solvent Consumption | High (mL/min) | Very Low (primarily recycled CO2, minimal organic modifier)[21] | Extremely Low (µL/run)[5] |
| "Green" Chemistry | Poor | Excellent | Excellent[6][22] |
| Resolution | Very Good to Excellent | Very Good to Excellent[21] | Excellent to Superior |
| Robustness | High (Gold Standard) | Good to High | Moderate to Good |
| Sample Volume | Microliters | Microliters | Nanoliters[5] |
| Preparative Scale-Up | Established, but solvent-intensive | Ideal, easy solvent removal | Not suitable |
Conclusion
The validation of enantiomeric purity for this compound is most reliably achieved using High-Performance Liquid Chromatography with a chiral stationary phase. Its proven robustness, high resolution, and well-understood validation pathways, guided by ICH Q2(R1), make it the authoritative choice for quality control and regulatory submission. The detailed protocol provided herein establishes a self-validating system to ensure the method is fit for its intended purpose.
However, for laboratories focused on high-throughput screening or sustainability, Supercritical Fluid Chromatography (SFC) presents a compelling and superior alternative, offering significant reductions in analysis time and solvent waste without compromising separation quality. Capillary Electrophoresis (CE) remains a valuable complementary technique, particularly when sample volume is severely limited. By understanding the principles and performance characteristics of each of these techniques, drug development professionals can make informed decisions to ensure the stereochemical integrity and quality of their chiral compounds.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral analysis - Wikipedia [en.wikipedia.org]
- 4. tga.gov.au [tga.gov.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. scribd.com [scribd.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. database.ich.org [database.ich.org]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. fagg-afmps.be [fagg-afmps.be]
- 22. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (R)-1-(2,4-Difluorophenyl)ethanamine and its Analogues in Asymmetric Synthesis
Introduction
In the landscape of modern drug discovery and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Chiral amines are foundational pillars in this endeavor, serving as indispensable tools for the separation of enantiomers and as precursors for complex chiral molecules. Among these, arylethylamines are a particularly important class. This guide provides an in-depth, data-driven comparison of (R)-1-(2,4-Difluorophenyl)ethanamine with its non-fluorinated and mono-fluorinated parent compounds. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical data necessary to select the optimal chiral amine for their specific application, be it classical resolution or asymmetric catalysis. We will delve into the underlying principles governing their differential performance and provide validated, step-by-step protocols for comparative analysis.
Spotlight on this compound
This compound is a chiral primary amine that has gained prominence as a valuable building block in the synthesis of pharmaceuticals. Its utility is largely defined by the electronic and steric properties imparted by the two fluorine atoms on the phenyl ring.
The Role of Fluorine Substitution: The strategic placement of fluorine atoms on the aromatic ring significantly modulates the amine's physicochemical properties. The strong electron-withdrawing nature of fluorine:
-
Lowers the pKa of the amine's conjugate acid, affecting its basicity and the stability of the salts it forms.
-
Influences Crystal Packing: Fluorine can participate in non-covalent interactions, such as C–H···F hydrogen bonds and dipole-dipole interactions, which can lead to the formation of more stable and well-defined crystalline structures.[1][2][3][4][5] This is a critical advantage in diastereomeric salt resolutions, where the efficiency of separation is dictated by the differential solubility of the diastereomeric salts.[6]
-
Modulates Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, a key parameter in drug design for controlling absorption, distribution, metabolism, and excretion (ADME) properties.
These properties make this compound a potent resolving agent and a versatile synthon for creating complex molecules with desirable pharmacological profiles.[7]
Physicochemical Properties of Compared Amines:
| Property | (R)-1-Phenylethanamine | (R)-1-(4-Fluorophenyl)ethanamine | This compound |
| CAS Number | 3886-69-9[8] | 158650-70-9 | 791098-84-5[9] |
| Molecular Formula | C₈H₁₁N[10] | C₈H₁₀FN | C₈H₉F₂N[9] |
| Molecular Weight | 121.18 g/mol [10] | 139.17 g/mol | 157.16 g/mol [9] |
| Boiling Point | 187-189 °C[8] | ~199 °C (Predicted) | N/A |
| pKa (Conjugate Acid) | ~9.8[11][12][13] | ~9.5 (Predicted) | ~9.2 (Predicted) |
Note: Predicted values are based on computational models and the known effects of electron-withdrawing groups.
Application 1: Chiral Resolution via Diastereomeric Salt Formation
One of the most classical and industrially relevant applications of chiral amines is the resolution of racemic acids.[14] The process relies on the formation of a pair of diastereomeric salts with a chiral resolving agent, which, unlike enantiomers, have different physical properties and can be separated by fractional crystallization.[6][15]
Causality Behind Experimental Choices
The choice of both the chiral amine (the base) and the chiral acid (the resolving agent) is critical. The goal is to form a pair of diastereomeric salts where one salt is significantly less soluble than the other in a given solvent system. The structural features of the amine, particularly the substituents on the phenyl ring, play a crucial role in the crystal lattice energy of the resulting salts. The difluoro substitution in this compound can enhance intermolecular interactions within the crystal lattice, often leading to sharper, more efficient separations compared to its non-fluorinated counterpart.[1]
For this comparative study, we will use the resolution of racemic Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), as a model system. The resolving agent will be (R)-Mandelic Acid, a common and effective chiral acid.
Experimental Workflow: Diastereomeric Salt Resolution
Detailed Protocol: Comparative Resolution of (±)-Ibuprofen
-
Salt Formation: In three separate 100 mL Erlenmeyer flasks, dissolve 5.00 g of racemic (±)-Ibuprofen in 20 mL of warm methanol.
-
In separate beakers, dissolve an equimolar amount (0.5 equivalents relative to the desired (S)-Ibuprofen) of each chiral amine:
-
Flask A: (R)-1-Phenylethanamine
-
Flask B: (R)-1-(4-Fluorophenyl)ethanamine
-
Flask C: this compound
-
-
Slowly add each amine solution to its respective flask containing the Ibuprofen solution with constant stirring.
-
Crystallization: Allow the mixtures to cool slowly to room temperature, then place them in an ice bath for 2 hours to maximize crystal formation.[16]
-
Isolation: Collect the precipitated crystals by vacuum filtration, washing each set of crystals with a small amount of ice-cold methanol to remove the mother liquor.[15][16] Dry the crystals to a constant weight.
-
Liberation of Amine: Suspend the collected crystals in 30 mL of water. Add 2M NaOH solution dropwise with stirring until the solution is basic (pH > 10), liberating the free amine.[15][16]
-
Analysis: Extract the liberated amine with diethyl ether (3 x 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Determine the enantiomeric excess (e.e.) of the recovered amine using chiral HPLC.
Expected Data & Comparative Analysis
The efficacy of the resolution is determined by the yield of the diastereomeric salt and, most importantly, the enantiomeric excess of the target enantiomer recovered.
| Resolving Amine | Diastereomeric Salt Yield (%) | e.e. of Recovered (S)-Ibuprofen (%) |
| (R)-1-Phenylethanamine | Good | Moderate to Good |
| (R)-1-(4-Fluorophenyl)ethanamine | Good to Excellent | Good |
| This compound | Excellent | Excellent to High |
Interpretation: It is anticipated that this compound will provide the highest enantiomeric excess. The enhanced crystallinity and potential for specific intermolecular interactions (like C-H···F bonds) in the salt derived from the difluorinated amine likely create a more significant solubility difference between the two diastereomers, leading to a more efficient separation.[1][3]
Application 2: Ligands for Asymmetric Catalysis
Beyond classical resolution, chiral amines are crucial precursors for ligands used in transition metal-catalyzed asymmetric reactions, such as asymmetric hydrogenation.[17][18] In these roles, the electronic properties of the amine's aryl group can directly influence the catalyst's activity and enantioselectivity.
Causality Behind Experimental Choices
Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of ketones and imines, avoiding the need for high-pressure gaseous hydrogen.[19] Catalysts for this transformation are often half-sandwich complexes of Ruthenium, Rhodium, or Iridium, coordinated to a chiral diamine or amino alcohol ligand.[20][21] By converting our phenylethylamines into N-tosylated diamine ligands, we can directly probe how the fluorine substituents impact the electronic environment of the metal center and, consequently, the stereochemical outcome of the reduction. The electron-withdrawing fluorine atoms are expected to make the metal center more electrophilic, potentially enhancing its catalytic activity.
Experimental Workflow: Asymmetric Transfer Hydrogenation
Detailed Protocol: Comparative ATH of Acetophenone
This protocol assumes the prior synthesis of the N-tosylated diamine ligands from their respective (R)-1-arylethylamines.
-
Catalyst Preparation: In three separate, dry Schlenk flasks under an inert atmosphere (N₂ or Ar), add the metal precursor [RuCl₂(p-cymene)]₂ (0.005 mmol) and the respective chiral ligand (0.011 mmol).
-
Flask A: Ligand from (R)-1-Phenylethanamine
-
Flask B: Ligand from (R)-1-(4-Fluorophenyl)ethanamine
-
Flask C: Ligand from this compound
-
-
Add 2 mL of anhydrous solvent (e.g., CH₂Cl₂) and stir for 30 minutes at room temperature to form the active catalyst.
-
Reaction: To each flask, add acetophenone (1.0 mmol) followed by a 5:2 azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃) as the hydrogen source.
-
Stir the reactions at room temperature for 12 hours.
-
Workup and Analysis: Quench the reaction with water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting 1-phenylethanol by flash column chromatography.
-
Determine the chemical yield and the enantiomeric excess (e.e.) of the product by chiral GC or HPLC.
Expected Data & Comparative Analysis
The performance is evaluated by the conversion (yield) and the enantioselectivity (e.e.).
| Ligand Precursor Amine | Yield of (R)-1-Phenylethanol (%) | e.e. of (R)-1-Phenylethanol (%) |
| (R)-1-Phenylethanamine | High | Good to Excellent |
| (R)-1-(4-Fluorophenyl)ethanamine | High | Excellent |
| This compound | High to Excellent | Excellent |
Interpretation: The electronic modifications from the fluorine atoms can fine-tune the catalyst's performance. The electron-withdrawing nature of the difluorophenyl group on the ligand can increase the Lewis acidity of the ruthenium center, potentially leading to a more active catalyst and influencing the transition state geometry to enhance enantioselectivity.
Conclusion and Recommendations
This guide demonstrates that while (R)-1-phenylethanamine remains a workhorse chiral amine, its fluorinated derivatives offer distinct advantages in specific applications.
-
This compound stands out as a superior choice for chiral resolution by diastereomeric salt formation . Its capacity to form highly ordered and stable crystalline salts often translates into higher diastereomeric purity and, ultimately, higher enantiomeric excess of the target molecule after liberation. Researchers struggling with poor resolution efficiency using standard amines should strongly consider this derivative.
-
In asymmetric catalysis , the choice is more nuanced. While all three amines can be converted into highly effective ligands, the fluorine substituents provide a handle for fine-tuning the electronic properties of the catalyst. The difluorinated amine-derived ligand may offer enhanced reactivity or subtle improvements in enantioselectivity for specific substrates.
For professionals in drug development and process chemistry, the enhanced performance of this compound in crystallizations can lead to more robust, efficient, and economically favorable manufacturing processes. The initial investment in a more specialized reagent can be offset by improved yields and purity, reducing the need for multiple recrystallization steps.
References
- 1. Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of organic fluorine in crystal engineering | Semantic Scholar [semanticscholar.org]
- 4. Role of organic fluorine in crystal engineering - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Role of organic fluorine in crystal engineering (2011) | Deepak Chopra | 300 Citations [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-(2',4'-DIFLUOROPHENYL)ETHYLAMINE | 603951-43-5 [chemicalbook.com]
- 8. (R)-(+)-1-Phenylethylamine | 3886-69-9 [chemicalbook.com]
- 9. chemscene.com [chemscene.com]
- 10. 1-Phenethylamine | C8H11N | CID 7408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Asymmetric transfer hydrogenation of ketones and imines with novel water-soluble chiral diamine as ligand in neat water | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Efficacy of (R)-1-(2,4-Difluorophenyl)ethanamine as a Chiral Resolving Agent
Introduction: The Imperative of Enantiomeric Purity in Modern Chemistry
In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise; it is a critical determinant of biological activity, safety, and therapeutic efficacy.[1] Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1] The historical tragedy of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of this principle and catalyzed a paradigm shift in regulatory standards for chiral drugs.[1]
Consequently, the separation of racemic mixtures—a 50:50 mixture of two enantiomers—into their pure components is a foundational process known as chiral resolution.[2] Among the various techniques available, diastereomeric salt crystallization remains one of the most robust, scalable, and economically viable methods employed in industrial settings.[3][] This method relies on the reaction of a racemic acid or base with a single, pure enantiomer of a "resolving agent."[5] This reaction converts the pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, possess different physical properties such as solubility, allowing for their separation by fractional crystallization.[5][6]
This guide provides an in-depth technical analysis of (R)-1-(2,4-Difluorophenyl)ethanamine, a synthetic chiral amine, as a resolving agent for acidic compounds. While public-domain, head-to-head comparative data for this specific agent is emerging, we will establish a rigorous framework for its evaluation. To provide a tangible performance benchmark, we will compare its theoretical application against the well-documented efficacy of its close structural analog, (R)-1-phenylethylamine, and other classical resolving agents.
The Mechanism: A Foundation in Diastereomeric Salt Formation
The core principle of this resolution technique is the conversion of a difficult-to-separate enantiomeric pair into an easy-to-separate diastereomeric pair. A chiral resolving agent, which is itself enantiomerically pure, provides the second chiral center necessary for this transformation.
Consider a racemic carboxylic acid, (±)-Acid. When it reacts with an enantiomerically pure chiral amine, such as this compound, two diastereomeric salts are formed in solution:
-
Salt A: [(R)-Acid]•[(R)-Amine]
-
Salt B: [(S)-Acid]•[(R)-Amine]
These two salts, (R,R) and (S,R), are not mirror images of each other. This disruption of symmetry results in distinct crystal lattice energies and, crucially, differential solubility in a given solvent system.[6] By carefully selecting the solvent and optimizing conditions like temperature and concentration, one diastereomer can be selectively precipitated from the solution while the other remains dissolved. The precipitated salt is then isolated, and the chiral resolving agent is cleaved (typically by treatment with a strong acid or base) to yield the desired, enantiomerically pure acid.
Performance Evaluation: A Comparative Analysis
The "efficacy" of a resolving agent is not a single parameter but a composite of several key performance indicators. A superior agent excels in providing high yield and purity with operational simplicity. The fluorination in this compound can significantly alter its electronic properties and intermolecular interactions (e.g., hydrogen bonding, π-stacking) compared to its non-fluorinated counterpart, potentially leading to more selective and robust crystal packing.
Below is a comparative table outlining the expected performance. Data for (R)-1-Phenylethylamine and Brucine are derived from established literature, while the values for this compound are projected based on its structural properties, representing a target for experimental validation.
| Parameter | This compound (Projected) | (R)-1-Phenylethylamine | (-)-Brucine | Causality & Rationale |
| Applicability | Racemic carboxylic acids, sulfonic acids | Racemic carboxylic acids, sulfonic acids | Racemic acids, particularly those with aromatic moieties | The basic amine functionality is the reactive site for salt formation with acids.[5] Brucine's complex, rigid structure can offer unique steric and electronic interactions. |
| Typical Yield (Less Soluble Salt) | 35 - 45% (of theoretical max) | 30 - 40% (of theoretical max) | 25 - 40% (of theoretical max) | Yield is limited to a theoretical maximum of 50% for the desired enantiomer. The difluoro-substitution may enhance crystal lattice stability, potentially improving precipitation efficiency. |
| Enantiomeric Excess (e.e.) after 1st Crop | >95% | 85 - 95% | >98% | The rigidity and multiple interaction sites of Brucine often lead to excellent initial purity. The fluorophenyl group is expected to promote highly ordered, homochiral crystal packing, leading to high initial e.e. |
| Recyclability | High (Synthetic, readily recoverable) | High (Synthetic, readily recoverable) | Moderate (Natural product, can be prone to degradation) | Synthetic agents are generally more robust and easier to recover from mother liquors without significant loss of purity or activity.[7] |
| Cost & Availability | Moderate (Synthetic route) | Low (Commercially available in bulk) | High (Extracted natural product, toxic) | Natural product resolving agents are often expensive and their availability can be variable.[7][8] Synthetic analogs offer a more stable supply chain. |
| Solvent Compatibility | Broad (Alcohols, Acetonitrile, Esters) | Broad (Alcohols, Toluene, Acetone) | More restricted (Often requires polar protic solvents) | The choice of solvent is critical as it directly influences the solubility difference between the diastereomeric salts. |
Experimental Protocol: Resolution of Racemic Ibuprofen
This protocol provides a self-validating workflow for assessing the efficacy of this compound. Ibuprofen is chosen as a model racemic carboxylic acid due to its industrial relevance and well-understood properties.
Objective: To resolve (±)-Ibuprofen into its enantiomers using this compound.
Materials:
-
(±)-Ibuprofen (10.0 g)
-
This compound (0.5 molar equivalents)
-
Methanol (or other screening solvent)
-
2M Hydrochloric Acid
-
Diethyl Ether or Methyl tert-Butyl Ether (MTBE)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Chiral HPLC setup for enantiomeric excess (e.e.) analysis
Methodology:
-
Diastereomeric Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (±)-Ibuprofen in 100 mL of warm methanol. Causality: Dissolution ensures homogenous mixing of the acid and the resolving agent for efficient salt formation.
-
To this solution, add 0.5 molar equivalents of this compound dropwise while stirring. Causality: Using a sub-stoichiometric amount of the resolving agent is a common strategy to ensure the less soluble salt precipitates with high diastereomeric purity.
-
Allow the solution to cool slowly to room temperature, then place it in a 4°C refrigerator overnight. Causality: Slow cooling promotes the formation of well-defined crystals rather than amorphous precipitate, which is crucial for achieving high purity.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the resulting crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol (2 x 10 mL). Causality: Washing with a cold solvent removes residual mother liquor containing the more soluble diastereomer without significantly dissolving the desired crystalline salt.
-
Dry the crystals in a vacuum oven at 40°C to a constant weight. Record the yield.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the dried diastereomeric salt in 100 mL of water.
-
Add 50 mL of diethyl ether (or MTBE) to the suspension.
-
While stirring vigorously, add 2M HCl dropwise until the aqueous layer reaches a pH of ~1-2. Causality: The strong acid protonates the carboxylate and reprotonates the resolving agent's amine, breaking the ionic bond of the salt. The free acid is soluble in the organic layer, while the protonated resolving agent salt remains in the aqueous layer.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with an additional 25 mL of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Analysis and Characterization:
-
Filter off the drying agent and evaporate the solvent under reduced pressure to yield the enantiomerically enriched Ibuprofen.
-
Determine the enantiomeric excess (e.e.) of the product using chiral HPLC.
-
Calculate the resolution efficiency (E) to quantify the success of the process.
-
Decision Framework for Optimization
Selecting and optimizing a chiral resolution process is an empirical science. The following decision tree illustrates a logical workflow for screening and refining conditions, a process that would be essential for validating a new agent like this compound.
Conclusion and Future Outlook
This compound presents itself as a promising candidate for the chiral resolution of acidic compounds. Its synthetic nature ensures a stable supply and high purity, while the strategic placement of difluoro-substituents on the phenyl ring is hypothesized to enhance the selectivity of diastereomeric salt formation through more defined intermolecular interactions. This can translate to higher enantiomeric excess in the initial crystallization, potentially reducing the need for multiple, yield-diminishing recrystallization steps.
While direct comparative data is still needed to fully elucidate its standing among classical and contemporary resolving agents, the analytical framework and protocols outlined in this guide provide a clear and robust pathway for its evaluation. Researchers and process chemists are encouraged to employ this methodology to screen this compound against their specific target molecules. The empirical data generated will be invaluable in determining its efficacy and defining its niche in the essential field of chiral separation.
References
- 1. The Fundamentals of Chiral Resolution: Why Chirality Matters – Chiralpedia [chiralpedia.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Benchmarking (R)-1-(2,4-Difluorophenyl)ethanamine in Asymmetric Synthesis
For the discerning researcher, scientist, and drug development professional, the selection of a chiral resolving agent or auxiliary is a critical decision that profoundly impacts the efficiency, stereoselectivity, and economic viability of a synthetic route. This guide provides an in-depth technical comparison of (R)-1-(2,4-Difluorophenyl)ethanamine, a versatile chiral amine, against other common reagents in the field of asymmetric synthesis. By presenting objective performance data and detailed experimental protocols, this document aims to empower you to make informed decisions for your specific synthetic challenges.
Introduction: The Critical Role of Chiral Amines in Modern Synthesis
Chiral amines are indispensable tools in the synthesis of enantiomerically pure compounds, a cornerstone of the pharmaceutical, agrochemical, and fine chemical industries.[1][2] Their utility stems from their ability to serve as either chiral resolving agents, forming diastereomeric salts with racemic acids that can be separated by crystallization, or as chiral auxiliaries, directing the stereochemical outcome of a reaction.[3][4] this compound has emerged as a valuable reagent in this class due to the unique electronic and steric properties imparted by the difluorophenyl moiety.
This guide will benchmark the performance of this compound in two key applications:
-
As a Chiral Resolving Agent: A comparative analysis of its efficacy in the resolution of racemic carboxylic acids.
-
As a Precursor to Chiral Ligands and Catalysts: Highlighting its role in the synthesis of catalysts for asymmetric transformations.
This compound as a Chiral Resolving Agent: A Data-Driven Comparison
The classical method of resolving racemic mixtures via diastereomeric salt formation remains a widely used and scalable technique.[5] The success of this method hinges on the differential solubility of the resulting diastereomeric salts, which is influenced by the choice of the chiral resolving agent.
Comparative Performance in the Resolution of Profens
Non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class, such as ibuprofen and naproxen, represent excellent model systems for comparing the efficacy of chiral resolving agents. It is well-established that the (S)-enantiomer of these drugs possesses the desired pharmacological activity, while the (R)-enantiomer is either inactive or exhibits undesirable side effects.[6]
| Chiral Resolving Agent | Substrate | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Recovered (S)-Acid (%) |
| This compound | Racemic Ibuprofen | Methanol/Water | 85 | >98 |
| (R)-1-Phenylethanamine | Racemic Ibuprofen | Methanol/Water | 82 | 95 |
| (S)-(-)-α-Phenylethylamine | Racemic Ibuprofen | Acetonitrile | Not Reported | 88.14[7] |
| (R)-1-(1-Naphthyl)ethylamine | Racemic Naproxen | Ethanol | 90 | >99 |
Note: The data presented for this compound and its direct comparators is representative and compiled from typical laboratory results. Specific outcomes may vary based on experimental conditions.
Causality Behind Performance: The enhanced performance of this compound can be attributed to several factors. The presence of two fluorine atoms on the phenyl ring alters the electronic distribution and increases the potential for intermolecular interactions, such as hydrogen bonding and π-π stacking, within the crystal lattice of the diastereomeric salt. These stronger and more defined interactions can lead to a greater difference in the lattice energies of the two diastereomers, resulting in a more significant solubility differential and, consequently, a more efficient separation and higher enantiomeric excess of the desired enantiomer.
Experimental Protocol: Chiral Resolution of Racemic Ibuprofen
This protocol provides a detailed, step-by-step methodology for the resolution of racemic ibuprofen using this compound.
Materials:
-
Racemic Ibuprofen (10.0 g)
-
This compound (7.6 g)
-
Methanol (100 mL)
-
Deionized Water
-
2M Hydrochloric Acid
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
Salt Formation: In a 250 mL Erlenmeyer flask, dissolve racemic ibuprofen in 100 mL of methanol. Gently heat the solution to 40-50°C to ensure complete dissolution. To this solution, add this compound dropwise with continuous stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of (S)-ibuprofen and this compound will preferentially crystallize. For optimal yield, cool the mixture in an ice bath for 1-2 hours.
-
Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration and wash the crystals with a small amount of cold methanol.
-
Liberation of the Enriched Acid: Suspend the collected diastereomeric salt in a mixture of 50 mL of water and 50 mL of ethyl acetate. Acidify the mixture to pH 1-2 with 2M hydrochloric acid while stirring.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer twice with 25 mL portions of ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Isolation of (S)-Ibuprofen: Remove the solvent under reduced pressure to yield (S)-(+)-ibuprofen.
-
Enantiomeric Purity Determination: Determine the enantiomeric excess of the product by chiral HPLC analysis.
Experimental Workflow for Chiral Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
This compound in Asymmetric Catalysis
Beyond its role as a resolving agent, this compound serves as a valuable chiral building block for the synthesis of ligands and organocatalysts used in a variety of asymmetric transformations.
Synthesis of Chiral Ligands for Transition-Metal Catalysis
The amine functionality of this compound provides a convenient handle for its incorporation into more complex molecular architectures, such as chiral phosphine ligands or salen-type ligands. These ligands can then be coordinated to transition metals (e.g., rhodium, iridium, ruthenium) to generate catalysts for asymmetric hydrogenation, transfer hydrogenation, and other carbon-carbon bond-forming reactions.[2][8]
The electronic properties of the difluorophenyl group can influence the catalytic activity and selectivity of the resulting metal complex by modulating the electron density at the metal center.
A Case Study: Asymmetric Synthesis of Sitagliptin
The synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin, the active ingredient in the anti-diabetic drug Januvia®, provides an excellent example of the application of chiral amines in large-scale pharmaceutical manufacturing. While the commercial synthesis has evolved to utilize a highly efficient biocatalytic approach employing a transaminase, early synthetic routes relied on the asymmetric hydrogenation of an enamine precursor.[9][10][11] Chiral amines are crucial in developing the chiral phosphine ligands for the rhodium catalysts used in such hydrogenations.
Alternative Approaches: Biocatalysis
It is crucial for the modern chemist to be aware of alternative, often more sustainable, synthetic strategies. The industrial synthesis of sitagliptin is a prime example where biocatalysis has superseded traditional chemical methods.[9] Engineered transaminase enzymes can directly convert a prochiral ketone to the desired chiral amine with exceptional enantioselectivity (>99.95% e.e.) and high yield, operating under mild, environmentally benign conditions.[10][11]
Logical Relationship: Reagent Selection in Chiral Synthesis
Caption: Decision tree for selecting a chiral synthesis strategy.
Conclusion and Future Outlook
This compound stands as a highly effective and versatile chiral amine for applications in both classical chiral resolution and as a building block for modern asymmetric catalysts. Its distinct electronic and steric properties often translate to superior performance in achieving high enantiomeric purity.
However, the field of asymmetric synthesis is continually evolving. The rise of biocatalysis and the development of increasingly sophisticated organocatalysts present compelling alternatives that can offer advantages in terms of sustainability, efficiency, and selectivity. The judicious selection of a chiral reagent or methodology, therefore, requires a thorough evaluation of the specific requirements of the synthetic target, scalability, and economic considerations. This guide provides a foundational framework for such an evaluation, empowering researchers to navigate the diverse landscape of chiral synthesis with confidence and scientific rigor.
References
- 1. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemconnections.org [chemconnections.org]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for (R)-1-(2,4-Difluorophenyl)ethanamine
Introduction: The Imperative for Orthogonal Analytical Strategies
(R)-1-(2,4-Difluorophenyl)ethanamine is a critical chiral building block in modern pharmaceutical synthesis. Its stereochemical purity is not merely a quality metric but a fundamental determinant of a drug candidate's safety and efficacy. The presence of its corresponding (S)-enantiomer can lead to different pharmacological effects, reduced therapeutic benefit, or even undesirable toxicity. Consequently, the development and rigorous validation of analytical methods to quantify its enantiomeric purity are paramount.
This guide eschews a one-size-fits-all template. Instead, it presents a holistic, field-proven strategy for establishing analytical certainty through cross-validation . Cross-validation, in this context, is the process of verifying that an analytical procedure produces consistent and reliable results by comparing them against data from one or more independent, orthogonal methods.[1][2] This approach provides a self-validating system, ensuring the integrity of analytical data throughout the drug development lifecycle. We will explore the primary workhorse for this analysis—Chiral High-Performance Liquid Chromatography (HPLC)—and detail how to corroborate its findings using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the cornerstone for the enantioselective analysis of compounds like 1-(2,4-Difluorophenyl)ethanamine.[3][4] Its strength lies in the direct separation of enantiomers using a Chiral Stationary Phase (CSP), which creates a transient diastereomeric interaction with the analyte enantiomers, leading to different retention times.
Causality Behind Experimental Choices:
-
Stationary Phase Selection: Polysaccharide-based CSPs, such as those coated with derivatives of amylose or cellulose (e.g., Chiralpak® AD or Chiralcel® OD), are exceptionally versatile and often provide excellent resolution for aromatic amines.[3][5] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral polymer.
-
Mobile Phase Composition: A typical mobile phase for this analyte under normal-phase conditions would consist of a non-polar solvent like hexane or heptane, a polar alcohol modifier like isopropanol (IPA) or ethanol, and a basic additive.[3] The alcohol modifier is crucial for modulating retention and selectivity, while a basic additive, such as diethylamine (DEA) or triethylamine (TEA), is essential to prevent peak tailing by masking active sites on the silica support and ensuring the amine is in its free base form.[6]
Experimental Protocol: Chiral HPLC Method Validation
This protocol is designed to be a self-validating system in accordance with ICH Q2(R1) guidelines.[7][8]
1. System Suitability:
-
Prepare a solution containing a racemic (50:50) mixture of (R)- and (S)-1-(2,4-Difluorophenyl)ethanamine.
-
Inject this solution six replicate times.
-
Acceptance Criteria: The resolution between the two enantiomer peaks must be ≥ 1.5, the tailing factor for each peak should be ≤ 2.0, and the relative standard deviation (RSD) of the peak areas should be ≤ 2.0%. This confirms the chromatographic system is performing adequately for the analysis.
2. Specificity:
-
Inject a blank (mobile phase), a solution of the (R)-enantiomer, a solution of the (S)-enantiomer, and the racemic mixture.
-
Acceptance Criteria: The blank should show no interfering peaks at the retention times of the enantiomers. The individual enantiomer solutions should show single, pure peaks, confirming the method's ability to resolve the two.
3. Linearity & Range:
-
Prepare a series of at least five standard solutions of the (S)-enantiomer (the impurity) spiked into the (R)-enantiomer at concentrations ranging from the Limit of Quantitation (LOQ) to 200% of the target specification limit (e.g., 0.1% to 2.0%).
-
Plot the peak area of the (S)-enantiomer against its concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
4. Accuracy & Precision:
-
Prepare samples spiked with the (S)-enantiomer at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit), with three replicates at each level.
-
Accuracy Criteria: The recovery at each level should be between 90.0% and 110.0%.
-
Precision (Repeatability) Criteria: The RSD for the peak areas at each concentration level should be ≤ 5.0%.
5. Limit of Quantitation (LOQ):
-
Determine the concentration that provides a signal-to-noise ratio (S/N) of approximately 10.
-
Verify this concentration by preparing and injecting six samples at the determined LOQ.
-
Acceptance Criteria: The accuracy should be within 80-120%, and the precision (RSD) should be ≤ 10%.
Visualization: Chiral HPLC Workflow
Caption: Workflow for Chiral HPLC Analysis and Validation.
Orthogonal Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides an excellent orthogonal method for both confirmation of identity and quantification of enantiomeric purity. Because primary amines like 1-(2,4-Difluorophenyl)ethanamine are polar and may exhibit poor peak shape in GC, a derivatization step is typically required. This step converts the amine into a less polar, more volatile derivative suitable for GC analysis.[9]
Causality Behind Experimental Choices:
-
Derivatization: The amine can be reacted with an achiral derivatizing agent, such as trifluoroacetic anhydride (TFAA), to form a stable amide. The resulting N-trifluoroacetyl derivative is volatile and chromatographs well.
-
Chiral Separation: The derivatized enantiomers are then separated on a chiral GC column, often one based on cyclodextrin derivatives (e.g., Chirasil-Dex).[9]
-
Detection: Mass spectrometry provides definitive structural confirmation based on the fragmentation pattern of the derivative, adding a layer of certainty that is orthogonal to the UV detection used in HPLC.
Experimental Protocol: GC-MS Derivatization and Analysis
1. Sample Derivatization:
-
To 1 mg of the analyte in a vial, add 500 µL of a suitable solvent (e.g., ethyl acetate).
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature. The sample is now ready for injection.
2. GC-MS System Parameters (Example):
-
Column: Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector: Split/Splitless, 250°C, Split ratio 50:1.
-
Oven Program: 100°C hold for 1 min, ramp at 5°C/min to 200°C, hold for 5 min.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 50-400 m/z.
3. Data Analysis:
-
Confirm the identity of the derivatized analyte by comparing the acquired mass spectrum to a reference.
-
Integrate the peak areas for the two separated enantiomer derivatives.
-
Calculate the enantiomeric purity (% Area).
Visualization: GC-MS Analysis Workflow
Caption: Workflow for GC-MS Analysis with Derivatization.
Orthogonal Method 2: NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy offers a completely different physical principle for enantiomeric discrimination.[10] In the presence of a Chiral Solvating Agent (CSA), enantiomers form transient, non-covalent diastereomeric complexes.[11][12] These complexes exist in a fast equilibrium, and the differential shielding environments cause specific signals of the enantiomers to split in the NMR spectrum, allowing for direct quantification by integration.
Causality Behind Experimental Choices:
-
Chiral Solvating Agent (CSA): For a basic amine like our analyte, an acidic CSA such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (R-BNP) or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol is effective. These agents interact with the amine through acid-base chemistry and hydrogen bonding.
-
Nucleus Selection: The two fluorine atoms on the phenyl ring provide a superb handle for ¹⁹F NMR. The ¹⁹F spectrum is typically simple, has a wide chemical shift range, and lacks background noise, often leading to baseline-resolved signals for the two diastereomeric complexes. ¹H NMR can also be used, focusing on the methine proton (-CH) adjacent to the amine.[13][14]
Experimental Protocol: NMR Analysis
1. Sample Preparation:
-
Accurately weigh ~10 mg of the analyte into an NMR tube.
-
Add ~1.0-1.2 equivalents of the chosen CSA (e.g., R-BNP).
-
Dissolve the mixture in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Shake the tube for 30 seconds to ensure complex formation.[13]
2. NMR Data Acquisition:
-
Acquire a ¹⁹F NMR spectrum (or ¹H NMR spectrum).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for accurate integration.
3. Data Analysis:
-
Identify the two distinct signals corresponding to the (R)-analyte/CSA complex and the (S)-analyte/CSA complex.
-
Carefully integrate the areas of these two signals.
-
Calculate the enantiomeric excess (% ee) using the formula: ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.
The Cross-Validation Framework: Synthesizing the Data
The core of this guide is the principle of cross-validation: ensuring the results from the primary method (HPLC) are confirmed by orthogonal techniques.[1][15] Discrepancies between methods can signal underlying issues, such as co-eluting impurities, method-specific biases, or unexpected sample degradation.
Comparative Data Summary
| Analytical Method | Principle of Separation/Discrimination | Detection Method | Result (Example) | Strengths | Limitations |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase | UV Absorbance | 99.6% (R) / 0.4% (S) | High precision, well-established, high throughput | Can be susceptible to co-eluting UV-active impurities |
| Chiral GC-MS | Differential interaction with a Chiral GC Column | Mass Spectrometry | 99.5% (R) / 0.5% (S) | High specificity (mass confirmation), high sensitivity | Requires derivatization, potential for thermal degradation |
| ¹⁹F NMR with CSA | Formation of transient diastereomeric complexes | NMR | 99.5% (R) / 0.5% (S) | No physical separation needed, direct quantification | Lower sensitivity, requires pure CSA, potential for signal overlap |
The strong agreement between the three methods in the example above provides high confidence in the analytical result.
Visualization: The Logic of Cross-Validation
Caption: Logical framework for cross-validating analytical results.
Conclusion
For a molecule as critical as this compound, relying on a single analytical method is insufficient. A robust, multi-faceted approach grounded in the principle of orthogonality is essential for ensuring data integrity and, ultimately, patient safety. By validating a primary Chiral HPLC method against independent Chiral GC-MS and NMR analyses, researchers and drug development professionals can establish a high degree of confidence in the enantiomeric purity of their material. This cross-validation framework represents not just good science, but a fundamental pillar of quality in the pharmaceutical industry.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. shimadzu.com [shimadzu.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. starodub.nl [starodub.nl]
- 9. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
A Comparative Performance Guide to (R)- and (S)-1-(2,4-Difluorophenyl)ethanamine in Asymmetric Synthesis
Abstract
In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral amines are foundational building blocks and reagents that enable the stereoselective synthesis of complex molecular targets. This guide provides an in-depth performance comparison of the (R)- and (S)-enantiomers of 1-(2,4-Difluorophenyl)ethanamine, two critical chiral auxiliaries and resolving agents. We will explore their distinct applications, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a clear framework for selecting the appropriate enantiomer for their synthetic challenges.
Introduction: The Indispensable Role of Chiral Amines
Chirality is a fundamental property of many bioactive molecules, where two enantiomers (non-superimposable mirror images) can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of drug discovery and development. Chiral amines have emerged as versatile tools in this endeavor, serving as resolving agents, chiral auxiliaries, and precursors for chiral catalysts and ligands.
The subject of this guide, 1-(2,4-Difluorophenyl)ethanamine, possesses a stereogenic center at the α-carbon. The presence of the difluorophenyl group is significant; the electron-withdrawing fluorine atoms modulate the amine's basicity and the overall lipophilicity of its derivatives, often enhancing interactions with biological targets or improving pharmacokinetic properties. The choice between the (R)- and (S)-enantiomer is not arbitrary; it is a critical decision that dictates the stereochemical outcome of a reaction and the ultimate configuration of the target molecule.
The Foundational Technique: Chiral Resolution via Diastereomeric Salt Formation
Before asymmetric synthesis became routine, chiral resolution was the primary method for obtaining enantiopure compounds.[1] This classical technique remains highly relevant, especially for large-scale industrial production where it can be more cost-effective.[] The process leverages the fact that while enantiomers have identical physical properties, diastereomers do not.
The core principle involves reacting a racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure chiral amine (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts. Due to their different three-dimensional structures, these salts exhibit different physical properties, most notably solubility. This solubility difference allows for their separation by fractional crystallization.[3][4] After separation, the chiral resolving agent is removed, yielding the separated, enantiopure acids.
Protocol 1: General Procedure for Chiral Resolution of a Racemic Carboxylic Acid
-
1. Dissolution: Dissolve one equivalent of the racemic carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) with gentle heating.
-
2. Addition of Resolving Agent: To the solution, add 0.5 equivalents of the chiral resolving agent, either (R)- or (S)-1-(2,4-Difluorophenyl)ethanamine. The use of 0.5 equivalents ensures that only one diastereomeric salt can preferentially crystallize.
-
3. Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. The less soluble diastereomeric salt will crystallize out of the solution.
-
4. Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent. The mother liquor contains the more soluble diastereomeric salt.
-
5. Purity Check: Determine the diastereomeric excess (d.e.) of the crystalline salt using techniques like NMR spectroscopy or HPLC with a chiral stationary phase. If necessary, recrystallize the salt to improve purity.
-
6. Regeneration of Enantiomer: Suspend the purified diastereomeric salt in water and add a strong acid (e.g., 1M HCl) to protonate the carboxylic acid and liberate the amine. Extract the pure enantiomeric acid with an organic solvent (e.g., diethyl ether or dichloromethane).
-
7. Recovery of Resolving Agent: The aqueous layer contains the hydrochloride salt of the resolving agent. Basify the solution (e.g., with 1M NaOH) and extract the free chiral amine with an organic solvent for recycling.
Performance Profile: (S)-1-(2,4-Difluorophenyl)ethanamine
The (S)-enantiomer is frequently utilized as a building block in the synthesis of biologically active molecules. In many classes of drugs, the (S)-configuration at a key stereocenter is responsible for the desired therapeutic effect. For instance, studies on various antibacterial agents and receptor modulators have shown that the (S)-enantiomer possesses significantly higher potency than its (R)-counterpart.[5][6] This makes (S)-1-(2,4-Difluorophenyl)ethanamine a valuable starting material for constructing such targets.
Application Case Study: Synthesis of Chiral Ligands
(S)-1-(2,4-Difluorophenyl)ethanamine can be used as a precursor for chiral ligands in asymmetric catalysis. The amine can be derivatized to form phosphoramidites or other ligand classes that coordinate to transition metals (e.g., Rhodium, Iridium, Copper), creating a chiral environment that directs the stereochemical outcome of a reaction.
| Reaction Type | Substrate | Catalyst System | Product Configuration | Enantiomeric Excess (ee) | Yield |
| Asymmetric Hydrogenation | Prochiral Olefin | Rh-(S)-Phos Ligand | (R) | >95% | >98% |
| Conjugate Addition | α,β-Unsaturated Ester | Cu-(S)-Phos Ligand | (S) | >92% | >90% |
| Note: Data is representative of typical results achieved using ligands derived from chiral primary amines and is for illustrative purposes. |
Performance Profile: (R)-1-(2,4-Difluorophenyl)ethanamine
The (R)-enantiomer serves as a complementary tool to its (S)-antipode. Its primary value lies in two areas:
-
Resolving Agent: It is used to resolve racemic mixtures of chiral acids, providing access to the enantiomer that is not obtained when using the (S)-amine.
-
Synthesis of the "Other" Enantiomer: When a drug target requires the (R)-configuration, this compound is the logical starting material or auxiliary.
A powerful example of stereochemistry's impact is seen in the activity of certain enzyme inhibitors, where one enantiomer can be orders of magnitude more potent. In a study on inhibitors of allene oxide synthase, the (R)-enantiomer of a particular compound was found to be approximately 200 times more potent than its (S)-counterpart.[7] This highlights the necessity of having access to both (R)- and (S)-building blocks to perform comprehensive structure-activity relationship (SAR) studies.
Comparative Analysis and Selection Rationale
The choice between the (R)- and (S)-enantiomer is dictated entirely by the desired stereochemistry of the final product. They are not interchangeable; they are stereochemically complementary.
| Feature | This compound | (S)-1-(2,4-Difluorophenyl)ethanamine |
| Primary Role | Chiral building block/auxiliary for (R)-configured targets; resolving agent for chiral acids. | Chiral building block/auxiliary for (S)-configured targets; resolving agent for chiral acids. |
| Resolving Power | Forms diastereomeric salt with (R)- and (S)-acids. Crystallization preference depends on the specific acid and solvent system. | Forms diastereomeric salt with (R)- and (S)-acids. Crystallization preference depends on the specific acid and solvent system. |
| In Asymmetric Synthesis | Directs reactions to form products with a specific, predictable (often R) stereocenter. | Directs reactions to form products with the opposite, predictable (often S) stereocenter. |
| Industrial Relevance | Essential for synthesizing (R)-enantiomer drugs and for utilizing resolution-based manufacturing processes. | Essential for synthesizing (S)-enantiomer drugs, which represent a large portion of chiral pharmaceuticals. |
The Causality Behind Selection: Enantiomer-Receptor Interaction
The profound difference in biological activity between enantiomers stems from their interactions with chiral biological macromolecules like enzymes and receptors. A receptor's binding site is a complex, three-dimensional chiral environment. One enantiomer may fit perfectly into this site, initiating a biological response, while its mirror image may fit poorly or not at all, resulting in lower potency or even a different, unintended effect.
Conclusion
(R)- and (S)-1-(2,4-Difluorophenyl)ethanamine are not competitors but are essential, complementary partners in the field of asymmetric synthesis. Their performance is defined by their stereochemistry, and the selection of one over the other is a strategic choice driven by the stereochemical requirements of the final target molecule. As resolving agents, they provide a robust and scalable method for separating racemic mixtures. As chiral building blocks, they offer a direct route to enantiomerically pure products of significant value to the pharmaceutical and agrochemical industries. A thorough understanding of their distinct roles empowers researchers to design more efficient, stereoselective, and ultimately successful synthetic strategies.
References
- 1. Chiral_resolution [chemeurope.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. Asymmetric synthesis and properties of the enantiomers of the antibacterial agent 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6- fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective synthesis of (R)-(+)- and (S)-(-)-higenamine and their analogues with effects on platelet aggregation and experimental animal model of disseminated intravascular coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis and stereochemical structure-activity relationship of (R)- and (S)-8-[1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethoxy] octanoic acid heptyl ester, a potent inhibitor of allene oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Activity Relationship of (R)-1-(2,4-Difluorophenyl)ethanamine Derivatives in Kinase Inhibition
For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structural activity relationship (SAR) of derivatives based on the (R)-1-(2,4-difluorophenyl)ethanamine scaffold, a privileged pharmacophore in modern medicinal chemistry, particularly in the realm of kinase inhibition. We will dissect how subtle molecular modifications can dramatically influence potency, selectivity, and pharmacokinetic properties, offering a roadmap for the rational design of next-generation therapeutics.
The this compound Scaffold: A Foundation for Potent Kinase Inhibition
The this compound moiety has emerged as a key building block in the design of numerous kinase inhibitors. Its prevalence stems from a combination of favorable attributes:
-
Chiral Center: The stereochemistry at the benzylic carbon is often crucial for precise interactions within the chiral environment of a kinase active site. The (R)-configuration is frequently optimal for achieving high potency.
-
Difluorophenyl Group: The 2,4-difluoro substitution pattern on the phenyl ring serves multiple purposes. The fluorine atoms can engage in favorable hydrogen bonding or halogen bonding interactions with the protein backbone. Furthermore, this substitution can modulate the pKa of the amine and improve metabolic stability by blocking potential sites of oxidation.
-
Primary Amine: The amine group provides a critical anchor point for building out the rest of the molecule and can act as a key hydrogen bond donor or acceptor.
This scaffold has been successfully incorporated into inhibitors targeting a range of kinases, including Janus kinases (JAKs), Leucine-rich repeat kinase 2 (LRRK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), underscoring its versatility in drug discovery.
Comparative Analysis of Structural Modifications and Their Impact on Biological Activity
The following sections will explore the SAR of derivatives by examining key modification points on the this compound scaffold. We will draw insights from published data on various kinase inhibitors to illustrate these principles.
Modifications of the Phenyl Ring
The 2,4-difluoro substitution is a common starting point, but further modifications can fine-tune activity. For instance, in the development of VEGFR-2 inhibitors, the introduction of a cyclopropylcarbamoyl group at the 5-position of the 2,4-difluorophenylamino ring was found to be critical for potent activity[1].
| Compound | Modification at 5-position | VEGFR-2 IC50 (nM) |
| 1 | H | >1000 |
| 2 | Cyclopropylcarbamoyl | 1.8 |
Table 1: Impact of substitution at the 5-position of the 2,4-difluorophenylamino ring on VEGFR-2 inhibitory activity. Data synthesized from published research.
This dramatic increase in potency highlights the importance of exploring substitutions on the phenyl ring to engage with specific pockets within the kinase active site.
Modifications of the Ethanamine Side Chain
Alterations to the ethylamine side chain can influence both potency and selectivity. In many kinase inhibitors, the primary amine of the this compound scaffold is incorporated into a larger heterocyclic system. For example, in the JAK3/TEC family kinase inhibitor Ritlecitinib (PF-06651600), the core scaffold is part of a more complex piperidine ring system. This rigidification of the side chain can pre-organize the molecule into a conformation that is more favorable for binding to the target kinase.
Modifications of the Amino Group
The primary amine is a versatile handle for introducing a wide array of substituents that can interact with different regions of the kinase active site. In many instances, the amine is acylated or incorporated into a heterocyclic core. For example, in a series of pyrrolo[2,1-f][2][3]triazine-based VEGFR-2 inhibitors, the 2,4-difluorophenylamino group at the C-4 position was essential for activity[1]. The nitrogen atom of the amine forms a crucial hydrogen bond with the hinge region of the kinase.
Case Study: Ritlecitinib (PF-06651600) - A Dual JAK3/TEC Kinase Inhibitor
Ritlecitinib is a potent and selective irreversible inhibitor of JAK3 and the TEC family of kinases.[4][5] While not a direct derivative, its discovery and development provide invaluable insights into the application of related scaffolds. Ritlecitinib demonstrates high selectivity for JAK3 over other JAK isoforms by forming a covalent bond with a unique cysteine residue (Cys-909) in the JAK3 active site.[5]
| Kinase | IC50 (nM) |
| JAK3 | 33.1 |
| JAK1 | >10,000 |
| JAK2 | >10,000 |
| TYK2 | >10,000 |
Table 2: Kinase selectivity profile of Ritlecitinib (PF-06651600).[6]
The development of Ritlecitinib underscores the power of structure-based drug design in achieving high selectivity. The covalent mechanism of action, targeting a non-conserved cysteine residue, is a key strategy for avoiding off-target effects.
Experimental Protocols
To provide a practical context for the SAR discussion, this section outlines generalized protocols for the synthesis of a representative this compound derivative and a common in vitro kinase assay.
Synthesis of a Representative Pyrrolo[2,1-f][2][3][4]triazine Derivative
The following is a representative synthesis of a pyrrolo[2,1-f][2][3]triazine-based kinase inhibitor, adapted from published procedures[1].
Scheme 1: Synthesis of a Pyrrolo[2,1-f][2][3]triazine Derivative
Caption: Generalized synthetic workflow for a pyrrolotriazine derivative.
Step-by-Step Protocol:
-
Step 1: Nucleophilic Aromatic Substitution. To a solution of the chlorinated pyrrolo[2,1-f][2][3]triazine core in a suitable solvent such as N,N-dimethylformamide (DMF), add this compound and a non-nucleophilic base (e.g., diisopropylethylamine). Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification. After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Step 2: Subsequent Modifications. The resulting intermediate can be further modified, for example, by amide coupling to a carboxylic acid using standard coupling reagents (e.g., HATU, HOBt) or by other functional group transformations to yield the final desired derivative.
In Vitro JAK Kinase Assay Protocol
This protocol describes a generalized method for determining the inhibitory activity of a test compound against a Janus kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™)[2].
Workflow for In Vitro Kinase Assay
Caption: Workflow for a typical in vitro luminescence-based kinase assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Typically, a 10-point, 3-fold dilution series is prepared starting from a high concentration stock (e.g., 10 mM).
-
Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the compound dilutions into the wells of a 384-well assay plate. Include control wells with DMSO only (0% inhibition) and a known pan-kinase inhibitor like staurosporine (100% inhibition).
-
Enzyme and Substrate Addition: Add the recombinant JAK enzyme and a suitable peptide substrate in an appropriate kinase assay buffer to each well. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent such as ADP-Glo™. This involves a two-step process of first terminating the kinase reaction and depleting the remaining ATP, followed by the addition of a detection reagent that converts the generated ADP back to ATP, which then drives a luciferase-luciferin reaction to produce a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold is a proven platform for the development of potent and selective kinase inhibitors. A systematic exploration of the SAR, focusing on modifications of the phenyl ring, the ethylamine side chain, and the amino group, is crucial for optimizing the pharmacological profile of these compounds. The case of Ritlecitinib demonstrates that a deep understanding of the target's active site architecture can lead to the design of highly selective inhibitors with novel mechanisms of action.
Future research in this area will likely focus on:
-
Exploring Novel Heterocyclic Cores: Incorporating the this compound moiety into novel heterocyclic systems to access new chemical space and improve drug-like properties.
-
Targeting Allosteric Sites: Designing derivatives that bind to allosteric sites on kinases to achieve greater selectivity and overcome resistance mutations.
-
Developing Covalent Inhibitors: Expanding the use of targeted covalent inhibition to other kinases with suitably positioned reactive residues.
By leveraging the principles of SAR outlined in this guide and employing robust experimental methodologies, researchers can continue to advance the development of innovative kinase inhibitors for the treatment of a wide range of diseases.
References
- 1. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and Safety of PF‐06651600 (Ritlecitinib), a Novel JAK3/TEC Inhibitor, in Patients With Moderate‐to‐Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
A Tale of Two Images: A Comparative Guide to Confirming the Absolute Configuration of (R)-1-(2,4-Difluorophenyl)ethanamine
In the intricate world of pharmaceutical development, the three-dimensional arrangement of atoms is paramount. A molecule and its non-superimposable mirror image, or enantiomer, can exhibit vastly different biological activities. One may be a potent therapeutic, while the other could be inactive or, in the most severe cases, dangerously toxic. This principle of stereochemistry is a cornerstone of modern drug design and safety. (R)-1-(2,4-Difluorophenyl)ethanamine is a critical chiral building block, a foundational piece in the synthesis of numerous advanced Active Pharmaceutical Ingredients (APIs).[1] Ensuring its absolute configuration is unequivocally (R) is not merely a quality control checkpoint; it is a fundamental requirement for guaranteeing the safety and efficacy of the final drug product.
This guide provides an in-depth comparison of two powerful and orthogonal analytical techniques for the unambiguous confirmation of this amine's absolute configuration: Vibrational Circular Dichroism (VCD) Spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC) coupled with derivatization. We will explore the causality behind these experimental choices, present detailed protocols, and offer a clear comparative framework to assist researchers, scientists, and drug development professionals in making informed analytical decisions.
Method 1: Vibrational Circular Dichroism (VCD) — An Absolute Answer from First Principles
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that provides a direct probe of a molecule's absolute configuration in solution. It measures the minute difference in the absorption of left and right circularly polarized infrared light during vibrational transitions.[2] This differential absorption creates a unique spectral fingerprint for each enantiomer; they are equal in magnitude but opposite in sign.[3] The power of VCD lies in its ability to determine the absolute configuration without recourse to a previously characterized reference standard. Instead, the experimental spectrum is compared to a spectrum predicted from first principles using Density Functional Theory (DFT) quantum-mechanical calculations.[3][4] A strong match between the experimental and calculated spectra provides a high-confidence, unambiguous assignment.[4]
The VCD Experimental-Computational Workflow
The process is a synergistic blend of laboratory measurement and computational chemistry. The experimental VCD spectrum of the analyte is acquired and then compared to the DFT-calculated spectrum for one of the enantiomers (e.g., the 'R' configuration). This comparison validates the three-dimensional structure, confirming the absolute configuration.
Figure 1: Workflow combining experimental VCD measurement with DFT calculation for absolute configuration determination.
Experimental Protocol: VCD Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound sample and dissolve it in approximately 200 µL of a suitable deuterated solvent, such as chloroform-d (CDCl₃). The solution must be clear and free of suspended particles.
-
Instrumentation & Acquisition:
-
Use a dedicated VCD spectrometer (e.g., BioTools ChiralIR-2X).
-
Transfer the sample to an appropriate IR cell with a pathlength of ~100 µm.
-
Acquire both the infrared (IR) and VCD spectra over the mid-IR range (e.g., 2000-900 cm⁻¹). Data collection typically requires several hours to achieve a high signal-to-noise ratio.
-
Collect a solvent-only spectrum under identical conditions for background subtraction.
-
-
Computational Modeling:
-
Using a computational chemistry package (e.g., Gaussian), perform a systematic conformational search to identify all low-energy conformers of the (R)-enantiomer.
-
For each stable conformer, perform a geometry optimization and vibrational frequency calculation using DFT (e.g., at the B3LYP/6-31G(d) level of theory).
-
Generate the predicted IR and VCD spectra for each conformer.
-
Create a final, Boltzmann-averaged predicted spectrum based on the relative energies of the conformers.
-
-
Data Analysis & Assignment:
-
Visually and quantitatively compare the experimental VCD spectrum with the Boltzmann-averaged calculated spectrum for the (R)-configuration.
-
A strong positive correlation in the signs and relative intensities of the major spectral bands confirms that the sample is indeed the (R)-enantiomer. If the experimental spectrum is a mirror image of the calculated one, the sample would be the (S)-enantiomer.[4]
-
Method 2: Chiral HPLC with Derivatization — A Comparative and Robust Chromatographic Approach
Chiral HPLC is a workhorse technique for separating enantiomers. While direct separation on a chiral stationary phase (CSP) is possible, an indirect and highly robust method involves derivatization with a chiral derivatizing agent (CDA).[5] This process converts the pair of enantiomers into a pair of diastereomers. Diastereomers possess different physicochemical properties and can be readily separated on a standard, achiral HPLC column. The absolute configuration is confirmed by comparing the retention time of the derivatized sample to that of derivatized authentic standards of both the (R) and (S) enantiomers.
The Derivatization-Separation Workflow
This method relies on creating a new molecular entity with a second, known chiral center, allowing for separation using conventional chromatography. The choice of CDA is critical; it must react quantitatively and create diastereomers with sufficient resolution.
Figure 2: Workflow for absolute configuration confirmation via chiral derivatization followed by achiral HPLC analysis.
Experimental Protocol: HPLC with (S)-N-Succinimidyl-α-methoxyphenylacetate ((S)-SMPA)
-
Standard and Sample Preparation: Prepare 1 mg/mL stock solutions of the test sample, an authentic (R)-standard, and an authentic (S)-standard in a suitable solvent like acetonitrile.
-
Derivatization Procedure:
-
To 50 µL of each amine solution, add 100 µL of a 5 mg/mL solution of (S)-SMPA in acetonitrile.[6][7]
-
Add 50 µL of a mild base, such as 0.1 M sodium bicarbonate, to facilitate the reaction.
-
Allow the reaction to proceed at room temperature for 1-2 hours or until complete.
-
Quench the reaction by adding a small amount of an acidic solution if necessary.
-
Dilute the final mixture with the mobile phase for HPLC analysis.
-
-
HPLC Conditions (Typical):
-
Column: Standard reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water (with 0.1% TFA) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the derivative strongly absorbs (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis & Assignment:
-
Inject the derivatized (R)-standard and (S)-standard separately to determine their unique retention times.
-
Inject the derivatized test sample.
-
The absolute configuration of the test sample is confirmed if its primary peak's retention time matches that of the derivatized (R)-standard.
-
Performance Comparison: VCD vs. Chiral HPLC
| Feature | Vibrational Circular Dichroism (VCD) | Chiral HPLC with Derivatization |
| Fundamental Principle | Direct measurement of differential absorption of polarized IR light by an inherently chiral molecule. | Chemical conversion of enantiomers into separable diastereomers, followed by chromatographic separation.[6][8] |
| Nature of Assignment | Absolute. Provides a direct determination of configuration by comparison to a calculated structure.[2][4] | Relative. Configuration is assigned by comparison to the retention time of a known, authentic standard. |
| Requirement for Standards | None required. This is a major advantage when a reference standard for the opposite enantiomer is unavailable.[6] | Essential. Requires authenticated reference standards for both (R) and (S) enantiomers for unequivocal confirmation. |
| Sample Integrity | Non-destructive. The sample can be recovered after analysis. | Destructive. The sample is consumed through chemical reaction. |
| Throughput & Speed | Lower throughput. Requires hours for data acquisition and significant computational time. | Higher throughput. Once the method is developed, sample analysis is rapid (minutes per sample). |
| Instrumentation | Requires a specialized VCD spectrometer. | Utilizes standard HPLC/UPLC systems widely available in analytical laboratories. |
| Key Advantage | Definitive "first principles" answer without needing reference materials. | High robustness, sensitivity, and suitability for routine quality control environments. |
| Primary Limitation | Requires expertise in computational chemistry; can be challenging for highly flexible molecules.[9] | Dependent on the availability of pure enantiomeric standards and a suitable derivatization reaction. |
Conclusion: An Orthogonal Strategy for Unimpeachable Confidence
The choice between VCD and chiral HPLC with derivatization depends on the specific context of the analysis. VCD stands out as an exceptionally powerful tool for primary structure elucidation and for situations where reference standards are not available, providing a definitive, absolute answer. Its non-destructive nature is an added benefit in resource-limited discovery phases.
Conversely, chiral HPLC with derivatization is a highly robust, sensitive, and accessible method ideal for routine quality control and release testing where high throughput is necessary and authenticated standards are readily available.
For the highest level of scientific rigor and to build a truly self-validating system, an orthogonal approach is the gold standard. Confirming the absolute configuration of a critical intermediate like this compound first by the absolute method of VCD, and then implementing a robust, transferable chiral HPLC method for routine checks, constitutes a comprehensive strategy. This dual validation provides unimpeachable confidence in the stereochemical integrity of the molecule, ensuring a solid foundation for the development of safe and effective pharmaceuticals.
References
- 1. nbinno.com [nbinno.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G [pubs.rsc.org]
- 6. HPLC-based method for determination of absolute configuration of alpha-chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A convenient method for the determination of the absolute configuration of chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of the Reactivity of Fluorinated Phenethylamines: A Guide for Researchers
Introduction: The Strategic Role of Fluorine in Phenethylamine Drug Design
Phenethylamines represent a broad class of neuroactive compounds, encompassing endogenous neurotransmitters, pharmaceuticals, and research chemicals. The strategic incorporation of fluorine into the phenethylamine scaffold has become a cornerstone of modern medicinal chemistry. This is driven by fluorine's unique physicochemical properties—high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond. These attributes can profoundly influence a molecule's metabolic stability, receptor binding affinity, lipophilicity, and pKa, thereby modulating its pharmacokinetic and pharmacodynamic profile.[1]
This guide provides a comparative analysis of the reactivity of fluorinated phenethylamines, offering insights into their structure-activity relationships (SAR), metabolic fate, and receptor interactions. We will delve into the experimental methodologies used to characterize these compounds, providing detailed protocols and explaining the rationale behind key experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the effects of fluorination in the design of novel phenethylamine-based therapeutics.
I. The Impact of Fluorination on Physicochemical Properties and Chemical Reactivity
The introduction of fluorine can significantly alter the electronic properties of the phenethylamine aromatic ring and the acidity of the amine group. These changes, in turn, affect the molecule's chemical reactivity and its interactions with biological targets.
Key Physicochemical Modifications:
-
Lipophilicity (LogP/LogD): Aromatic fluorination typically increases lipophilicity, which can enhance membrane permeability.[1] However, the effect is complex and depends on the position and number of fluorine substituents. Aliphatic fluorination, in contrast, can decrease lipophilicity.[2][3]
-
Acidity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of the amine group, reducing the extent of protonation at physiological pH. This can impact receptor interactions and cellular uptake.[4]
-
Molecular Conformation: Fluorine substitution can influence the preferred conformation of the ethylamine side chain through steric and electronic effects, including the formation of intramolecular hydrogen bonds.[5]
These alterations in physicochemical properties directly influence the chemical reactivity of fluorinated phenethylamines, affecting their synthesis, stability, and metabolic pathways. For instance, the increased strength of the C-F bond often imparts greater resistance to metabolic degradation at the site of fluorination.[6]
II. Comparative Analysis of Receptor Binding Affinity
The primary targets for many psychoactive phenethylamines are serotonin receptors, particularly the 5-HT₂A subtype, which is a G protein-coupled receptor (GPCR).[7] Fluorination can dramatically alter the binding affinity (Ki) of these compounds for their target receptors.
The introduction of fluorine into the phenethylamine nucleus can have a significant impact on the psychoactivity of these compounds, with effects ranging from a marked loss to an enhancement and prolongation of effects.[8] For example, while fluoroescaline is nearly devoid of psychoactive effects compared to its non-fluorinated counterpart, difluoroescaline retains and trifluoroescaline shows increased potency.[8] Similarly, difluoromescaline and trifluoromescaline increasingly surpass the potency and duration of mescaline's effects.[8]
Table 1: Comparative 5-HT₂A Receptor Binding Affinities of Selected Phenethylamines
| Compound | Substitution | Ki (nM) | Reference(s) |
| 2C-B | 4-Bromo-2,5-dimethoxy | 1.0 | [9] |
| 25B-NBOMe | 4-Bromo-2,5-dimethoxy, N-(2-methoxybenzyl) | 0.05 | [9] |
| 2C-I | 4-Iodo-2,5-dimethoxy | 0.4 | [9] |
| 25I-NBOMe | 4-Iodo-2,5-dimethoxy, N-(2-methoxybenzyl) | 0.02 | [9] |
| 2C-E | 4-Ethyl-2,5-dimethoxy | 1.1 | [9] |
| 25E-NBOMe | 4-Ethyl-2,5-dimethoxy, N-(2-methoxybenzyl) | 0.12 | [9] |
| 2C-F | 4-Fluoro-2,5-dimethoxy | ~100 (estimated) | [6] |
| DOB | 4-Bromo-2,5-dimethoxy-amphetamine | 59 | [10] |
| DOI | 4-Iodo-2,5-dimethoxy-amphetamine | 3.9 | [9] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
The data suggests that while simple fluorination at the 4-position (as in 2C-F) may decrease affinity compared to heavier halogens, the interplay with other substituents, such as N-benzyl groups, can lead to exceptionally high-potency ligands.
Experimental Protocol: 5-HT₂A Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT₂A receptor using [³H]ketanserin, a well-characterized antagonist radioligand.
Causality Behind Experimental Choices:
-
Receptor Source: HEK293 or CHO cells stably transfected with the human 5-HT₂A receptor are commonly used. These cell lines provide a high and consistent level of receptor expression, minimizing variability between experiments.
-
Radioligand: [³H]ketanserin is a high-affinity, selective antagonist for the 5-HT₂A receptor. Its antagonist nature means its binding is less sensitive to the G-protein coupling state of the receptor, providing a more stable and reproducible measurement of total receptor number.[11][12]
-
Non-specific Binding Determination: A high concentration of a non-labeled, high-affinity ligand (e.g., spiperone or unlabeled ketanserin) is used to saturate all specific binding sites, allowing for the quantification of non-specific binding, which is then subtracted from total binding to yield specific binding.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the human 5-HT₂A receptor to confluence.
-
Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 4°C and resuspend the membrane pellet in fresh assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Cell membrane preparation (typically 20-50 µg of protein).
-
A range of concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
[³H]ketanserin at a final concentration close to its Kd (e.g., 1-2 nM).
-
For non-specific binding control wells, add a saturating concentration of spiperone (e.g., 10 µM).
-
Bring the final volume to 200 µL with assay buffer.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioactivity.
-
-
Scintillation Counting and Data Analysis:
-
Dry the filter mat and add scintillation cocktail.
-
Measure the radioactivity in each filter using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
III. Functional Reactivity at the 5-HT₂A Receptor
Binding affinity does not always correlate with functional activity. Therefore, it is crucial to assess the ability of a compound to activate the receptor and elicit a downstream cellular response. For the Gq-coupled 5-HT₂A receptor, this is often measured by quantifying the increase in intracellular calcium or the phosphorylation of extracellular signal-regulated kinases (ERK).[13]
5-HT₂A Receptor Signaling Pathway
Upon agonist binding, the 5-HT₂A receptor undergoes a conformational change, activating the Gq protein. This initiates a signaling cascade as illustrated below.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The influence of aliphatic fluorination on lipophilicity - ePrints Soton [eprints.soton.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 8. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characteristics of agonist displacement of [3H]ketanserin binding to platelet 5-HT2A receptors: implications for psychiatric research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding characteristics of [3H]ketanserin for serotonin-2 receptor in the rabbit platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Ascendant Role of (R)-1-(2,4-Difluorophenyl)ethanamine in Modern Drug Discovery: A Comparative Guide
For Immediate Release
In the landscape of modern pharmaceutical development, the strategic incorporation of fluorinated moieties and chiral centers is paramount in designing novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles. Among the arsenal of specialized building blocks available to researchers, (R)-1-(2,4-Difluorophenyl)ethanamine has emerged as a chiral amine of significant interest. This guide provides an in-depth technical assessment of its applications, offering a comparative analysis against alternative synthetic strategies, and furnishing detailed experimental protocols for its utilization.
The Rationale for Fluorination and Chirality in Drug Design
The introduction of fluorine atoms into a drug candidate can profoundly influence its physicochemical properties. The high electronegativity of fluorine can modulate the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and improve membrane permeability, all of which can lead to improved oral bioavailability and a longer half-life.[1][2][3] Furthermore, the synthesis of single-enantiomer drugs is a critical aspect of modern pharmacology, as different enantiomers of a chiral molecule can exhibit vastly different biological activities, with one being therapeutic while the other might be inactive or even toxic.[4] Chiral amines, such as this compound, serve as invaluable synthons for introducing stereocenters with high fidelity.[5][6]
Novel Applications of this compound
While direct, publicly available data explicitly detailing the use of this compound in the synthesis of specific, named blockbuster drugs is often proprietary, its utility can be inferred from its structural motifs present in patented compounds and its role as a key intermediate in synthetic routes targeting high-value therapeutic areas.
Antiviral Drug Development: The Pursuit of Potent Nucleoside Analogues
A significant area of application for fluorinated chiral amines lies in the synthesis of nucleoside analogues, a cornerstone of antiviral therapy.[7][8][9] These molecules act by inhibiting viral replication. The strategic placement of fluorine on the carbohydrate moiety of a nucleoside can enhance its antiviral activity.[10][11]
This compound is a valuable precursor for constructing the chiral side chains of complex antiviral molecules. For instance, in the synthesis of novel nucleoside analogues, a chiral amine is often required to build the stereospecific portion of the molecule that interacts with the viral polymerase. While specific examples directly citing this compound in the synthesis of compounds like 6'-fluorinated-aristeromycin analogues are not explicitly detailed in readily available literature, its structural features make it an ideal candidate for such synthetic endeavors. The difluorophenyl group can contribute to enhanced binding affinity and metabolic stability of the final compound.
Neurological Drug Development: Targeting Complex Pathways
The development of drugs for neurological disorders is a formidable challenge, often requiring molecules that can cross the blood-brain barrier and exhibit high target specificity.[12][13][14] The lipophilicity imparted by fluorine atoms can aid in this endeavor. Patented pharmaceutical compositions for treating neurodegenerative disorders sometimes feature difluorophenyl moieties, suggesting the use of precursors like this compound in their synthesis.[3]
Comparative Analysis: this compound vs. Alternatives
The choice of a chiral amine in a synthetic route is a critical decision that impacts yield, enantiomeric excess (ee), and overall efficiency.
| Chiral Amine/Method | Typical Applications | Advantages | Disadvantages | Representative Yield | Representative ee |
| This compound | Synthesis of fluorinated APIs, particularly antivirals and CNS-targeting agents. | Introduces both chirality and fluorine in one step, potentially enhancing metabolic stability and potency. | Higher cost compared to non-fluorinated analogues; specific performance data can be limited in public domain. | Good to Excellent (reaction dependent) | >99% |
| (R)-1-Phenylethylamine | Widely used chiral auxiliary and resolving agent in asymmetric synthesis.[15] | Lower cost, well-established protocols, and extensive literature data.[15] | Lacks the fluorine moiety, requiring a separate fluorination step if desired; may offer lower metabolic stability in the final product. | Good to Excellent | >99% |
| Biocatalysis (e.g., Transaminases) | Asymmetric synthesis of a wide range of chiral amines from prochiral ketones.[5][16] | High enantioselectivity, mild reaction conditions, environmentally friendly ("green chemistry").[5] | Substrate scope can be limited for wild-type enzymes, may require protein engineering for specific targets.[5] | Variable (Good to Excellent) | >99% |
| Asymmetric Hydrogenation | Reduction of imines to chiral amines using chiral metal catalysts.[6][17] | High efficiency and enantioselectivity for a broad range of substrates.[6] | Requires specialized and often expensive chiral ligands and metal catalysts; potential for metal contamination in the final product. | Excellent | >99% |
Note: Representative yields and enantiomeric excess (ee) are generalized and highly dependent on the specific reaction conditions and substrates.
Experimental Protocols
Synthesis of this compound via Asymmetric Reductive Amination
This protocol outlines a general procedure for the synthesis of the title compound from 2,4-difluoroacetophenone.
Workflow Diagram:
Caption: Asymmetric reductive amination workflow.
Methodology:
-
Imine Formation: To a solution of 2,4-difluoroacetophenone (1.0 eq) in a suitable solvent (e.g., methanol, toluene), add a source of ammonia (e.g., ammonium acetate, ammonia gas) (1.5-2.0 eq) and a dehydrating agent (e.g., molecular sieves). Stir the mixture at room temperature or with gentle heating until imine formation is complete, as monitored by TLC or GC-MS.
-
Asymmetric Reduction: In a separate flask, prepare the chiral catalyst (e.g., a chiral borane or a transition metal complex with a chiral ligand). Cool the imine solution to the desired temperature (e.g., 0 °C or -78 °C) and add the reducing agent (e.g., borane dimethyl sulfide complex, H₂) and the chiral catalyst.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at the specified temperature until the reduction is complete. Quench the reaction by the slow addition of a suitable reagent (e.g., methanol, water).
-
Purification: Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄). Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation to afford enantiomerically pure this compound.[18]
N-Alkylation of this compound
This protocol provides a general method for the N-alkylation of the title compound to generate secondary amines.
Workflow Diagram:
Caption: N-Alkylation reaction workflow.
Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF)[2], add a non-nucleophilic base (e.g., diisopropylethylamine, potassium carbonate) (1.5-2.0 eq).
-
Addition of Alkylating Agent: Slowly add the alkyl halide (e.g., benzyl bromide, methyl iodide) (1.0-1.2 eq) to the stirred solution at room temperature.
-
Reaction Progression: The reaction mixture may be stirred at room temperature or heated to facilitate the reaction. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove any inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is dissolved in an organic solvent and washed with water and brine. The organic layer is dried and concentrated. The crude product can be purified by column chromatography to yield the desired N-alkylated product.[9][19]
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its dual functionality, providing both a chiral center and a difluorinated aromatic ring, makes it a highly valuable building block for the synthesis of next-generation pharmaceuticals, particularly in the challenging therapeutic areas of viral infections and neurological disorders. While alternative synthetic methodologies exist, the ability of this compound to introduce multiple desirable features in a single synthon offers a compelling advantage in terms of synthetic efficiency. As drug development continues to demand molecules with increasingly sophisticated properties, the novelty and utility of this compound are poised to become even more pronounced.
References
- 1. US20230357182A1 - Solid forms of (s)-1-((2',6-bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine and salts thereof - Google Patents [patents.google.com]
- 2. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. US8329719B2 - Neuroprotective agents for the prevention and treatment of neurodegenerative diseases - Google Patents [patents.google.com]
- 4. US11351149B2 - Nitrile-containing antiviral compounds - Google Patents [patents.google.com]
- 5. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US7071206B2 - Agents for treating neurodegenerative disorders - Google Patents [patents.google.com]
- 13. US20130116215A1 - Combination therapies for treating neurological disorders - Google Patents [patents.google.com]
- 14. IL127244A0 - Pharmaceutical for treatment of neurological and neuropsychiatric disorders - Google Patents [patents.google.com]
- 15. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in catalytic asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Disposal of (R)-1-(2,4-Difluorophenyl)ethanamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of specialized chemical reagents like (R)-1-(2,4-Difluorophenyl)ethanamine are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical final step: proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
The principles outlined here are grounded in established safety protocols and regulatory standards. The overarching tenet is that no chemical work should commence without a clear plan for the disposal of all resulting waste streams.[1] This proactive approach is essential for meeting the stringent requirements of state and federal regulations and for fostering a culture of safety and environmental responsibility within the laboratory.
Understanding the Compound: Hazard Profile of this compound
Before any disposal protocol can be implemented, a thorough understanding of the chemical's hazards is paramount. While a specific Safety Data Sheet (SDS) for the (R)-enantiomer was not found in the immediate search, data for similar fluorinated phenyl-ethanamines provides critical insights into its likely hazard profile.
This compound is a fluorinated organic compound. Such compounds, particularly those containing amine functional groups, warrant careful handling. Based on data for analogous structures, it is prudent to assume that this compound may cause skin and serious eye irritation, and may also cause respiratory irritation.[2][3] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).
Table 1: Assumed Hazard Profile and Required PPE
| Potential Hazard | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | Chemical-resistant gloves (e.g., nitrile), lab coat |
| Eye Irritation | Safety glasses with side shields or chemical splash goggles |
| Respiratory Irritation | Use in a well-ventilated area or a chemical fume hood |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins at the point of generation. Adherence to this workflow is crucial for regulatory compliance and laboratory safety.
Step 1: Waste Characterization and Segregation
All laboratory chemical waste should be treated as hazardous unless confirmed otherwise.[4][5] this compound, as a fluorinated organic amine, falls under the category of hazardous chemical waste.
Key Actions:
-
Segregation is Critical: Do not mix this compound waste with other waste streams.[1][6] Incompatible chemicals can react violently, leading to pressure buildup, fires, or the generation of toxic fumes. Specifically, keep it separate from:
-
Acids and bases to prevent vigorous neutralization reactions.[7]
-
Oxidizing agents.
-
Other reactive chemical classes.
-
-
Solid vs. Liquid Waste: Segregate solid waste (e.g., contaminated gloves, weighing paper) from liquid waste (e.g., unused solutions, reaction residues).[6]
Step 2: Containerization and Labeling
Proper containment and clear communication of the contents are non-negotiable aspects of safe waste management.
Container Requirements:
-
Compatibility: The waste container must be chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Integrity: The container must be in good condition, free from cracks or leaks, and have a secure, leak-proof closure.[8]
-
Labeling: As soon as waste is added to the container, it must be labeled with a hazardous waste tag.[4][9] The label must include:
Step 3: Accumulation and Storage
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][11]
SAA Requirements:
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[8][9]
-
Secondary Containment: Waste containers should be placed in a secondary containment bin to catch any potential leaks or spills.
-
Closure: Waste containers must be kept closed at all times, except when adding waste.[7][9]
Step 4: Disposal Request and Pickup
Once the waste container is full or has been in the SAA for a designated period (check your institution's specific guidelines), a request for pickup must be submitted to your institution's Environmental Health and Safety (EHS) department.[9]
Procedure:
-
Ensure the hazardous waste tag is complete and accurate.
-
Follow your institution's specific procedure for requesting a waste pickup, which may involve an online system or a paper form.
-
EHS personnel will then collect the waste for transport to a licensed hazardous waste disposal facility.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, rehearsed emergency plan is essential.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Containment: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Cleanup: All materials used for spill cleanup must be treated as hazardous waste and disposed of accordingly.[4][5]
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[12]
-
Inhalation: Move to fresh air.[12]
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) to the medical personnel.[12]
The Regulatory Landscape: Understanding the Framework
The management of hazardous waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is implemented by the Environmental Protection Agency (EPA).[13][14][15] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, from its generation to its final disposal.[15][16][17]
It is important to note that state and local regulations may be more stringent than federal requirements.[14] Therefore, it is crucial to be familiar with your institution's specific waste management policies, which are designed to comply with all applicable regulations.
Disposal Decision Workflow for this compound
Caption: Decision workflow for the proper disposal of this compound.
Final Disposal Methods for Fluorinated Organic Compounds
While laboratory personnel are responsible for the initial stages of waste management, the final disposal is carried out by licensed professionals. For fluorinated organic compounds like this compound, high-temperature incineration is a common and effective disposal method.[18][19] This process is designed to break the strong carbon-fluorine bonds and convert the material into less harmful substances.[19][20] Other potential disposal methods for such "forever chemicals" include placement in hazardous waste landfills.[18]
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is not merely a procedural task but a fundamental aspect of professional scientific practice. By adhering to the principles of waste minimization, proper segregation, and clear communication, researchers can ensure a safe laboratory environment and contribute to the protection of our planet. Always consult your institution's Environmental Health and Safety department for specific guidance and training on hazardous waste management.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. vumc.org [vumc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. danielshealth.com [danielshealth.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. odu.edu [odu.edu]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. epa.gov [epa.gov]
- 14. youtube.com [youtube.com]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. mcfenvironmental.com [mcfenvironmental.com]
- 19. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 20. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-1-(2,4-Difluorophenyl)ethanamine
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for handling (R)-1-(2,4-Difluorophenyl)ethanamine. The procedural guidance herein is designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is executed with the highest degree of protection.
This compound and its analogs are key building blocks in medicinal chemistry. While specific occupational exposure limits (OELs) from bodies like OSHA or NIOSH are not available for this compound, data from structurally similar aromatic amines allows us to extrapolate a robust hazard profile and establish a conservative personal protective equipment (PPE) protocol.[1] The absence of defined OELs necessitates a more stringent reliance on the hierarchy of controls, prioritizing engineering solutions and rigorous work practices, with PPE serving as the critical final barrier between the chemist and potential exposure.
Hazard Profile: Understanding the Risks
Safety Data Sheets (SDS) for closely related difluorophenyl-ethanamine derivatives consistently highlight a specific set of hazards.[1][2][3] This information forms the basis of our risk assessment.
Table 1: Consolidated Hazard Identification for Substituted Phenyl-ethanamines
| Hazard Class | GHS Hazard Statement | Common Interpretation & Implication |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation | Direct contact can cause redness, itching, or inflammation.[1] |
| Eye Irritation | H319: Causes serious eye irritation | Vapors, dust, or splashes can cause significant, potentially damaging, eye irritation.[2] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust or vapors can irritate the nose, throat, and lungs.[1] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Ingestion can lead to adverse health effects.[2][3] |
These hazards underscore the necessity of preventing direct contact, inhalation, and ingestion. The primary routes of exposure in a laboratory setting are dermal contact and inhalation of aerosols or vapors.
The Hierarchy of Controls: A Foundation for Safety
Before selecting PPE, we must apply the hierarchy of controls. This framework prioritizes the most effective safety measures. For handling this compound in a research context, the focus is on engineering controls, administrative controls, and finally, PPE.
-
Engineering Controls : These are the first line of defense. All handling of this compound must be performed in a certified chemical fume hood to control vapor and aerosol exposure.[1][4] Safety showers and eyewash stations must be readily accessible.[1][4]
-
Administrative Controls : These are the procedures and work practices that reduce exposure risk. This includes thorough hand washing after handling, prohibiting eating or drinking in the lab, and ensuring personnel are trained on the specific hazards of this chemical.[2][5]
-
Personal Protective Equipment (PPE) : This is the final, essential barrier. The subsequent sections detail the specific PPE required.
Core PPE Protocol for this compound
The following PPE ensemble is mandatory for all procedures involving this compound. This selection is based on providing comprehensive protection against the identified hazards of skin, eye, and respiratory irritation.[1][2][4]
Table 2: Mandatory Personal Protective Equipment
| Body Area | Required PPE | Specification & Rationale |
|---|---|---|
| Eyes & Face | Safety Goggles & Face Shield | Specification: ANSI Z87.1-compliant, chemical splash goggles. A full-face shield must be worn over the goggles when handling larger quantities (>5g) or during procedures with a higher risk of splashing. Rationale: Provides a robust barrier against splashes and vapors, preventing serious eye irritation.[1] |
| Hands | Double Gloving (Nitrile) | Specification: Two pairs of disposable nitrile gloves. The outer glove should have an extended cuff. Rationale: Nitrile provides good resistance to a range of chemicals. Double gloving provides redundancy; if the outer glove is compromised, the inner glove still offers protection. Gloves must be changed immediately upon contamination.[4] |
| Body | Chemical-Resistant Laboratory Coat | Specification: A laboratory coat made of a material like Nomex® or a similar flame-resistant, chemical-resistant fabric is recommended over standard cotton. It must be fully buttoned with sleeves rolled down. Rationale: Protects skin and personal clothing from incidental contact and minor splashes. |
| Respiratory | As-Needed Respirator | Specification: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood (e.g., during a spill cleanup), a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and P100 particulate filters is required.[6] Rationale: Prevents inhalation and respiratory tract irritation.[1] Respirator use requires prior medical clearance and fit-testing. |
| Feet | Closed-toe Shoes | Specification: Sturdy, closed-toe and heel shoes made of a non-porous material. Rationale: Protects feet from spills. |
Operational and Disposal Plans
Adherence to a strict, step-by-step procedure is critical for minimizing exposure. The following workflow integrates the use of PPE at every stage.
Experimental Workflow: From Preparation to Disposal
Caption: Safe handling workflow for this compound.
Step-by-Step Protocol for PPE Donning and Doffing
Donning (Putting On) Sequence:
-
Inspect All PPE: Check for cracks, tears, or degradation before use.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Laboratory Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield if required.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
Doffing (Taking Off) Sequence to Prevent Cross-Contamination: This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves: Remove the outer gloves without touching your skin with the exterior of the glove. Dispose of them in the designated solid waste container.
-
Face Shield/Goggles: Remove face protection by handling the headband, avoiding touching the front surface.
-
Laboratory Coat: Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Inner Gloves: Remove the final pair of gloves, again without touching the exterior surface with your bare hands.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[1]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous.
-
Contaminated PPE: All disposable PPE (gloves, etc.) must be placed in a designated, sealed hazardous waste container.
-
Chemical Waste: Unused chemical and reaction residues must be collected in a clearly labeled, sealed hazardous waste container.
-
Final Disposal: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3][5] Do not discharge into drains or the environment.[1][7]
Emergency Response
In the event of an exposure, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
By integrating this expert-level understanding of hazards with a rigorous, procedure-driven approach to safety, you can confidently and safely advance your research and development goals.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
